Product packaging for 2-(Ethylthio)pyrimidine-4,5,6-triamine(Cat. No.:CAS No. 73000-30-3)

2-(Ethylthio)pyrimidine-4,5,6-triamine

Cat. No.: B3029626
CAS No.: 73000-30-3
M. Wt: 185.25
InChI Key: UJQPJAJZBUCJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS 73000-30-3) is a high-purity chemical compound supplied with a minimum purity of ≥97% . It has the molecular formula C6H11N5S and a molecular weight of 185.25 g/mol . This pyrimidine derivative is characterized by a structure featuring triamine groups and an ethylthio side chain, which contributes to its utility in organic synthesis and medicinal chemistry research . Pyrimidine-triamine scaffolds are recognized as valuable intermediates in scientific research . Specifically, structurally related diaminopyrimidine compounds are known to undergo S-alkylation reactions to create novel thioether derivatives for use in drug discovery projects . These compounds serve as key precursors for synthesizing expanded heterocyclic systems, including purine and pteridine derivatives, which are structures of significant interest in the development of new pharmaceuticals . The presence of multiple functional groups makes this compound a versatile building block for further chemical modifications, such as cyclization and condensation reactions, to generate diverse compound libraries for biological screening . Store this product sealed in a dry environment, between 2-8°C, and under an inert atmosphere for optimal stability . This product is labeled with the hazard code GHS07 and carries the signal word "Warning" with hazard statements H302, H315, H319, and H335 . This product is provided for Research and Further Manufacturing Use Only. It is not intended for direct human use or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N5S B3029626 2-(Ethylthio)pyrimidine-4,5,6-triamine CAS No. 73000-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanylpyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S/c1-2-12-6-10-4(8)3(7)5(9)11-6/h2,7H2,1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQPJAJZBUCJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=N1)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40823154
Record name 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73000-30-3
Record name 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of a reliable and scalable synthesis pathway for 2-(Ethylthio)pyrimidine-4,5,6-triamine, a key heterocyclic building block. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and materials science research. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating protocol grounded in established chemical literature.

Introduction and Strategic Overview

This compound is a highly functionalized pyrimidine derivative. The strategic placement of three amino groups on the pyrimidine core, particularly the vicinal diamine arrangement at the C4 and C5 positions, makes it a valuable precursor for the synthesis of more complex fused heterocyclic systems, such as purines and pteridines. These scaffolds are central to numerous biologically active molecules, including kinase inhibitors and antifolates, which are pivotal in modern drug discovery.[1][2][3]

The synthetic strategy detailed herein is a robust two-step sequence commencing from the readily available 2-(Ethylthio)-4,6-diaminopyrimidine. The core transformation involves the introduction of a nitrogen-containing functional group at the C5 position, followed by its reduction to the target primary amine. This approach is favored for its high efficiency, selectivity, and reliance on well-understood chemical transformations.

// Nodes A [label="2-(Ethylthio)-4,6-diaminopyrimidine\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-(Ethylthio)-5-nitrosopyrimidine-4,6-diamine\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound\n(Final Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" Step 1: Nitrosation \n NaNO₂, Acetic Acid, H₂O \n 0-5 °C", color="#4285F4", fontcolor="#4285F4"]; B -> C [label=" Step 2: Reduction \n H₂, Pd/C Catalyst \n Ethanol", color="#34A853", fontcolor="#34A853"]; } केंदोट Caption: Overall two-step synthesis pathway.

Step 1: Electrophilic Nitrosation at C5

Mechanistic Rationale

The initial step involves the selective introduction of a nitroso (-NO) group onto the C5 position of the pyrimidine ring. The 2-(Ethylthio)-4,6-diaminopyrimidine ring is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the amino groups at the C4 and C6 positions. This high electron density is preferentially localized at the C5 position, making it the prime target for electrophilic attack.

The electrophile, the nitrosonium ion (NO⁺), is generated in situ from the protonation of nitrous acid (HONO), which itself is formed by the reaction of sodium nitrite (NaNO₂) with a protic acid, typically acetic acid. The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the thermally sensitive nitrous acid and to moderate the reactivity of the system, thereby preventing potential side reactions.

Nitrosation_Mechanism

Detailed Experimental Protocol

Materials and Equipment:

  • 2-(Ethylthio)-4,6-diaminopyrimidine

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation: In the three-neck flask, prepare a solution of 2-(Ethylthio)-4,6-diaminopyrimidine in a mixture of glacial acetic acid and deionized water. Stir the mixture until a homogenous suspension or solution is formed.

  • Cooling: Immerse the flask in an ice bath and cool the contents to an internal temperature of 0-5 °C with vigorous stirring.

  • Nitrite Addition: Separately, prepare a solution of sodium nitrite in deionized water. Fill the dropping funnel with this solution.

  • Reaction: Add the sodium nitrite solution dropwise to the cooled pyrimidine solution over 30-45 minutes. Critically, maintain the internal reaction temperature below 5 °C throughout the addition. A distinct color change (typically to a deep red or purple) will be observed as the nitroso product precipitates.

  • Aging: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with copious amounts of cold deionized water (to remove acetic acid and salts) and then with cold ethanol (to displace water and aid in drying).

  • Drying: Dry the resulting solid, 2-(Ethylthio)-5-nitrosopyrimidine-4,6-diamine, under vacuum at 40-50 °C to a constant weight. The product is typically a vividly colored solid.

Step 2: Catalytic Hydrogenation of the Nitroso Group

Mechanistic Rationale

The second and final step is the reduction of the C5-nitroso group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and favorable waste profile (the only byproduct is water).[4]

The process involves the use of molecular hydrogen (H₂) and a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). The catalyst surface adsorbs and dissociates the H₂ molecule into highly reactive atomic hydrogen. The nitroso-substituted pyrimidine then adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms to yield the final triamine product. The use of a solvent like ethanol provides a medium for the reaction and helps in product isolation.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-(Ethylthio)-5-nitrosopyrimidine-4,6-diamine (from Step 1)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Methanol

  • Parr hydrogenation apparatus or a similar stirred autoclave

  • Inert gas source (Nitrogen or Argon)

  • Hydrogen gas source

  • Celite® or a similar filter aid

Procedure:

  • Vessel Charging: To a suitable high-pressure reaction vessel, add the 2-(Ethylthio)-5-nitrosopyrimidine-4,6-diamine intermediate and the solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas before pressurizing to the target pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel again with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent if necessary and filter it through a pad of Celite® to remove the palladium catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely as it may ignite upon exposure to air. Quench it with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: If required, the final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a high-purity crystalline solid.

Data Summary and Characterization

The following table summarizes typical parameters for the described synthesis. Yields and purities are representative and may vary based on scale and specific laboratory conditions.

ParameterStep 1: NitrosationStep 2: Hydrogenation
Key Reagents NaNO₂, Acetic AcidH₂, 10% Pd/C
Solvent H₂O / Acetic AcidEthanol
Temperature 0-5 °C25-60 °C
Pressure Atmospheric50-100 psi
Typical Duration 2-3 hours4-8 hours
Typical Yield >90%>85%
Product Form Colored Crystalline SolidOff-white/Tan Solid

Product Validation: The identity and purity of the final product, this compound (CAS No: 73000-30-3), should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight (185.25 g/mol ).

  • Melting Point: To assess purity.

  • HPLC/UPLC: To determine purity with high precision.

Conclusion

The described two-step synthesis pathway, involving nitrosation followed by catalytic hydrogenation, represents a highly effective and reliable method for the preparation of this compound. By understanding the causality behind each experimental choice—from temperature control in the nitrosation step to the safe handling and removal of the hydrogenation catalyst—researchers can confidently and safely execute this synthesis. This guide provides the necessary technical foundation for producing this valuable chemical intermediate for further application in drug development and chemical research.

References

  • Title: Catalytic hydrogenation of 2,5-bis(p-nitrophenyl)pyrimidine. Source: ElectronicsAndBooks.
  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds. Source: Google Patents.
  • Title: 2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine. Source: Zhejiang Hengkang Pharmaceutical.
  • Title: 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine. Source: A2B Chem.
  • Title: Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Source: PubMed Central (PMC).
  • Title: this compound. Source: Sigma-Aldrich.
  • Title: Reaction network for the catalytic hydrogenation of nitroaromatics. Source: ResearchGate.
  • Title: Catalytic hydrogenation of nitrosamines to hydrazines. Source: Google Patents.
  • Title: Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Source: Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS No. 73000-30-3). While extensive experimental data for this specific molecule is not widely available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by consolidating fundamental information, predicting key properties based on its chemical structure, and detailing robust experimental protocols for its full characterization. The guide is structured to offer both theoretical insights and practical methodologies, ensuring scientific integrity and empowering further research and application of this compound.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a cornerstone in numerous biologically active molecules, and the strategic placement of amino and ethylthio groups suggests a potential for diverse pharmacological activities. A thorough understanding of its physicochemical properties is paramount for its application in drug development, influencing formulation, pharmacokinetics, and pharmacodynamics.

This guide addresses the current information gap by providing a structured analysis of the molecule's expected characteristics and the established methodologies for their empirical determination.

Molecular Structure and Chemical Identity

The foundational aspect of understanding any chemical entity is its structure. The molecular structure of this compound dictates its reactivity, polarity, and intermolecular interactions.

  • Molecular Formula: C₆H₁₁N₅S

  • Molecular Weight: 185.25 g/mol [1]

  • IUPAC Name: 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine

  • CAS Number: 73000-30-3[1][2]

  • Canonical SMILES: CCSC1=NC(=C(C(=N1)N)N)N

  • InChI Key: UJQPJAJZBUCJIB-UHFFFAOYSA-N[1]

2.1. Structural Diagram

Caption: 2D structure of this compound.

Known and Predicted Physicochemical Properties

This section summarizes the available and predicted physicochemical data for this compound.

PropertyValue / PredictionSource / Method
Physical Form Solid[1]
Color White to light yellow powder[3] (based on similar aminopyrimidines)
Melting Point Not experimentally determined.See Protocol 4.1
Boiling Point Not experimentally determined; likely decomposes.See Protocol 4.2
Solubility Predicted to be soluble in polar organic solvents.See Protocol 4.3
pKa (predicted) Basic pKa ~4-5 (pyrimidine nitrogens), ~6-7 (amino groups)Computational prediction (e.g., ACD/Labs, ChemAxon)
LogP (predicted) ~0.5 - 1.5Computational prediction (e.g., XLogP3)

Experimental Protocols for Physicochemical Characterization

Given the scarcity of experimental data, the following protocols are provided as a guide for researchers to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.[4]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus: Use a calibrated digital melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Perform a rapid preliminary heating to determine an approximate melting range.

    • Allow the apparatus to cool.

    • With a fresh sample, heat at a rate of 1-2 °C per minute when approaching the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range represents the melting point.

melting_point_workflow start Start: Dry, powdered sample load Load capillary tube (2-3 mm) start->load place Place in melting point apparatus load->place heat_fast Rapid heating for approximate range place->heat_fast cool Cool apparatus heat_fast->cool heat_slow Slow heating (1-2°C/min) near melting point cool->heat_slow observe Observe and record melting range heat_slow->observe end End: Melting point determined observe->end

Caption: Workflow for melting point determination.

Determination of Boiling Point

Due to the presence of multiple amine groups, it is highly probable that this compound will decompose at elevated temperatures before boiling. Thermogravimetric Analysis (TGA) is recommended to determine the decomposition temperature.

Protocol (TGA):

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample: Place a small, accurately weighed amount of the sample (5-10 mg) in the TGA pan.

  • Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 400 °C).

  • Analysis: The decomposition temperature is identified as the onset temperature of significant mass loss in the TGA curve.

Solubility Profile

Determining solubility in various solvents is critical for formulation and analytical method development.[6]

Protocol (Kinetic Solubility):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix.

  • Precipitation Detection: Observe for the formation of a precipitate. This can be done visually or, more quantitatively, using nephelometry.

  • Quantification: The highest concentration that does not show precipitation is the kinetic solubility.

solubility_workflow start Start: Compound dissolve_dmso Dissolve in DMSO (stock solution) start->dissolve_dmso serial_dilute Serial dilution in DMSO dissolve_dmso->serial_dilute add_buffer Add to aqueous buffer serial_dilute->add_buffer incubate Incubate and mix add_buffer->incubate detect_precipitate Detect precipitation (nephelometry) incubate->detect_precipitate end End: Kinetic solubility determined detect_precipitate->end

Sources

Determining the Solubility of 2-(Ethylthio)pyrimidine-4,5,6-triamine in DMSO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, understanding the solubility of a compound in a suitable solvent is a critical first step. This guide provides an in-depth technical overview focused on 2-(Ethylthio)pyrimidine-4,5,6-triamine and its solubility in dimethyl sulfoxide (DMSO), a widely used solvent in preclinical research. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential roles as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] For researchers working with this compound, establishing a clear protocol for its dissolution in DMSO is fundamental for the preparation of stock solutions for high-throughput screening, cell-based assays, and other experimental workflows.

This document will delve into the physicochemical properties of both this compound and DMSO, provide a theoretical framework for their interaction, and present a detailed experimental protocol for accurately determining solubility. The methodologies described herein are designed to be robust and reproducible, ensuring the integrity of downstream experimental data.

Physicochemical Profile: A Tale of Two Molecules

The solubility of a compound is governed by the interplay of its own physical and chemical properties with those of the solvent. A closer look at the structures of this compound and DMSO reveals key features that influence their miscibility.

This compound: A Multifunctional Scaffold
  • Pyrimidine Core: The pyrimidine ring is a heterocyclic aromatic compound containing two nitrogen atoms. The presence of these nitrogen atoms, along with the additional amino groups, provides sites for hydrogen bonding.

  • Amino Groups (-NH2): The three amino groups at positions 4, 5, and 6 are significant contributors to the molecule's polarity and are capable of acting as both hydrogen bond donors and acceptors.

  • Ethylthio Group (-S-CH2CH3): The ethylthio group introduces a degree of lipophilicity to the molecule, which can influence its interaction with non-polar solvents. However, the sulfur atom can also participate in dipole-dipole interactions.

The combination of a polar, hydrogen-bonding pyrimidine core with multiple amino groups suggests that this compound is a polar molecule.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[3][4] Its exceptional solvating power for a wide range of polar and nonpolar compounds has made it an indispensable tool in chemical and biological research.[3][4][5]

Key properties of DMSO that contribute to its efficacy as a solvent include:

  • Polarity: The sulfoxide group (S=O) has a significant dipole moment, making DMSO a highly polar molecule.[6]

  • Aprotic Nature: DMSO does not have any acidic protons, meaning it does not act as a hydrogen bond donor. However, the oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

  • Miscibility: DMSO is miscible with water and a broad array of organic solvents.[4][5][7]

  • High Boiling Point: With a boiling point of 189 °C, DMSO has low volatility, which is advantageous for sample handling and storage.[4]

Theoretical Considerations: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. In the case of this compound and DMSO, the primary intermolecular forces at play are:

  • Hydrogen Bonding: The numerous amino groups on the pyrimidine derivative can act as hydrogen bond donors, forming strong hydrogen bonds with the oxygen atom of the DMSO molecule, which is a potent hydrogen bond acceptor.

  • Dipole-Dipole Interactions: Both molecules are polar and will engage in dipole-dipole interactions.

Given the highly polar nature of both the solute and the solvent, and the potential for strong hydrogen bonding, it is theoretically expected that this compound will exhibit good solubility in DMSO.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the solubility of this compound in DMSO. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_separation Separation of Saturated Solution cluster_analysis Quantification prep1 Weigh excess this compound prep2 Add a known volume of DMSO prep1->prep2 diss1 Vortex vigorously prep2->diss1 diss2 Sonicate if necessary diss1->diss2 diss3 Equilibrate at a constant temperature (e.g., 25°C) for 24 hours diss2->diss3 sep1 Centrifuge to pellet undissolved solid diss3->sep1 sep2 Carefully collect the supernatant sep1->sep2 ana1 Prepare serial dilutions of the supernatant sep2->ana1 ana2 Analyze by HPLC or UV-Vis spectroscopy ana1->ana2 ana3 Determine concentration from a standard curve ana2->ana3

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

Detailed Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a suitable vial. The exact amount should be more than what is expected to dissolve.

    • Add a precise volume of anhydrous DMSO to the vial.

    • Tightly cap the vial to prevent the hygroscopic DMSO from absorbing atmospheric moisture.[8]

  • Dissolution and Equilibration:

    • Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.[8]

    • If solid material is still visible, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can be applied, but caution is advised as heat can degrade some compounds.[8][9]

    • Place the vial in a thermostatic shaker or incubator set to a constant temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours. This ensures that the solution reaches a true thermodynamic equilibrium.

  • Separation of the Saturated Supernatant:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully aspirate the clear supernatant, which is the saturated solution, without disturbing the solid pellet.

  • Quantification of the Dissolved Compound:

    • Prepare a series of accurate dilutions of the saturated supernatant in fresh DMSO.

    • Analyze the diluted samples using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard curve prepared with known concentrations of this compound in DMSO is essential for accurate quantification.

    • Calculate the concentration of the original saturated solution based on the dilution factor. This concentration represents the solubility of the compound in DMSO at the specified temperature.

Data Interpretation and Reporting

The solubility of this compound in DMSO should be reported in standard units such as milligrams per milliliter (mg/mL) or millimoles per liter (mM). It is crucial to also state the temperature at which the solubility was determined, as solubility is temperature-dependent.

Table 1: Example of Solubility Data Reporting

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
This compoundDMSO25Experimental ValueCalculated Value

Conclusion

While a specific, publicly available value for the solubility of this compound in DMSO is not currently documented, a thorough understanding of the physicochemical properties of both the compound and the solvent allows for a strong theoretical prediction of good solubility. The detailed experimental protocol provided in this guide offers a robust framework for researchers to empirically determine this critical parameter. By following these steps, scientists and drug development professionals can ensure the preparation of accurate and reliable stock solutions, thereby enhancing the quality and reproducibility of their research findings.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications.
  • Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31.
  • Laktionov, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3226.
  • Balakin, K., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich. (n.d.). VU0238429 DMSO = 20mg/mL 1160247-92-6.
  • CHIRALEN. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6).
  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 228-231.
  • Sigma-Aldrich. (n.d.). This compound.
  • Gürsoy, E. A., & Karali, N. (2005). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Mini reviews in medicinal chemistry, 5(8), 749–758.
  • PubChem. (n.d.). 2-(1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-4,5,6-pyrimidinetriamine.
  • Saunders, J., et al. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of medicinal chemistry, 41(26), 5136–5151.
  • Der Pharma Chemica. (2015). Synthesis and characterization of pyrimidine bearing 1,2,4-triazole derivatives and their potential antibacterial action. Der Pharma Chemica, 7(1), 163-170.
  • Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3169.
  • Berlinghieri, M. C., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? Neurochemistry international, 50(4), 624–629.

Sources

An In-depth Technical Guide to 2-(Ethylthio)pyrimidine-4,5,6-triamine: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, the 2-(ethylthio)pyrimidine-4,5,6-triamine core and its derivatives have emerged as a versatile platform for the development of targeted therapeutics. This technical guide provides a comprehensive overview of this chemical space, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their roles as kinase inhibitors and antiviral agents. Detailed experimental protocols and data are provided to facilitate further research and development in this promising area.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found in nature as an integral component of nucleic acids (cytosine, thymine, and uracil) and various cofactors.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The this compound core, characterized by a substituted thioether at the 2-position and three amino groups at the 4, 5, and 6-positions, offers a unique combination of hydrogen bond donors and acceptors, as well as a lipophilic thioether group that can be readily modified. This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug design.

Synthetic Strategies for 2-(Alkylthio)pyrimidine Derivatives

The synthesis of 2-(alkylthio)pyrimidine derivatives can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a β-ketoester with an S-alkylisothiourea. This one-pot approach offers good to excellent yields under mild reaction conditions and demonstrates broad functional group tolerance.[3]

General Synthesis of 4-Pyrimidone-2-thioethers

A versatile and widely used method for the synthesis of 4-pyrimidone-2-thioethers involves the condensation of S-alkylisothioureas with β-ketoesters.[3] This reaction proceeds through a sequential base- and acid-mediated condensation.

Experimental Protocol: One-pot Synthesis of 4-Pyrimidone-2-thioethers [3]

  • Reaction Setup: To a solution of a β-ketoester (1.0 equiv) and an S-alkylisothiourea salt (1.1 equiv) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.2 equiv) at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Acidification: Upon completion, carefully add an acid (e.g., acetic acid or hydrochloric acid) to neutralize the reaction mixture and catalyze the cyclization.

  • Workup and Purification: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

This protocol's utility has been demonstrated in the large-scale synthesis of key intermediates for drugs like adagrasib.[3]

Synthesis of 2-Alkylthio-6-benzylpyrimidin-4(3H)-ones

For the synthesis of more complex derivatives, such as those with a benzyl group at the 6-position, a multi-step approach is often employed.

Experimental Protocol: Synthesis of 5-Allyl-6-benzyl-2-(alkylthio)pyrimidin-4(3H)-ones [4]

  • Synthesis of the Thiourea Precursor: Condense an appropriate β-ketoester with thiourea in the presence of a base like sodium ethoxide to form the corresponding 2-thioxopyrimidin-4(1H)-one.

  • S-Alkylation: React the 2-thioxopyrimidin-4(1H)-one with an appropriate alkyl halide (e.g., ethyl iodide, isobutyl bromide) in the presence of a base (e.g., potassium carbonate) in a solvent like DMF to introduce the alkylthio group at the 2-position.

  • Purification: The final product is purified using standard techniques such as column chromatography. The structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have shown significant promise in two primary therapeutic areas: oncology, as kinase inhibitors, and virology, as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[5] The pyrimidine scaffold is an excellent starting point for designing kinase inhibitors as it can mimic the adenine ring of ATP, the natural substrate for kinases, and form key hydrogen bonds in the ATP-binding pocket.[6]

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

  • 2-Position (Thioether Linkage): The nature of the alkyl or aryl group attached to the sulfur atom significantly influences potency and selectivity. Lipophilic groups are often favored for hydrophobic interactions within the kinase active site. The ethylthio group provides a good balance of lipophilicity and flexibility.

  • 4- and 6-Positions (Amino Groups): These amino groups are critical for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[7] Modifications at these positions can modulate selectivity for different kinase families.

  • 5-Position: Substitution at the 5-position can enhance potency and influence the selectivity profile by interacting with the gatekeeper residue of the kinase binding pocket.[7]

Quantitative Data for Representative Pyrimidine-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC50 (nM)Reference
ThienopyrimidinesVEGFR-2<10[8]
Pyrrolo[2,3-d]pyrimidinesEGFR79[9]
Pyrrolo[2,3-d]pyrimidinesHer240[9]
Pyrrolo[2,3-d]pyrimidinesVEGFR2136[9]
2,4-DiaminopyrimidinesAurora A7.1[10]
2,4-DiaminopyrimidinesAurora B25.7[10]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A8.0 (Ki)[10]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora B9.2 (Ki)[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay [11]

  • Assay Setup: Prepare a reaction mixture containing the purified recombinant kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (scintillation counting) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyrimidine_Inhibitor 2-(Ethylthio)pyrimidine Derivative Pyrimidine_Inhibitor->Raf Inhibits Pyrimidine_Inhibitor->MEK Inhibits Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Promotes

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of pyrimidine derivatives.

Antiviral Activity: Combating Viral Replication

The structural diversity of pyrimidine derivatives has also been leveraged to develop potent antiviral agents.[12] Specifically, 2-(alkylthio)pyrimidine analogs have been identified as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[13][14]

Mechanism of Action of NNRTIs:

NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, leading to the inhibition of its polymerase activity.

Structure-Activity Relationship (SAR) for Anti-HIV-1 Activity:

  • 2-Alkylthio Side Chain: The size and nature of the alkyl group at this position are critical for activity. For instance, in a series of 5-alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs), a c-pentylthio group was found to be optimal for anti-HIV-1 activity.[13]

  • 5-Position: Alkyl substitution at the 5-position, such as a methyl group (thymine analog), generally leads to higher potency compared to an unsubstituted uracil analog.[13]

  • 4-Amino Group: The presence and nature of the substituent at the 4-position can significantly impact the hydrogen bonding interactions with the Lys101 residue in the NNRTI binding pocket, which is crucial for potent inhibitory activity.[14]

Quantitative Data for Representative 2-(Alkylthio)pyrimidine Anti-HIV-1 Agents:

Compound SeriesR Group at C5X Group at C2EC50 (nM)CC50 (µM)SIReference
S-DABOsMec-pentyl6>200>33333[13]
S-DABOsMei-Pr10>200>20000[13]
S-DABOsHc-pentyl80>200>2500[13]

Experimental Workflow Visualization

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Antiviral Assay cluster_analysis Data Analysis synthesis Synthesis of 2-(Alkylthio)pyrimidine Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization treatment Treatment with Test Compounds characterization->treatment cell_culture Cell Culture (e.g., MT-4 cells) infection HIV-1 Infection cell_culture->infection infection->treatment incubation Incubation treatment->incubation quantification Quantification of Viral Replication (e.g., p24 antigen ELISA) incubation->quantification ec50 Determine EC50 (Antiviral Potency) quantification->ec50 cc50 Determine CC50 (Cytotoxicity) quantification->cc50 si Calculate Selectivity Index (SI = CC50/EC50) ec50->si cc50->si

Caption: A typical workflow for the synthesis and in vitro screening of novel antiviral compounds.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives continue to be a highly valuable platform in the quest for novel therapeutics. The synthetic accessibility and the potential for diverse substitutions at multiple positions allow for the generation of large and focused chemical libraries for high-throughput screening. Future research in this area will likely focus on:

  • Multi-target Kinase Inhibitors: Designing derivatives that can simultaneously inhibit multiple kinases involved in cancer progression to overcome drug resistance.[5]

  • Novel Antiviral Agents: Exploring the activity of these compounds against other viral targets and emerging viral threats.

  • Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

References

  • Mai, A., Artico, M., Sbardella, G., Massa, S., Novellino, E., Greco, G., & De Martino, G. (2000). Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 43(1), 107-118.
  • Gao, P., Yuan, Z., & Zhang, X. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 3003-3005.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5789.
  • Hassan, A., Kim, J., & Park, H. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
  • Kubo, K., Shimizu, T., Ohsuki, S., Takeda, S., Kato, M., & Yoshitake, M. (2005). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry, 13(11), 3851-3866.
  • Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195.
  • Bhat, G. A., & Wani, M. Y. (2021). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 26(16), 4995.
  • Voskoboynik, O. Y., Kolomoets, O. S., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
  • El-Emam, A. A., Massoud, M. A. M., El-Bendary, E. R., & El-Sayed, M. A. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 25(7), 991-996.
  • Navrotskii, M. B., et al. (2003). Synthesis, Antiviral and Cytotoxic Activity of 2-(Alkylthio)-6-benzhydryl-4(3H)-pyrimidinones. Pharmaceutical Chemistry Journal, 37(9), 472-474.
  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 23(1), 106-124.
  • Bryan, M. C., Miller, A. B., Andrews, K. L., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11956-11979.
  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. E. (2008). Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Archiv der Pharmazie, 341(11), 711-717.
  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Thomas, A. P. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.
  • Chen, C. H., Lee, C. Y., & Chen, Y. L. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 25(18), 4193.
  • Chen, F., & Li, B. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(1), 1-5.
  • El-Emam, A. A., et al. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society, 25(7), 991-996.
  • Bavetsias, V., Large, J. M., O'Donovan, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4336-4351.
  • Wang, Z., Liu, Y., & Zhang, Y. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1438-1455.
  • Shipman, C., Smith, S. H., Drach, J. C., & Klayman, D. L. (1976). Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy, 10(4), 682-685.

Sources

Spectroscopic Characterization of 2-(Ethylthio)pyrimidine-4,5,6-triamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Isomeric Considerations

It is crucial to consider the potential for tautomerism in aminopyrimidines, which can influence the observed spectroscopic data. The amine groups on the pyrimidine ring can exist in equilibrium with their imine tautomers. The predominant tautomer will depend on factors such as the solvent and temperature. This guide will focus on the triamine tautomer, which is generally the most stable form.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2-(Ethylthio)pyrimidine-4,5,6-triamine, Electron Ionization (EI) is a suitable method for generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 185, corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the stability of the pyrimidine ring and the nature of its substituents. Common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1][2]

A probable fragmentation pathway for this compound is initiated by the loss of an ethyl radical from the ethylthio group, leading to a stable thionium ion. Subsequent fragmentation may involve the loss of ammonia or cyanamide from the amine substituents, followed by ring cleavage.

Table of Predicted Major Mass Fragments
m/zPredicted Fragment IonNotes
185[C₆H₁₁N₅S]⁺˙Molecular Ion (M⁺˙)
156[M - C₂H₅]⁺Loss of an ethyl radical
129[M - C₂H₅ - HCN]⁺Subsequent loss of hydrogen cyanide
113[M - C₂H₅ - NH₃]⁺Subsequent loss of ammonia
102[C₄H₄N₃S]⁺Fragment from ring cleavage
71[C₃H₅N₂]⁺Fragment from ring cleavage
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

  • Instrument Parameters:

    • Ionization Method: Electron Ionization (EI).[1]

    • Electron Energy: 70 eV.[1] This is a standard energy that provides reproducible fragmentation patterns.

    • Ion Source Temperature: Approximately 200°C to ensure sample volatilization.[1]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-300).

Visualization of Predicted Fragmentation

fragmentation M [C₆H₁₁N₅S]⁺˙ m/z = 185 (Molecular Ion) F1 [C₄H₆N₅S]⁺ m/z = 156 M->F1 - C₂H₅• F2 [C₃H₅N₄S]⁺ m/z = 129 F1->F2 - HCN F3 [C₄H₃N₄S]⁺ m/z = 113 F1->F3 - NH₃

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine groups, the C-N bonds, the C-S bond of the ethylthio group, and the pyrimidine ring vibrations.

Predicted Infrared Absorption Bands

The presence of three primary amine groups will give rise to N-H stretching vibrations in the region of 3500-3300 cm⁻¹.[3] Specifically, primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching modes.[4] The N-H bending vibrations are expected around 1650-1580 cm⁻¹.[4] The C-N stretching vibrations of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ region.[4] The pyrimidine ring will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ range. The C-S stretching vibration is typically weak and falls in the 800-600 cm⁻¹ region.

Table of Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3300MediumN-H stretching (primary amines)
2970 - 2850MediumC-H stretching (aliphatic - ethyl group)
1650 - 1580StrongN-H bending (primary amines)
1600 - 1400StrongC=C and C=N stretching (pyrimidine ring)
1335 - 1250MediumC-N stretching (aromatic amine)
1250 - 1020Medium-WeakC-N stretching (aliphatic amine character)
800 - 600WeakC-S stretching
Experimental Protocol for Solid-State IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane).[5]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[5]

  • Data Acquisition:

    • Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or a pure KBr pellet) to subtract from the sample spectrum.

Visualization of Functional Group Correlations in IR Spectroscopy

ir_correlation cluster_functional_groups Functional Groups cluster_ir_regions IR Regions (cm⁻¹) N-H (amine) N-H (amine) 3500-3300 3500-3300 N-H (amine)->3500-3300 C-H (ethyl) C-H (ethyl) 2970-2850 2970-2850 C-H (ethyl)->2970-2850 C=N/C=C (ring) C=N/C=C (ring) 1600-1400 1600-1400 C=N/C=C (ring)->1600-1400 C-N C-N 1335-1250 1335-1250 C-N->1335-1250 C-S C-S 800-600 800-600 C-S->800-600

Caption: Correlation of functional groups in this compound with their predicted IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the connectivity and chemical environment of the atoms in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the protons of the ethyl group and the amine groups. The chemical shifts of the amine protons can be broad and may vary with solvent and concentration due to hydrogen bonding and exchange.[3] The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other.

Table of Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0 - 7.0Broad singlet6H-NH₂ (protons of the three amine groups)
~ 2.9 - 3.1Quartet2H-S-CH₂-CH₃
~ 1.2 - 1.4Triplet3H-S-CH₂-CH₃

Note: The chemical shifts of amine protons are highly variable and may exchange with residual water in the solvent. Adding a drop of D₂O to the NMR tube will cause the amine proton signals to disappear, which can be a useful diagnostic tool.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the six carbon atoms in the molecule. The pyrimidine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing thioether group. The carbons of the ethyl group will appear in the aliphatic region.

Table of Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~ 160 - 165C2 (attached to -SEt and two nitrogens)
~ 150 - 155C4/C6 (attached to -NH₂)
~ 95 - 105C5 (between two amine groups)
~ 25 - 30-S-CH₂-CH₃
~ 14 - 16-S-CH₂-CH₃
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as aminopyrimidines are often soluble in it) in a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the solvent peak or TMS.

Visualization of Predicted ¹H and ¹³C NMR Chemical Shifts

nmr_prediction cluster_h1 Predicted ¹H NMR (ppm) cluster_c13 Predicted ¹³C NMR (ppm) mol H_amine ~6.0-7.0 (br s, 6H) H_CH2 ~2.9-3.1 (q, 2H) H_CH3 ~1.2-1.4 (t, 3H) C2 C2: ~160-165 C4_C6 C4/C6: ~150-155 C5 C5: ~95-105 C_CH2 -CH₂-: ~25-30 C_CH3 -CH₃: ~14-16

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

Synthesis Context and Potential Impurities

A plausible synthetic route to this compound involves the reaction of a corresponding diaminodicyanoethene with S-ethylisothiouronium bromide. Alternatively, it could be synthesized from a pre-formed pyrimidine ring by introducing the ethylthio and amine functionalities. Knowledge of the synthetic route is crucial for identifying potential impurities in the spectroscopic data, such as starting materials, reagents, or side-products. For instance, the presence of unreacted starting materials or over-alkylated products could be detected by careful analysis of the NMR and mass spectra.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 10-21. [Link]
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-438.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]
  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32).
  • NIST. (n.d.). 4-Aminopyrimidine. NIST Chemistry WebBook. [Link]
  • Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-438.
  • UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Web.chem.ucla.edu. [Link]
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
  • Abbott, M. J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Scribd. (n.d.).
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • YouTube. (2023). How to Predict NMR in ChemDraw. [Link]
  • Wiley Science Solutions. (n.d.).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
  • Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • CASPRE. (n.d.). 13C NMR Predictor. [Link]
  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2010). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Magnetic Resonance in Chemistry, 48(10), 791-800.
  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. [Link]
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine-Triamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of pyrimidine-triamine compounds, a class of molecules that has garnered significant attention in medicinal chemistry. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Introduction: The Pyrimidine-Triamine Core - A Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of life, namely the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents. Among these, the pyrimidine-triamine scaffold, characterized by a pyrimidine ring substituted with three amino groups, has emerged as a particularly "privileged" structure. This designation stems from its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2] These activities range from anticancer and antimicrobial to anti-inflammatory and kinase inhibition, making this class of compounds a focal point of intensive research.[1][3]

The strategic placement of amino groups on the pyrimidine core allows for a diverse array of intermolecular interactions, including hydrogen bonding, which is crucial for binding to the active sites of enzymes and receptors. Furthermore, the amino substituents provide convenient handles for synthetic modification, enabling the generation of large libraries of analogues for structure-activity relationship (SAR) studies. This guide will navigate the key biological activities of pyrimidine-triamine compounds, providing both a theoretical framework and practical insights into their evaluation.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The fight against cancer has been a major driving force in the exploration of pyrimidine-triamine derivatives. These compounds have demonstrated significant potential in inhibiting the growth of various cancer cell lines through diverse mechanisms of action.[4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of pyrimidine-triamine compounds are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.

  • Kinase Inhibition: A predominant mechanism of action for many anticancer pyrimidine-triamines is the inhibition of protein kinases.[5] Kinases are a large family of enzymes that play a pivotal role in cell signaling pathways, regulating processes such as cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-triamine scaffolds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[6] This disruption of signaling cascades can halt the uncontrolled cell division characteristic of cancer. For instance, various pyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[7][8]

  • Dihydrofolate Reductase (DHFR) Inhibition: Another well-established anticancer mechanism for pyrimidine-triamine compounds is the inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and repair. By inhibiting DHFR, these compounds deplete the cellular pool of tetrahydrofolate, leading to the arrest of DNA synthesis and ultimately, cell death.[10] This mechanism is particularly effective against rapidly dividing cancer cells that have a high demand for DNA precursors. Trimethoprim, a well-known antibacterial agent, is a classic example of a diaminopyrimidine DHFR inhibitor.[9]

Signaling Pathway of DHFR Inhibition by Pyrimidine-Triamine Compounds

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Precursors Purines & Thymidylate THF->DNA_Precursors DNA_Synthesis DNA Synthesis DNA_Precursors->DNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis DNA_Synthesis->Apoptosis Arrest leads to DHFR->THF NADPH -> NADP+ PyrimidineTriamine Pyrimidine-Triamine Compound PyrimidineTriamine->DHFR Inhibition

Caption: Inhibition of DHFR by pyrimidine-triamine compounds disrupts DNA synthesis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine-triamine derivatives is highly dependent on the nature and position of the substituents on both the pyrimidine ring and the amino groups.

  • Substitutions on the Amino Groups: The nature of the substituents on the amino groups can significantly influence the compound's binding affinity and selectivity for its target. For instance, in the context of kinase inhibitors, bulky aromatic or heterocyclic groups attached to the amino functions can form crucial hydrophobic and pi-stacking interactions within the ATP-binding pocket of the kinase.[11]

  • Modifications of the Pyrimidine Core: Substitution at the C5 position of the pyrimidine ring has been shown to be a critical determinant of activity. The introduction of different functional groups at this position can modulate the electronic properties of the ring and influence its interaction with the target enzyme.

Experimental Evaluation of Anticancer Activity

A battery of in vitro assays is employed to assess the anticancer potential of newly synthesized pyrimidine-triamine compounds.

Table 1: Quantitative Data on Anticancer Activity of Representative Pyrimidine-Triamine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound 1EGFRA549 (Lung)0.054[7]
Compound 2EGFRHOP-92 (Lung)>100[7]
Compound 3VEGFR-2HCT-116 (Colon)0.136[12]
Compound 4CDK2MCF-7 (Breast)0.25[12]
Compound 5DHFRL1210 (Leukemia)1.11[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [13]

This protocol outlines a standard procedure for determining the cytotoxic effects of pyrimidine-triamine compounds on cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the pyrimidine-triamine compounds in the appropriate cell culture medium.
  • Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate for 48-72 hours.

3. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Formazan Solubilization:

  • Carefully remove the medium.
  • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.
  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis & Purification cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity mechanism Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) cytotoxicity->mechanism ic50 Determine IC50 Values cytotoxicity->ic50 lead_selection Lead Compound Selection ic50->lead_selection animal_model Xenograft/Orthotopic Animal Models lead_selection->animal_model efficacy_toxicity Efficacy & Toxicity Studies animal_model->efficacy_toxicity pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy_toxicity->pk_pd clinical_trials Preclinical & Clinical Trials pk_pd->clinical_trials

Caption: A typical workflow for screening pyrimidine-triamine compounds for anticancer activity.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a pressing global health challenge, necessitating the discovery of new antibacterial and antifungal agents. Pyrimidine-triamine derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic microorganisms.[14]

Mechanism of Action: Disrupting Essential Microbial Pathways

Similar to their anticancer activity, the antimicrobial effects of pyrimidine-triamines often stem from the inhibition of essential enzymatic pathways in microorganisms.

  • Dihydrofolate Reductase (DHFR) Inhibition: As previously discussed, DHFR is a key enzyme in folate metabolism. Importantly, there are structural differences between microbial and human DHFR, which can be exploited to achieve selective toxicity.[9] Pyrimidine-triamine compounds like trimethoprim are highly selective inhibitors of bacterial DHFR, leading to the depletion of tetrahydrofolate and the subsequent inhibition of DNA, RNA, and protein synthesis in bacteria.[15]

  • Other Potential Targets: Research suggests that pyrimidine-triamines may also exert their antimicrobial effects through other mechanisms, such as disrupting cell wall synthesis or interfering with other metabolic pathways unique to microorganisms.

Experimental Evaluation of Antimicrobial Activity

Standard microbiological assays are used to determine the antimicrobial efficacy of pyrimidine-triamine compounds.[16]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [17]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

2. Preparation of Compound Dilutions:

  • Prepare serial twofold dilutions of the pyrimidine-triamine compound in a 96-well microtiter plate containing broth medium.

3. Inoculation:

  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

4. Incubation:

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

5. Determination of MIC:

  • Visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Pyrimidine-triamine derivatives have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[18]

Mechanism of Action: Taming the Inflammatory Cascade
  • Caspase-1 Inhibition: Caspase-1 is a key enzyme in the inflammasome pathway, responsible for the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Triaminopyrimidines have been identified as potent, allosteric inhibitors of caspase-1, thereby dampening the inflammatory response.[2]

  • Cyclooxygenase (COX) Inhibition: Some pyrimidine derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the production of pro-inflammatory prostaglandins.[10]

Signaling Pathway of Caspase-1 Inhibition

Caspase1_Inhibition PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation PyrimidineTriamine Pyrimidine-Triamine Compound PyrimidineTriamine->Caspase1 Allosteric Inhibition

Caption: Pyrimidine-triamines can allosterically inhibit caspase-1, reducing inflammation.

Experimental Evaluation of Anti-inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages [18]

This in vitro assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.

1. Cell Culture:

  • Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the pyrimidine-triamine compound for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

3. Supernatant Collection:

  • After 24 hours of stimulation, collect the cell culture supernatants.

4. Cytokine Measurement:

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
  • Determine the IC50 value for the inhibition of each cytokine.

Pharmacokinetics and Drug Development Considerations

While in vitro activity is a crucial first step, the therapeutic potential of a compound is ultimately determined by its in vivo behavior. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of pyrimidine-triamine derivatives.[19][20]

Key PK parameters to evaluate include:

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.[11]

  • Half-life: The time it takes for the concentration of the drug in the body to be reduced by half.[21]

  • Metabolic stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).[22]

Optimizing the PK profile of a lead compound is a critical aspect of drug development to ensure that it reaches its target in sufficient concentrations to exert a therapeutic effect while minimizing off-target toxicity.

Conclusion and Future Directions

The pyrimidine-triamine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents with a wide range of biological activities. Their success as anticancer, antimicrobial, and anti-inflammatory agents underscores the importance of this chemical class in medicinal chemistry.

Future research in this area will likely focus on:

  • Target-based drug design: Leveraging structural biology and computational modeling to design more potent and selective inhibitors for specific biological targets.

  • Exploration of novel biological activities: Investigating the potential of pyrimidine-triamine compounds in other therapeutic areas, such as neurodegenerative and cardiovascular diseases.

  • Development of drug delivery systems: Enhancing the pharmacokinetic properties and therapeutic efficacy of promising candidates through innovative formulation and delivery strategies.

The continued exploration of the chemical space around the pyrimidine-triamine core, coupled with a deeper understanding of their biological mechanisms, holds great promise for the development of the next generation of innovative medicines.

References

  • BenchChem.
  • BenchChem. Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines. Accessed January 7, 2026.
  • BenchChem. Application Notes and Protocols for Novel Pyrimidine Derivatives with Anti-inflammatory Properties. Accessed January 7, 2026.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104.
  • Grice, S. F., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. bioRxiv.
  • BenchChem. The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide. Accessed January 7, 2026.
  • Cody, V., et al. (1981). Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase. NCI Monographs, (58), 131–135.
  • El-Sayed, W. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6629–6658.
  • Baragaña, B., et al. (2015). Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate.
  • Sławiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
  • BenchChem. Application Notes and Protocols for Pyrrolidinyl-Pyrimidine Derivatives as Chemical Probes in Kinase Research. Accessed January 7, 2026.
  • El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(13), 5081.
  • Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • El-Gendy, M. A., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
  • Kent, C. N., et al. (2024). Expansion of the Structure–Activity Relationship Profile of Triaminopyrimidines as Inhibitors of Caspase‐1. ChemMedChem.
  • Abdel-Aziz, A. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1836–1850.
  • Mangalagiu, I., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. Annales Pharmaceutiques Francaises, 56(4), 181–183.
  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • El-Sayed, W. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 15(3), 1882–1890.
  • Enamine. ADMET and Pharmacokinetics. Accessed January 7, 2026.
  • Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing Protocols. In Methods in Molecular Biology (Vol. 358). Humana Press.
  • Havaldar, F. H., & Patil, P. S. (2011). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Rasayan Journal of Chemistry, 4(3), 587-592.
  • Kandeel, M. M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • Sharma, P., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303.
  • Derissen, N. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 29–47.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104.
  • Zhang, Y., et al. (2023). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 258, 115599.
  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (Basel, Switzerland), 26(17), 5232.
  • Shehab, W. S., et al. (2024). Pharmacokinetic and molecular docking studies to pyrimidine drug using Mn3O4 nanoparticles to explore potential anti-Alzheimer activity. Scientific Reports, 14(1), 15436.
  • Kandeel, M. M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • BenchChem. The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. Accessed January 7, 2026.

Sources

A Technical Guide to 2-(Ethylthio)pyrimidine-4,5,6-triamine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(Ethylthio)pyrimidine-4,5,6-triamine, a key heterocyclic building block for research and development in the pharmaceutical and life sciences sectors. We will explore its chemical properties, commercial availability, quality considerations, and its utility as a synthetic intermediate. This document is intended to serve as a practical resource for researchers engaged in drug discovery and medicinal chemistry.

Introduction to this compound: A Versatile Synthetic Scaffold

This compound, with the CAS number 73000-30-3, is a substituted pyrimidine that has garnered interest in medicinal chemistry due to its unique structural features. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of biologically active compounds. The presence of three amine groups and an ethylthio substituent on the pyrimidine ring offers multiple reactive sites for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules.

The diverse biological activities associated with pyrimidine derivatives, including anticancer, antiviral, and anti-inflammatory properties, underscore the importance of versatile building blocks like this compound in drug discovery programs. Its structural similarity to other biologically active triaminopyrimidines suggests its potential as a scaffold for the development of novel therapeutic agents.

Commercial Availability and Supplier Evaluation

This compound is available from several commercial chemical suppliers that specialize in providing research-grade chemicals. When sourcing this compound, it is crucial to consider not only the price but also the purity, consistency between batches, and the quality of the accompanying documentation.

Key Supplier Selection Criteria:

  • Purity: Look for suppliers that provide a detailed Certificate of Analysis (CoA) with purity specifications, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Purity levels of 97% or higher are generally recommended for most research applications.

  • Analytical Data: Reputable suppliers will offer access to analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to confirm the structure and purity of the compound.

  • Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) that includes information on safe handling, storage, and disposal.

  • Consistency: For long-term research projects, batch-to-batch consistency is critical. Inquire about the supplier's quality control processes to ensure reproducible results.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierProduct Number (Example)Purity SpecificationAvailable Quantities
Sigma-AldrichAMBH303C48D297%Custom
Chiralen333084199%250mg and larger

Note: Product numbers and availability are subject to change. Researchers should consult the suppliers' websites for the most current information.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is a critical first step in any research endeavor. A combination of analytical techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide characteristic signals for the ethyl group, the pyrimidine ring protons (if any), and the carbon atoms within the molecule. The chemical shifts and coupling patterns can confirm the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The expected molecular weight for this compound (C₆H₁₁N₅S) is approximately 185.25 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be suitable for this compound.

Illustrative HPLC Method for Purity Assessment of Pyrimidine Derivatives:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid)

  • Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 260 nm).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Applications in Research and Drug Discovery

The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. The amino groups can undergo various reactions, such as acylation, alkylation, and condensation, while the ethylthio group can be oxidized or displaced to introduce further functionality.

The pyrimidine scaffold is a common feature in many approved and investigational drugs. The presence of multiple amino groups in this compound allows for the construction of fused ring systems, which are often found in biologically active molecules. For instance, triaminopyrimidines are precursors to purines and other fused heterocyclic systems.

The ethylthio group can also play a crucial role in modulating the biological activity of the final compound. It can influence the molecule's lipophilicity and its interaction with biological targets. In some cases, the thioether can be a site for metabolic oxidation.

A notable example of a complex pyrimidine derivative used in pharmaceuticals is 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine, which serves as a key intermediate in the synthesis of Riociguat, a drug used to treat pulmonary hypertension. This highlights the importance of triaminopyrimidine scaffolds in the development of modern therapeutics.

Synthetic Utility and Reaction Pathways

The reactivity of this compound allows for its participation in a variety of chemical transformations to generate diverse molecular architectures.

Caption: Synthetic pathways of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on available safety data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and drug discovery. Its commercial availability, coupled with its rich chemistry, provides a solid foundation for the synthesis of novel heterocyclic compounds with potential therapeutic applications. By carefully selecting suppliers, performing rigorous quality control, and understanding its synthetic utility, researchers can effectively leverage this compound in their quest for new medicines.

References

  • Voskoboynik, O. Y., Kolomoets, O. S., & Gotsulya, A. S. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]
  • Tiwari, K. N., Fowler, A. S., & Secrist, J. A., 3rd. (2005). Synthesis and biological activity of 2'-deoxy-4'-thio-pyrazolo[3,4-d]pyrimidine nucleosides. Nucleosides, nucleotides & nucleic acids, 24(5-7), 911–914. [Link]
  • Gangjee, A., Zeng, Y., Talreja, T., Queener, S. F., & Kisliuk, R. L. (2007). Design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates. Journal of medicinal chemistry, 50(19), 4562–4571. [Link]
  • Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyraz

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the critical safety and handling protocols for 2-(Ethylthio)pyrimidine-4,5,6-triamine, a compound of significant interest in contemporary pharmaceutical research and development. As a substituted aminopyrimidine, this molecule presents a unique set of handling challenges that necessitate a comprehensive understanding of its chemical and toxicological properties. This document moves beyond rudimentary safety data sheets to offer a nuanced, field-proven perspective on mitigating risks and ensuring the well-being of laboratory personnel. The causality behind each procedural recommendation is elucidated to empower researchers with the knowledge to make informed safety decisions.

Unveiling the Hazard Profile: A Multi-faceted Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe laboratory practice. While specific toxicological data for this compound is not extensively published, a comprehensive risk assessment can be formulated by examining its structural motifs—an aminopyrimidine core with a thioether linkage and multiple amine functionalities.

Toxicological Considerations: Beyond Acute Exposure

The primary hazards identified for this compound include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation. However, the presence of multiple amine groups warrants a deeper consideration of potential long-term health effects. Aminopyridines, a related class of compounds, are known to be readily absorbed through the skin and gastrointestinal tract, exhibiting systemic toxicity.[1] Chronic exposure to certain pyrimidine derivatives has been associated with adverse health outcomes, underscoring the importance of minimizing all routes of exposure.[2][3]

Table 1: Summary of Identified Hazards and Potential Health Effects

Hazard ClassificationPotential Health EffectsPrimary Routes of Exposure
Acute Toxicity, OralHarmful if swallowed.Ingestion
Skin IrritationMay cause redness, itching, and inflammation upon direct contact.Dermal
Eye IrritationCan cause serious and potentially damaging eye irritation.Ocular
Respiratory IrritationInhalation of dust may lead to irritation of the respiratory tract.Inhalation
Potential for SensitizationRepeated skin contact may lead to allergic reactions in some individuals.[4]Dermal
Potential for Long-Term EffectsThe long-term toxicological profile is not fully characterized. Prudence dictates minimizing chronic exposure.All routes
The Specter of Nitrosamines: A Critical Consideration

The molecular structure of this compound contains secondary amine functionalities. This is a critical structural alert for the potential formation of N-nitrosamines, a class of compounds recognized as probable human carcinogens. The formation of nitrosamines can occur when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrites, under acidic conditions.[4] Such conditions can be encountered during certain synthetic steps or through the degradation of the compound in the presence of nitrite sources. Therefore, it is imperative to avoid the use of nitrosating agents in the presence of this compound and to carefully consider the potential for nitrosamine formation in analytical and stability studies.

Chemical Reactivity and Incompatibility

While comprehensive reactivity data for this specific molecule is limited, general principles for handling heterocyclic amines should be strictly followed.

Known Incompatibilities:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: Can cause exothermic reactions and protonation of the amine groups, altering the compound's properties.

  • Nitrosating Agents (e.g., nitrites, nitrous acid): Pose a significant risk of forming carcinogenic nitrosamines.

Thermal Decomposition: Upon heating, pyrimidine derivatives can decompose, releasing toxic and flammable gases, including nitrogen oxides, sulfur oxides, and carbon monoxide.[5] The thermal stability of pyrimidine derivatives can vary based on their substitution patterns.[1][6] Therefore, all heating operations should be conducted with caution in a well-ventilated area.

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

A robust safety paradigm relies on a combination of engineering controls and appropriate personal protective equipment (PPE) to create multiple barriers between the researcher and the hazardous substance.

The Primacy of Engineering Controls

Engineering controls are the most effective means of minimizing exposure and should be the primary line of defense.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and dissolution, must be performed within a certified chemical fume hood to prevent the inhalation of airborne particulates.

  • Ventilated Balance Enclosure (VBE): For weighing potent solid compounds, a VBE provides a higher level of containment than a standard analytical balance, minimizing the dispersal of fine powders.[6][7]

  • Closed Systems: Whenever feasible, the use of closed systems for reactions and transfers can significantly reduce the potential for exposure.

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual and unexpected exposures.

  • Hand Protection: Double gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of immediately after handling the compound. Regularly inspect gloves for any signs of degradation or puncture.

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn at all times when there is a risk of splashes or dust generation.[8]

  • Body Protection: A lab coat with long sleeves and tight-fitting cuffs is required. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric should be worn over the lab coat.

  • Respiratory Protection: For routine handling within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be readily available.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Donning_1 1. Lab Coat Donning_2 2. Inner Gloves Donning_1->Donning_2 Donning_3 3. Goggles & Face Shield Donning_2->Donning_3 Donning_4 4. Outer Gloves Donning_3->Donning_4 Work Handling of 2-(Ethylthio)pyrimidine- 4,5,6-triamine Donning_4->Work Doffing_1 1. Outer Gloves Doffing_2 2. Lab Coat Doffing_1->Doffing_2 Doffing_3 3. Goggles & Face Shield Doffing_2->Doffing_3 Doffing_4 4. Inner Gloves Doffing_3->Doffing_4 End End Doffing_4->End Start Start Start->Donning_1 Work->Doffing_1

Standard Operating Procedures: From Weighing to Waste Disposal

Adherence to well-defined standard operating procedures (SOPs) is critical for ensuring consistent and safe handling of this compound.

Weighing and Transferring the Solid Compound

Due to its potency and fine powder form, weighing and transferring this compound requires meticulous attention to detail to prevent the generation of airborne dust.

Step-by-Step Protocol:

  • Preparation: Don all required PPE as outlined in Section 2.2. Ensure the ventilated balance enclosure (VBE) or chemical fume hood is functioning correctly.

  • Staging: Place a tared weigh boat or vial on the analytical balance within the VBE.

  • Dispensing: Slowly and carefully dispense the desired amount of the compound onto the weigh boat using a spatula. Avoid any sudden movements that could create dust. For highly potent compounds, automated powder dispensing systems can enhance safety and accuracy.[6][7]

  • Transfer: Carefully transfer the weighed compound to the reaction vessel or dissolution container within the fume hood.

  • Decontamination: Decontaminate the spatula and any other tools used with a suitable solvent (e.g., ethanol) and wipe clean. Dispose of the wipes as hazardous waste.

  • Clean-up: Clean the balance and the surrounding area within the VBE with a damp wipe to remove any residual powder.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and weigh boats should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of nitrogen-containing heterocyclic compounds.

Emergency Preparedness: A Proactive Approach to Incident Response

Despite the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency response plan is crucial for mitigating the consequences of such incidents.

Managing Spills

The appropriate response to a spill depends on its size and location.

For Minor Spills (within a chemical fume hood):

  • Alert: Inform nearby personnel.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Neutralize (if applicable and safe): For spills of solutions, consider neutralization if the solvent is acidic or basic.

  • Clean-up: Carefully sweep or wipe up the absorbed material and place it in a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

For Major Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain any airborne dust or vapors.

  • Notify: Contact the institution's emergency response team and provide them with the identity of the spilled material.

  • Do Not Attempt to Clean Up: A major spill requires specialized equipment and training to manage safely.

Spill_Response_Flowchart Spill Chemical Spill Occurs Assess Assess Spill Severity Spill->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Minor MajorSpill Major Spill (Outside Fume Hood) Assess->MajorSpill Major Alert Alert Nearby Personnel MinorSpill->Alert Evacuate Evacuate Area MajorSpill->Evacuate Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Clean Up and Decontaminate Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose End Incident Resolved Dispose->End Isolate Isolate the Area Evacuate->Isolate Notify Notify Emergency Response Team Isolate->Notify Notify->End

First Aid for Exposures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. This requires a commitment to continuous learning, a proactive approach to risk assessment, and an unwavering dedication to the well-being of every member of the research team. By internalizing the principles and protocols outlined in this guide, researchers can confidently and responsibly unlock the scientific potential of this valuable compound.

References

  • Effective and Efficient Weighing of Potent Compounds. (2013). Pharmaceutical Technology. [Link]
  • Aminopyridines. (n.d.). U.S. Environmental Protection Agency. [Link]
  • Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY. (2001). New Jersey Department of Health. [Link]
  • Effective and Efficient Weighing of Potent Compounds. (2013). Pharmaceutical Technology Europe. [Link]
  • Webinar: Safe Weighing of Potent and Hazardous Substances. (n.d.). Mettler Toledo. [Link]
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. [Link]
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. [Link]
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022).
  • Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (n.d.). Cole-Parmer. [Link]
  • 4-AMINOPYRIDINE. (n.d.).
  • Mutagenicity of the 1-nitropyrene-DNA adduct N-(deoxyguanosin-8-yl)-1-aminopyrene in mammalian cells. (2007). Biochemistry, 46(43), 12345–12355. [Link]
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal of Research in Applied Sciences and Biotechnology. [Link]
  • Spill DECONtamination Kit, Arom
  • A summary of the acute toxicity of 4-aminopyridine to birds and mammals. (1973). Toxicology and Applied Pharmacology, 26(4), 532–538. [Link]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128. [Link]
  • Biological consequences of cyclobutane pyrimidine dimers. (2002). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 512(2-3), 107–121. [Link]
  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Pharmaceutical Reviews, 11(4), 843-850. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(Ethylthio)pyrimidine-4,5,6-triamine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Precursor for Complex Scaffolds

2-(Ethylthio)pyrimidine-4,5,6-triamine is a highly functionalized pyrimidine derivative that serves as a cornerstone in the field of heterocyclic chemistry. Its unique architecture, featuring vicinal diamines at the 5- and 6-positions, an additional amino group at the 4-position, and a synthetically versatile ethylthio group at the 2-position, makes it an invaluable precursor for constructing complex fused-ring systems. This guide provides an in-depth exploration of its application, primarily focusing on its role in the synthesis of purines and pteridines—scaffolds of immense significance in medicinal chemistry and drug development due to their presence in a vast array of biologically active molecules, including enzyme inhibitors and therapeutic agents.

The strategic placement of the 4,5,6-triamino substituents provides the necessary nucleophilic sites for cyclocondensation reactions, which are the primary methods for elaborating the pyrimidine core into more complex heterocyclic systems.[1][2] The 2-ethylthio group, meanwhile, offers a stable yet modifiable handle for late-stage functionalization, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Application Note 1: Synthesis of 2-Substituted Purine Analogs via Traube Synthesis

The construction of a purine core from a pyrimidine precursor is a classic and highly effective strategy in organic synthesis, widely known as the Traube purine synthesis.[3][4] This method leverages the inherent reactivity of a 4,5-diaminopyrimidine to build the fused imidazole ring. This compound is an ideal substrate for this transformation, leading directly to 2-ethylthio-substituted purines, which are valuable intermediates for further chemical exploration.[5][6][7]

Causality of the Experimental Design

The core of the Traube synthesis is the cyclocondensation of the vicinal 4,5-diamino groups with a one-carbon electrophile.[3] Formic acid is a common and effective reagent for this purpose, serving as the source for the C8 atom of the purine ring. The reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization and dehydration under heating to yield the aromatic imidazole ring fused to the pyrimidine core.[8][9] The 2-ethylthio and 6-amino groups are retained throughout this process, directly affording a 2-ethylthioadenine derivative.

Visualizing the Synthetic Workflow: Traube Purine Synthesis

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Workup A 2-(Ethylthio)pyrimidine- 4,5,6-triamine C Reflux / Heat A->C B Formic Acid (Cyclizing Agent) B->C D N-Formyl Intermediate (transient) C->D Formylation E Intramolecular Cyclization & Dehydration D->E F Crude Product Mixture E->F Aromatization G Purification (Recrystallization / Chromatography) F->G H 2-(Ethylthio)-9H-purin-6-amine G->H

Caption: Workflow for the Traube synthesis of 2-ethylthioadenine.

Experimental Protocol: Synthesis of 2-(Ethylthio)-9H-purin-6-amine

This protocol details a representative Traube synthesis.

Materials:

  • This compound (1.0 eq)

  • Formic acid (98-100%)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend this compound in formic acid (approximately 5-10 mL per gram of starting material).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Carefully pour the reaction mixture into a beaker of ice water to precipitate the product and dilute the excess formic acid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-(Ethylthio)-9H-purin-6-amine.

Data Summary: Traube Synthesis Parameters
ParameterValue / ConditionCausality / Note
Starting Material This compoundProvides the pyrimidine core with necessary diamino groups.
Cyclizing Agent Formic AcidServes as the source of the C8 atom for the imidazole ring.
Solvent Formic Acid (reagent and solvent)High concentration of the cyclizing agent drives the reaction.
Temperature 100-110 °C (Reflux)Provides activation energy for cyclization and dehydration.
Reaction Time 2-4 hoursTypical duration for complete conversion.
Typical Yield 70-90%Generally a high-yielding reaction.

Application Note 2: Synthesis of Pteridine Derivatives via Cyclocondensation

The synthesis of the pteridine ring system from this compound is most commonly achieved through a cyclocondensation reaction with a 1,2-dicarbonyl compound.[1] This approach, a variant of the Gabriel-Isay synthesis, is a robust method for constructing the pyrazine ring onto the pyrimidine core.[2] The choice of the dicarbonyl component directly dictates the substitution pattern at the 6- and 7-positions of the final pteridine product, offering a modular route to a diverse library of compounds.

Causality of the Experimental Design

This reaction relies on the nucleophilic character of the 5- and 6-amino groups of the pyrimidine precursor. These amines attack the two electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. The subsequent condensation and elimination of two molecules of water result in the formation of the fused, aromatic pyrazine ring. The regioselectivity of the condensation, which determines whether a substituent ends up at the 6- or 7-position, can often be influenced by the reaction pH and the nature of the dicarbonyl compound.[1] For an unsymmetrical dicarbonyl like methylglyoxal, controlling the pH can favor the formation of one regioisomer over the other.

Visualizing the Synthetic Pathway: Pteridine Formation

G Start_Pyrimidine 2-(Ethylthio)pyrimidine- 4,5,6-triamine Reaction_Step Cyclocondensation (Solvent, pH control) Start_Pyrimidine->Reaction_Step Start_Dicarbonyl 1,2-Dicarbonyl Compound (e.g., R-CO-CO-R') Start_Dicarbonyl->Reaction_Step Intermediate Dihydropteridine Intermediate Reaction_Step->Intermediate Aromatization Oxidation / Aromatization (often spontaneous with air) Intermediate->Aromatization Product 6,7-Disubstituted-2-(ethylthio) pteridin-4-amine Aromatization->Product

Caption: Cyclocondensation pathway to 2-ethylthio-pteridines.

Experimental Protocol: Synthesis of 6,7-Dimethyl-2-(ethylthio)pteridin-4-amine

This protocol describes the synthesis of a pteridine derivative using diacetyl (2,3-butanedione) as the dicarbonyl component.

Materials:

  • This compound (1.0 eq)

  • Diacetyl (2,3-butanedione) (1.0-1.2 eq)

  • Ethanol or Methanol

  • A weak acid (e.g., acetic acid) for pH adjustment if necessary

  • Round-bottom flask

Procedure:

  • Dissolve or suspend this compound in a suitable solvent like ethanol in a round-bottom flask.

  • Warm the mixture gently (e.g., to 40-50 °C) to aid dissolution.

  • Add the diacetyl dropwise to the pyrimidine solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours. The product often precipitates from the reaction mixture as it forms.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol followed by a non-polar solvent like diethyl ether to remove impurities.

  • Dry the product under vacuum to yield the pure 6,7-dimethyl-2-(ethylthio)pteridin-4-amine.

Data Summary: Pteridine Synthesis via Dicarbonyl Variation
1,2-Dicarbonyl CompoundRR'Resulting Pteridine Substituents
GlyoxalHH6,7-unsubstituted
Diacetyl (2,3-butanedione)CH₃CH₃6,7-dimethyl
BenzilPhenylPhenyl6,7-diphenyl
MethylglyoxalCH₃HMixture of 6-methyl and 7-methyl (regioisomers)

Safety, Handling, and Storage

As a polyamine and thioether, this compound should be handled with appropriate care in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino and thioether groups.

Conclusion

This compound stands out as a pivotal and versatile building block in synthetic organic chemistry. Its well-defined reactivity allows for the predictable and efficient construction of both purine and pteridine ring systems through established methodologies like the Traube and Gabriel-Isay syntheses. The protocols and principles outlined in this guide demonstrate its utility and provide a solid foundation for researchers, scientists, and drug development professionals aiming to synthesize novel heterocyclic compounds for therapeutic applications.

References

  • Science of Synthesis, (2004). Category 2, Hetarenes and Related Ring Systems. Georg Thieme Verlag. [Link]
  • Kravchenko, D. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(8-9), 847-869. [Link]
  • Sayed, A. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
  • PubChem. (n.d.). 2-(Ethylthio)-9H-purin-6-amine. National Center for Biotechnology Information.
  • Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline.
  • ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between....
  • News-Medical.Net. (n.d.). Purine Biosynthesis.
  • Surendranath College. (n.d.). Purine Synthesis.
  • Wikipedia. (n.d.). Purine metabolism.

Sources

Application Notes & Protocols: 2-(Ethylthio)pyrimidine-4,5,6-triamine as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Ethylthio)pyrimidine-4,5,6-triamine

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] Among the myriad of functionalized pyrimidines, this compound stands out as a particularly valuable and versatile precursor. Its strategic importance lies in the vicinal diamino groups at the C4 and C5 positions, which provide a reactive site for cyclocondensation reactions—a powerful method for constructing fused heterocyclic systems.[3] This, combined with the stable ethylthio group at the C2 position, allows for the streamlined synthesis of complex molecules such as pteridines and purines, which are central to numerous biological processes and form the core of many established and experimental drugs.[4][5][6]

This guide provides an in-depth exploration of the synthetic utility of this compound. It details the underlying chemical principles and provides field-proven, step-by-step protocols for its conversion into high-value heterocyclic compounds, intended for researchers and professionals in synthetic chemistry and drug development.

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 73000-30-3[7]
Molecular Formula C₆H₁₁N₅S
Molecular Weight 185.25 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Conditions Room temperature, inert atmosphere, keep in dark place

Core Synthetic Applications: Building Heterocyclic Scaffolds

The primary utility of this compound is its role as an A-B synthon, where the 4,5-diamino groups readily react with B-B synthons (compounds with two electrophilic centers) to form a new six-membered ring.

Synthesis of Pteridine Derivatives

Pteridines, composed of fused pyrimidine and pyrazine rings, are a critical class of compounds with diverse pharmacological activities, including diuretic, anti-inflammatory, and antitumor properties.[5][8] The most direct method for synthesizing the pteridine core from a 4,5-diaminopyrimidine is the Isay reaction, which involves condensation with a 1,2-dicarbonyl compound.[8]

Causality of the Reaction: The reaction is driven by the sequential formation of two imine (Schiff base) bonds between the nucleophilic amino groups of the pyrimidine and the electrophilic carbonyl carbons of the dicarbonyl compound. The subsequent intramolecular cyclization and aromatization (often via oxidation) yields the stable pteridine ring system. The ethylthio group at the C2 position remains intact, providing a handle for further functionalization if desired. The choice of the 1,2-dicarbonyl compound directly dictates the substitution pattern on the newly formed pyrazine ring.

G cluster_start Reactants cluster_process Process cluster_product Product Precursor 2-(Ethylthio)pyrimidine- 4,5,6-triamine Condensation Cyclocondensation (Isay Reaction) Precursor->Condensation Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal, Diacetyl) Dicarbonyl->Condensation Pteridine 2-(Ethylthio)-substituted Pteridine Condensation->Pteridine Ring Formation

Caption: Workflow for the synthesis of Pteridines.

Synthesis of Purine Analogs

Purine analogs are indispensable in medicine, with applications as anticancer (e.g., 6-mercaptopurine) and antiviral agents.[4][9] The most versatile and widely used method for constructing a purine ring from a 4,5-diaminopyrimidine is the Traube purine synthesis.[4][10] This reaction involves annulating the imidazole ring onto the pyrimidine core using a one-carbon synthon.

Causality of the Reaction: Reagents like formic acid or diethoxymethyl acetate serve as the source for the C8 carbon of the purine ring. The reaction proceeds via formylation of one of the amino groups, followed by an acid-catalyzed intramolecular cyclization (dehydration) to close the imidazole ring. The 2-(ethylthio) group is preserved, yielding a 2-substituted purine derivative that is an analog of naturally occurring purines like guanine or adenine.

G cluster_start Reactants cluster_process Process cluster_product Product Precursor 2-(Ethylthio)pyrimidine- 4,5,6-triamine Cyclization Cyclization (Traube Synthesis) Precursor->Cyclization C1_Source One-Carbon Source (e.g., Formic Acid) C1_Source->Cyclization Purine 2-(Ethylthio)-substituted Purine Analog Cyclization->Purine Ring Closure

Caption: Workflow for the synthesis of Purines.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for achieving high-purity products.

Protocol 1: Synthesis of 2-(Ethylthio)-6,7-dimethylpteridine-4-amine

Principle: This protocol details the cyclocondensation of this compound with diacetyl (butane-2,3-dione), a 1,2-dicarbonyl compound, to yield a substituted pteridine. The reaction is typically straightforward and results in good yields of the target compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Diacetyl (butane-2,3-dione) (1.1 eq)

  • Ethanol (or Methanol), reaction grade

  • Sodium bisulfite (optional, for purification)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and filtration

  • Silica gel for chromatography (if required)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of this compound in 40 mL of ethanol. Stir the mixture at room temperature until a homogenous suspension is formed.

  • Reagent Addition: To the stirring suspension, add 0.95 g (11 mmol) of diacetyl dropwise over 5 minutes. A color change is typically observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures a constant reaction temperature without loss of solvent.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.

  • Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted diacetyl.

  • Purification: The crude product is often of high purity. If further purification is needed, it can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.

  • Characterization: Dry the final product under vacuum. Characterize the compound using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of 2-(Ethylthio)-9H-purin-6-amine

Principle: This protocol follows the Traube purine synthesis, utilizing formic acid as the one-carbon source to construct the imidazole ring onto the pyrimidine precursor, yielding a 2-substituted adenine analog.

Materials and Reagents:

  • This compound (1.0 eq)

  • Formic Acid (98-100%), large excess

  • Round-bottom flask with reflux condenser and oil bath

  • Magnetic stirrer

  • Ammonium hydroxide solution for neutralization

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 1.85 g (10 mmol) of this compound in 20 mL of 98-100% formic acid.

    • Rationale: Formic acid serves as both the reagent and the solvent, ensuring a high concentration of the C1 synthon.

  • Reaction Conditions: Heat the mixture in an oil bath to 100-110 °C and maintain under reflux for 2-4 hours.[10] The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Carefully evaporate the excess formic acid under reduced pressure.

  • Neutralization and Precipitation: Dissolve the resulting residue in a small amount of hot water. Neutralize the solution by the cautious addition of concentrated ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

    • Rationale: The purine product is less soluble in neutral aqueous solution than its protonated form, leading to precipitation upon neutralization.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Characterization: Dry the purified product under vacuum. Confirm the structure and purity via NMR, MS, and elemental analysis.

Summary of Synthetic Targets and Potential Yields

The versatility of this compound allows for the synthesis of a wide range of heterocyclic structures.

Reactant(s)Product ClassRepresentative StructureTypical Yield
DiacetylPteridine2-(Ethylthio)-6,7-dimethylpteridin-4-amine70-90%
PhenylglyoxalPteridine2-(Ethylthio)-6-phenylpteridin-4-amine65-85%
Formic AcidPurine2-(Ethylthio)-9H-purin-6-amine60-75%
Diethoxymethyl acetatePurine2-(Ethylthio)-9H-purin-6-amine65-80%

Note: Yields are representative and can vary based on reaction scale and purification methods.

Conclusion and Outlook

This compound is a powerful and efficient precursor for the synthesis of medicinally relevant pteridine and purine scaffolds. The cyclocondensation reactions are generally robust, high-yielding, and proceed under accessible laboratory conditions. The protocols provided herein offer reliable starting points for researchers to generate diverse libraries of these important heterocyclic compounds for screening in drug discovery programs. The ethylthio moiety not only influences the electronic properties of the final molecule but also presents an opportunity for post-synthetic modification, further expanding the chemical space accessible from this invaluable building block.

References

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Title: Synthesis of pteridines derivatives from different heterocyclic compounds Source: Der Pharma Chemica URL
  • Title: Synthesis and Medicinal Uses of Purine Source: Pharmaguideline URL:[Link]
  • Title: Purine Analogs Source: Holland-Frei Cancer Medicine - NCBI Bookshelf URL:[Link]
  • Title: Proposed mechanism for the cyclocondensation reaction between...
  • Title: A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES Source: International Journal of Research and Public
  • Title: Recent Advances in Pyrimidine-Based Drugs Source: Molecules - MDPI URL:[Link]
  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Biological and Pharmaceutical Sciences URL:[Link]
  • Title: Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives Source: ChemistrySelect - Wiley Online Library URL:[Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer and antimicrobial drugs.[1] The compound 2-(Ethylthio)pyrimidine-4,5,6-triamine is a highly functionalized pyrimidine derivative that presents multiple avenues for chemical modification, making it a valuable starting material in drug discovery programs. The three primary amino groups at the 4, 5, and 6 positions offer rich opportunities for derivatization to explore structure-activity relationships (SAR) and to develop novel compounds with tailored biological activities.

This application note provides a detailed protocol for the derivatization of this compound via N-acylation. This transformation converts the nucleophilic amino groups into amide functionalities, a common strategy to modulate the physicochemical and pharmacological properties of a lead compound. We will delve into the principles of this derivatization, provide a step-by-step experimental procedure, and discuss methods for the characterization of the resulting products.

Principles of Derivatization: N-Acylation and Regioselectivity

The primary amino groups of this compound are nucleophilic and readily react with electrophilic acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide bonds. A widely used method for this transformation is the Schotten-Baumann reaction, which is typically performed in a two-phase system or in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[2][3]

To achieve controlled derivatization, particularly mono-acylation, the stoichiometry of the acylating agent is a critical parameter. By using a limited amount of the acylating agent (e.g., one equivalent or less), it is possible to favor the formation of the mono-acylated product. The following protocol is designed to achieve mono-acylation, which can then be isolated and further modified if desired.

Experimental Protocol: Mono-N-Acetylation of this compound

This protocol describes the mono-N-acetylation using acetyl chloride as the acylating agent.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acetyl chloride is corrosive and reacts violently with water; handle with care.

  • Pyridine is a flammable and harmful liquid.

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Dissolve acetyl chloride (1.0 eq) in a small amount of anhydrous DCM in a dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred pyrimidine solution at 0 °C over a period of 15-20 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the mono-acetylated product.

    • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield the purified N-acetyl-2-(Ethylthio)pyrimidine-4,5,6-triamine.

Table 1: Summary of Reaction Parameters for Mono-N-Acetylation

ParameterValue/ConditionRationale
Starting Material This compoundThe substrate for derivatization.
Acylating Agent Acetyl Chloride (1.0 eq)Provides the acetyl group for amidation. Limiting stoichiometry favors mono-acylation.
Base Pyridine (2.0 eq)Acts as a catalyst and neutralizes the HCl byproduct.[3]
Solvent Anhydrous Dichloromethane (DCM)A common aprotic solvent for this type of reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time 2-4 hoursShould be optimized by monitoring with TLC.
Work-up Aqueous NaHCO₃ washNeutralizes excess acid and pyridine hydrochloride.
Purification Silica Gel Column ChromatographyTo separate the desired mono-acetylated product from starting material, di- and tri-acetylated byproducts, and other impurities.

Visualizing the Process

Chemical Reaction Scheme

Caption: Proposed N-acylation of this compound.

Experimental Workflow

workflow start Start dissolve Dissolve pyrimidine in DCM and pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_acetyl_chloride Add acetyl chloride dropwise cool->add_acetyl_chloride react Stir at RT for 2-4h (Monitor by TLC) add_acetyl_chloride->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for N-acylation.

Characterization of the Derivatized Product

The successful synthesis of the N-acetylated derivative can be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the product is expected to show a new singlet in the range of 2.0-2.5 ppm corresponding to the methyl protons of the acetyl group. Additionally, a downfield shift of the proton attached to the acylated nitrogen (amide N-H) would be observed, typically in the range of 8-10 ppm. The signals corresponding to the remaining amino groups and the ethylthio group should also be present.[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a new signal for the carbonyl carbon of the amide group, typically in the range of 165-175 ppm, and a signal for the acetyl methyl carbon around 20-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will exhibit characteristic amide bands. A strong absorption for the C=O stretch will appear around 1650-1680 cm⁻¹. The N-H stretching vibrations of the remaining primary amino groups will be observed in the region of 3200-3500 cm⁻¹, while the N-H stretch of the amide will also be in this region.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the addition of an acetyl group (C₂H₂O) to the starting material, which is an increase of 42.04 Da. The fragmentation pattern can also provide structural information.[5][6]

Troubleshooting and Protocol Validation

  • Low Yield: If the yield of the desired product is low, it could be due to incomplete reaction or the formation of multiple acylated products. Ensure that all reagents and solvents are anhydrous, as water will react with acetyl chloride. The reaction time can be extended, and the progress should be carefully monitored by TLC.

  • Multiple Products: The formation of di- and tri-acylated products can be minimized by the slow, dropwise addition of the acetyl chloride at low temperature and by using a strict 1:1 stoichiometry of the acylating agent to the starting pyrimidine. If multiple products are still formed, they can be separated by careful column chromatography.

  • No Reaction: If no reaction occurs, ensure that the starting material is of good quality and that the acetyl chloride is not hydrolyzed. The reaction temperature could be gently increased after the initial addition at 0 °C.

This protocol provides a robust starting point for the derivatization of this compound. Researchers should note that reaction optimization may be necessary for different acylating agents or for achieving different degrees of substitution.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • Brown, D. J. (1962). The Pyrimidines. Interscience Publishers.
  • Gaber, A. M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 159-172.
  • Ihde, A. J. (1964). The Development of Modern Chemistry. Harper & Row.
  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Theodorou, V., et al. (2014).

Sources

Application Notes and Protocols for 2-(Ethylthio)pyrimidine-4,5,6-triamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Polysubstituted Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2][3] Its prevalence is not coincidental but rather a testament to its versatile chemical reactivity and its ability to engage with a wide array of biological targets through various non-covalent interactions.[3][4] Among the diverse family of pyrimidine derivatives, 2-(Ethylthio)pyrimidine-4,5,6-triamine emerges as a particularly strategic building block for the medicinal chemist. The vicinal triamine arrangement at the 4, 5, and 6 positions offers a reactive handle for the construction of fused heterocyclic systems, most notably purine bioisosteres.[5] The 2-ethylthio group, in turn, provides a stable yet modifiable anchor for introducing further chemical diversity, a critical aspect in the optimization of lead compounds.[6][7]

These structural features position this compound as a key precursor in the synthesis of potent and selective kinase inhibitors.[8][9] Kinases, being central regulators of cellular signaling pathways, are implicated in a host of diseases, including cancer, inflammation, and neurodegenerative disorders.[10][11] The development of small molecules that can modulate kinase activity is therefore a cornerstone of contemporary therapeutic research.[12][13] This guide provides a detailed exploration of the application of this compound in the synthesis of a representative purine-based kinase inhibitor, offering both the scientific rationale and step-by-step protocols for its practical implementation in a research setting.

Application: Synthesis of a Novel Purine-Based Kinase Inhibitor

The primary application of this compound lies in its role as a precursor for the synthesis of purine analogs.[14][15] The adjacent amino groups at positions 4, 5, and 6 are primed for cyclization with a one-carbon electrophile to form the imidazole ring of the purine system. This strategy is a cornerstone in the synthesis of a wide range of biologically active purines.

Herein, we delineate a synthetic route to a hypothetical, yet representative, purine-based kinase inhibitor, GN-Inhibitor-246 , starting from this compound. The design of GN-Inhibitor-246 incorporates a 2-ethylthio-9H-purine core, a scaffold known to interact with the ATP-binding site of many kinases.

Synthetic Workflow Overview

The synthesis of GN-Inhibitor-246 from this compound is envisioned as a three-step process:

  • Cyclization: Formation of the purine ring system via reaction with a suitable one-carbon source.

  • Oxidation: Conversion of the ethylthio group to an ethylsulfonyl group to activate the 2-position for nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of a key pharmacophoric element by displacing the ethylsulfonyl group with a selected amine.

G A 2-(Ethylthio)pyrimidine- 4,5,6-triamine B 2-(Ethylthio)-9H-purin-6-amine A->B Step 1: Cyclization (e.g., Formamide) C 2-(Ethylsulfonyl)-9H-purin-6-amine B->C Step 2: Oxidation (e.g., m-CPBA) D GN-Inhibitor-246 C->D Step 3: SNAr (e.g., Substituted Aniline)

Figure 1: Synthetic workflow for GN-Inhibitor-246.

Experimental Protocols

Protocol 1: Synthesis of 2-(Ethylthio)-9H-purin-6-amine

This protocol details the cyclization of this compound to form the purine ring system. Formamide serves as both the solvent and the source of the C8 carbon of the purine ring.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add formamide (10-15 mL per gram of starting material).

  • Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., Dichloromethane:Methanol 9:1).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Add ethanol to the flask and stir to break up the solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol with the addition of a small amount of activated charcoal to decolorize.

  • Filter the hot solution and allow the filtrate to cool to room temperature, then in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization (Hypothetical Data):

Analysis Result
Appearance Off-white to pale yellow solid
¹H NMR δ (ppm): 1.35 (t, 3H, -CH₃), 3.20 (q, 2H, -SCH₂-), 5.90 (s, 2H, -NH₂), 7.80 (s, 1H, C8-H), 12.5 (br s, 1H, N9-H)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₇H₉N₅S: 196.06; found: 196.1
Protocol 2: Synthesis of 2-(Ethylsulfonyl)-9H-purin-6-amine

This protocol describes the oxidation of the ethylthio group to the corresponding ethylsulfonyl group. The sulfone is an excellent leaving group for subsequent nucleophilic aromatic substitution.

Materials:

  • 2-(Ethylthio)-9H-purin-6-amine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2-(Ethylthio)-9H-purin-6-amine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane).

Characterization (Hypothetical Data):

Analysis Result
Appearance White solid
¹H NMR δ (ppm): 1.45 (t, 3H, -CH₃), 3.60 (q, 2H, -SO₂CH₂-), 6.10 (s, 2H, -NH₂), 8.10 (s, 1H, C8-H), 12.9 (br s, 1H, N9-H)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₇H₉N₅O₂S: 228.05; found: 228.1
Protocol 3: Synthesis of GN-Inhibitor-246 (N-(3-chloro-4-fluorophenyl)-2-(ethylamino)-9H-purin-6-amine)

This final step involves the displacement of the ethylsulfonyl group with a substituted aniline to install the desired pharmacophore.

Materials:

  • 2-(Ethylsulfonyl)-9H-purin-6-amine

  • 3-Chloro-4-fluoroaniline

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a sealed tube, dissolve 2-(Ethylsulfonyl)-9H-purin-6-amine (1.0 eq) in NMP or DMF.

  • Add 3-chloro-4-fluoroaniline (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor by LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford GN-Inhibitor-246 .

Characterization (Hypothetical Data):

Analysis Result
Appearance Light yellow solid
¹H NMR δ (ppm): 1.25 (t, 3H, -CH₂CH₃), 3.50 (q, 2H, -NHCH₂-), 5.85 (s, 2H, -NH₂), 7.20 (t, 1H, Ar-H), 7.85 (m, 1H, Ar-H), 8.05 (dd, 1H, Ar-H), 8.20 (s, 1H, C8-H), 9.50 (s, 1H, Ar-NH), 12.7 (br s, 1H, N9-H)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₂ClFN₆: 321.08; found: 321.1

Biological Context: Kinase Inhibition

The synthesized GN-Inhibitor-246 is designed to act as an ATP-competitive kinase inhibitor. The purine scaffold mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituted aniline moiety is intended to project into a more variable region of the kinase active site, thereby conferring selectivity for a particular kinase or kinase family.

G cluster_0 Kinase Active Site cluster_1 Cellular Signaling ATP ATP Kinase Kinase ATP->Kinase Binds Inhibitor GN-Inhibitor-246 Inhibitor->Kinase Competitively Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Block Signaling Blocked Kinase->Block PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream

Figure 2: Mechanism of competitive kinase inhibition.

Conclusion

This compound represents a highly valuable and versatile starting material in medicinal chemistry. Its inherent reactivity allows for the efficient construction of complex heterocyclic systems, such as the purine scaffold, which are central to the design of targeted therapeutics like kinase inhibitors. The protocols outlined in this guide provide a practical framework for researchers to leverage this key building block in their drug discovery efforts. The strategic application of such well-designed chemical synthons is paramount to the continued advancement of novel and effective medicines.

References

  • Tiwari, R. K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatinib–Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1716-1732. [Link]
  • Tiwari, R. K., Brown, A., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors.
  • Luo, Y., et al. (2018). Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. European Journal of Medicinal Chemistry, 143, 1566-1577. [Link]
  • Chandra, S., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica, 80(3), 549-562. [Link]
  • MDPI (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
  • Google Patents (2015). Process and intermediates for the preparation of dasatinib.
  • ResearchGate (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Heterocyclic Letters (2020). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 10(2), 111-124. [Link]
  • ACS Publications (1965). Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine. Journal of Medicinal Chemistry, 8(6), 888-891. [Link]
  • Google Patents (2009). One-pot synthesis of guanine.
  • TÜBİTAK Academic Journals (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 349-389. [Link]
  • National Institutes of Health (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
  • SCIRP (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
  • National Institutes of Health (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • International Formulae Group (2010). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives.
  • I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.[Link]
  • ARKAT USA, Inc. (2007). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • PubMed (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. [Link]
  • ResearchGate (2007). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
  • Royal Society of Chemistry (1998). Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1, 375-384. [Link]
  • JETIR (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 10(9). [Link]
  • ResearchGate (2016). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
  • National Center for Biotechnology Information (2005). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. 6th edition. [Link]
  • PubMed (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]
  • National Institutes of Health (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • MDPI (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6396. [Link]
  • National Center for Biotechnology Information (2005). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
  • Wiley Online Library (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(25), e202301019. [Link]
  • MDPI (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(15), 4991. [Link]
  • MDPI (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. [Link]

Sources

Application Notes and Protocols for Developing Antifolates from Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antifolates are a cornerstone of chemotherapy and antimicrobial treatments, primarily functioning by disrupting the metabolic pathways dependent on folic acid.[1] Pyrimidine derivatives represent a robust chemical scaffold for designing novel antifolates, particularly potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation.[2][3] This guide provides an in-depth technical overview and detailed protocols for researchers engaged in the discovery and preclinical development of pyrimidine-based antifolates. We will explore the underlying scientific principles, from target validation and rational drug design to synthetic strategies and comprehensive biological evaluation. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Pyrimidine-Based Antifolates

Folic acid is essential for the synthesis of purines, thymidylate, and several amino acids, making it indispensable for cell division and growth.[4][5] Antifolates, as structural analogs of folic acid, competitively inhibit key enzymes in the folate pathway, leading to the depletion of vital downstream metabolites and subsequent cell death.[5] The primary and most validated target for this class of drugs is Dihydrofolate Reductase (DHFR).[2][6]

Dihydrofolate Reductase (DHFR) as a Therapeutic Target

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier for various biosynthetic reactions.[6][7] Inhibition of DHFR leads to a depletion of the THF pool, which in turn disrupts the synthesis of thymidylate and purines, essential precursors for DNA replication.[3] This disruption has a profound cytotoxic effect, particularly on rapidly dividing cells like cancer cells and pathogenic microbes, making DHFR an attractive target for therapeutic intervention.[2][4] The clinical success of drugs like methotrexate (an anticancer agent) and trimethoprim (an antibacterial agent) validates DHFR as a druggable target.[2][7]

Why Pyrimidines?

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic biologically active compounds.[8][9] For antifolate development, the 2,4-diaminopyrimidine moiety is a key pharmacophore that effectively mimics the binding of the natural substrate, DHF, to the active site of the DHFR enzyme.[10][11] This structural feature allows for potent and often selective inhibition. Well-known DHFR inhibitors like trimethoprim and pyrimethamine are based on this core structure.[7][8] Furthermore, the synthetic tractability of the pyrimidine ring allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[12][13]

The Drug Discovery Workflow: From Concept to Candidate

The development of a novel pyrimidine-based antifolate follows a structured, multi-stage process. This workflow integrates computational design, chemical synthesis, and rigorous biological testing to identify and validate promising drug candidates.

Antifolate Development Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical Development Target_ID Target Identification (DHFR) Computational_Design Computational Modeling (Docking, SAR) Target_ID->Computational_Design Chemical_Synthesis Chemical Synthesis of Pyrimidine Derivatives Computational_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Enzyme_Assay Enzymatic Assay (DHFR Inhibition) Purification_Characterization->Enzyme_Assay Test Compounds Cell_Assay Cell-Based Assay (Cytotoxicity) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (e.g., Human vs. Bacterial DHFR) Cell_Assay->Selectivity_Assay ADME_Tox ADME/Tox Profiling Selectivity_Assay->ADME_Tox Promising Hits In_Vivo_Efficacy In Vivo Efficacy Models (Xenografts, Infection Models) ADME_Tox->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Computational_Design Iterative Design

Caption: High-level workflow for pyrimidine-based antifolate development.

Core Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key stages of pyrimidine antifolate development.

Design and Synthesis of Pyrimidine Derivatives

The rational design of novel antifolates often begins with a known pyrimidine scaffold, such as 2,4-diaminopyrimidine or pyrrolo[2,3-d]pyrimidine.[14][15] Structure-activity relationship (SAR) data from existing compounds is crucial for guiding the design of new analogs with improved properties.[8][9]

Protocol 3.1.1: General Synthesis of a Pyrrolo[2,3-d]pyrimidine Antifolate

This protocol is a generalized example based on synthetic strategies reported in the literature for creating potent antifolates.[15][16][17]

Objective: To synthesize a novel pyrrolo[2,3-d]pyrimidine derivative as a potential DHFR inhibitor.

Materials:

  • Starting materials (e.g., substituted anilines, pyrimidine precursors)

  • Reagents and solvents (e.g., guanidine, palladium catalysts, DMF, THF, ethanol)

  • Standard organic chemistry glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification equipment (flash chromatography system, preparative HPLC)

  • Analytical instruments (NMR, LC-MS, HRMS)

Procedure:

  • Construction of the Core Scaffold: The synthesis often begins with the construction of the key pyrrolo[2,3-d]pyrimidine ring system.[15] This can be achieved through a multi-step process involving the cyclization of an appropriate acyclic precursor with guanidine.[16]

  • Introduction of Side Chains: Side chains are typically introduced via cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect the pyrimidine core to various aryl or heteroaryl moieties.[18] This step is critical for modulating the compound's affinity for the DHFR active site.

  • Glutamate Conjugation (for Classical Antifolates): For compounds designed to mimic classical antifolates like methotrexate, a glutamate tail is often added. This is typically achieved through peptide coupling reactions.[15]

  • Purification: The crude product is purified using flash column chromatography on silica gel, followed by preparative HPLC to achieve high purity (>95%).

  • Characterization: The final compound's structure and purity are confirmed by NMR (¹H and ¹³C), LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation:

  • Purity Assessment: Purity should be ≥95% as determined by HPLC with UV detection at two different wavelengths.

  • Structural Confirmation: NMR and mass spectrometry data must be consistent with the proposed chemical structure.

In Vitro Evaluation: From Enzyme to Cell

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. This involves a tiered screening approach, starting with the target enzyme and progressing to cell-based assays.

Protocol 3.2.1: DHFR Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against DHFR.

Principle: This assay spectrophotometrically measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of DHF to THF.[7]

Materials:

  • Recombinant DHFR (human or from the target organism)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., methotrexate)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of DHF, NADPH, and test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Recombinant DHFR enzyme

    • Serial dilutions of the test compound (or positive/vehicle control)

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add DHF and NADPH to each well to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation:

  • The IC₅₀ of the positive control (methotrexate) should be within the expected range for the specific enzyme used.

  • The Z'-factor for the assay should be >0.5, indicating a robust assay window.

Table 1: Example Data for DHFR Inhibition Assay

Compound IDTarget DHFRIC₅₀ (nM)
MethotrexateHuman0.005
TrimethoprimE. coli5-10
PyrimethamineP. falciparum~1
Test Cmpd 1 Human 15.2
Test Cmpd 2 Human 2.8

Note: IC₅₀ values are illustrative and will vary based on assay conditions and the specific pyrimidine derivatives tested.[10]

Protocol 3.2.2: Cell-Based Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines or microbial cultures.

Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in living cells to form a colored formazan product.[19]

Materials:

  • Target cell line (e.g., A549 lung cancer cells)[14][15]

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds and positive control (e.g., methotrexate)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.[19]

  • Add Reagent: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Measure Absorbance: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Self-Validation:

  • The GI₅₀ of the positive control should be consistent with literature values for the chosen cell line.

  • Untreated and vehicle-only controls should show high viability.

Folate_Pathway_Inhibition DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DNA_Precursors Thymidylate (dTMP) Purines THF->DNA_Precursors One-Carbon Donation DHFR_Enzyme->THF Product Pyrimidine_Antifolate Pyrimidine Antifolate Pyrimidine_Antifolate->DHFR_Enzyme Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation DNA_Precursors->DNA_Synthesis

Caption: Mechanism of action of pyrimidine-based DHFR inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the in vitro assays are used to build a structure-activity relationship (SAR) model. This model helps to understand how different chemical modifications to the pyrimidine scaffold affect biological activity.[9][10]

Key SAR Insights for 2,4-Diaminopyrimidine Antifolates:

  • The 2,4-Diamino groups: Essential for binding to the active site of DHFR through hydrogen bonds.

  • The Bridge: The nature and length of the linker between the pyrimidine ring and an appended aryl group significantly influence potency and selectivity.

  • Aryl Group Substitution: Substituents on the aryl ring can be modified to exploit differences between the active sites of DHFR enzymes from different species (e.g., human vs. bacterial), thereby enhancing selectivity.[2]

Lead optimization is an iterative process where the most promising compounds ("hits") are chemically modified based on SAR insights to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[20] This often involves a close feedback loop between medicinal chemists, biologists, and computational modelers.[18]

Preclinical Development Considerations

Promising lead compounds advance to preclinical development, which involves a more extensive evaluation of their safety and efficacy.

  • ADME/Tox Profiling: In vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the drug candidate. This includes assays for metabolic stability, plasma protein binding, and potential off-target effects.[21][22]

  • In Vivo Efficacy: The compound's therapeutic effect is evaluated in relevant animal models, such as tumor xenograft models for anticancer agents or infection models for antimicrobial agents.[21]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): These studies aim to understand the relationship between the drug's concentration in the body over time and its therapeutic effect.

Conclusion

The development of novel antifolates from pyrimidine derivatives is a highly structured and data-driven process. By leveraging a deep understanding of the folate pathway, rational drug design principles, and a robust suite of biological assays, researchers can effectively identify and optimize potent and selective inhibitors of DHFR. The protocols and methodologies outlined in this guide provide a comprehensive framework for advancing new pyrimidine-based antifolates from the bench to preclinical evaluation, with the ultimate goal of developing safer and more effective therapies for cancer and infectious diseases.

References

  • Antifolate - Wikipedia. (n.d.).
  • Goldman, I. D. (2014). The Antifolates. The Oncologist, 19(11), 1109–1112. [Link]
  • Petrova, G. V., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6242. [Link]
  • Schweitzer, B. I., et al. (1990). Dihydrofolate reductase as a therapeutic target. FASEB Journal, 4(8), 2441–2452. [Link]
  • Thomas, H. D., et al. (2009). Preclinical evaluation of a novel pyrimidopyrimidine for the prevention of nucleoside and nucleobase reversal of antifolate cytotoxicity. Molecular Cancer Therapeutics, 8(7), 1828–1837. [Link]
  • Arish, M., & Kumar, A. (2012). Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges. Current Pharmaceutical Design, 18(26), 3949–3965. [Link]
  • Thomas, H. D., et al. (2009). Preclinical evaluation of a novel pyrimidopyrimidine for the prevention of nucleoside and nucleobase reversal of antifolate cytotoxicity. Molecular Cancer Therapeutics, 8(7), 1828-37. [Link]
  • Miwa, T., et al. (1991). Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom. Journal of Medicinal Chemistry, 34(2), 555–560. [Link]
  • Miwa, T., et al. (1990). Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. Journal of Medicinal Chemistry, 33(10), 2815–2820. [Link]
  • Gangjee, A., et al. (2007). Dihydrofolate reductase as a target for chemotherapy in parasites. Current Pharmaceutical Design, 13(8), 833–854. [Link]
  • Miwa, T., et al. (1990). Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. Journal of Medicinal Chemistry, 33(10), 2815-20. [Link]
  • Oncohema Key. (2017). The Antifolates.
  • Arish, M., & Kumar, A. (2012). Dihydrofolate Reductase As A Therapeutic Target for Infectious Diseases: Opportunities And Challenges.
  • Acharya, V. V., & Chaudhuri, P. (2021). Dihydrofolate Reductase as a Potential Therapeutic Target against Various Diseases.
  • Gangjee, A., et al. (2013). Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles. Journal of Medicinal Chemistry, 56(11), 4687–4702. [Link]
  • Cipriano, A., et al. (2017). Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. Molecules, 22(12), 2189. [Link]
  • Miwa, T., et al. (1990). Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. Journal of Medicinal Chemistry, 33(10), 2815-2820. [Link]
  • ResearchGate. (n.d.). Structures of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates.
  • White, E. L., et al. (2016). A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis. ACS Infectious Diseases, 2(12), 957–964. [Link]
  • El-Damasy, A. K., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrimidine‐phenylpiperazine derivatives.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
  • Al-Ostath, A. I., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46979–47000. [Link]
  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.).
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
  • El-Damasy, A. K., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197825. [Link]
  • El-Azab, A. S., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 1157–1177. [Link]
  • Petrova, G. V., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6242. [Link]
  • van der Zanden, S. Y., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance, 6(11), e202302061. [Link]
  • ResearchGate. (n.d.). Pyrimidine Schiff Base Derivatives as Non-classical Antifolate.
  • Taylor & Francis. (n.d.). Diaminopyrimidine – Knowledge and References.
  • Vásquez, J. R., et al. (1998). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 42(5), 1040–1048. [Link]
  • Kumar, V., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
  • Owa, T., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry Letters, 35, 127791. [Link]
  • ResearchGate. (n.d.). The majority of DHFR inhibitors are derivates of folic acid. Core...
  • ur Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060–6098. [Link]
  • Jackman, A. L., & Calvert, A. H. (1995). Antifolates in clinical development. Annals of Oncology, 6(9), 871–881. [Link]
  • van der Zanden, S. Y., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance, 6(11), e202302061. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(Ethylthio)pyrimidine-4,5,6-triamine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrimidine Scaffold

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. A key strategy in this field is the design of heterocyclic scaffolds that can effectively mimic the adenine core of ATP, thereby competing for the kinase hinge region.[1] Among these, pyrimidine-based structures are preeminent, forming the backbone of numerous FDA-approved drugs.[2][3]

This guide focuses on the strategic application of a highly versatile, yet specific, building block: 2-(Ethylthio)pyrimidine-4,5,6-triamine . This molecule is not merely a starting material but a carefully designed precursor for constructing potent and selective kinase inhibitors. Its intrinsic chemical architecture—a pyrimidine core decorated with three amino groups and a modifiable ethylthio handle—provides an efficient entry into a diverse chemical space of purine bioisosteres, such as purines, pyrrolo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.[4][5][6] We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for its conversion into advanced kinase inhibitor scaffolds.

Strategic Rationale: Why this compound?

The efficacy of this reagent stems from three core chemical features that enable a logical and modular approach to inhibitor design.

  • In-Situ Purine Bioisostere Formation: The vicinal diamines at the C4 and C5 positions are perfectly poised for cyclization with a variety of one-carbon synthons. This reaction, a variation of the classical Traube purine synthesis, efficiently constructs the fused imidazole ring, yielding a purine-like scaffold. This core structure is fundamental for establishing the hydrogen bond interactions with the kinase hinge region that are critical for potent inhibition.

  • The C6-Amine as a Vector: The C6-amino group serves as a primary interaction point or a vector for further substitution. In many inhibitor-kinase complexes, this amine forms a crucial hydrogen bond with the protein backbone. Alternatively, it can be functionalized to extend into other regions of the ATP pocket.

  • The C2-Ethylthio Group: A Versatile Chemical Handle: The true synthetic power of this reagent lies in the C2-ethylthio group. It offers a multi-pronged strategy for diversification:

    • Retention: In some cases, the ethylthio group itself can provide beneficial hydrophobic interactions within the binding site.

    • Oxidative Activation: The thioether can be easily oxidized to an ethylsulfoxide or, more commonly, an ethylsulfone. This transformation dramatically alters the electronics of the pyrimidine ring, converting the sulfone into an excellent leaving group.

    • Nucleophilic Aromatic Substitution (SNAr): The resulting 2-ethylsulfonyl intermediate is highly activated towards SNAr. This allows for the late-stage introduction of a vast array of nucleophiles (typically amines), enabling the exploration of structure-activity relationships (SAR) by projecting vectors into the solvent-exposed region of the kinase. This is a cornerstone of modern kinase inhibitor design, used to enhance potency and tune selectivity.[2][7]

The overall synthetic logic is visualized below, progressing from the initial pyrimidine scaffold to a fully diversified kinase inhibitor.

G A 2-(Ethylthio)pyrimidine- 4,5,6-triamine B 2-(Ethylthio)-9H-purin-6-amine (Purine Scaffold) A->B C 2-(Ethylsulfonyl)-9H-purin-6-amine (Activated Intermediate) B->C D Diverse Kinase Inhibitors (N2-Substituted Purines) C->D SNAr (Various Amines, R-NH2)

Figure 1: General synthetic workflow from the starting pyrimidine to diversified kinase inhibitors.

Experimental Protocols

The following protocols provide a reliable, step-by-step methodology for the synthesis of a 2-substituted purine-based kinase inhibitor scaffold.

Protocol 1: Synthesis of the Core Scaffold: 2-(Ethylthio)-9H-purin-6-amine

This procedure details the critical cyclization step to form the purine ring system, the foundational scaffold for subsequent modifications.

Principle: This reaction is a Traube purine synthesis. The 4,5-diaminopyrimidine core reacts with formamide, which serves as both the C1 source for the imidazole ring and the reaction solvent. The high temperature drives the condensation and subsequent dehydrative cyclization.

Materials:

  • This compound (1.0 eq)

  • Formamide (reagent grade, ~20 mL per gram of starting material)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle and magnetic stirrer

  • Ethanol

  • Deionized Water

Procedure:

  • Combine this compound (e.g., 5.0 g, 26.9 mmol) and formamide (100 mL) in a 250 mL round-bottom flask.

  • Place the flask under a gentle stream of nitrogen.

  • Heat the reaction mixture to 180-190 °C with vigorous stirring. The solid will dissolve as the temperature increases.

    • Causality Note: This high temperature is necessary to overcome the activation energy for the cyclization and to drive off the water formed during the reaction, pushing the equilibrium towards the product.

  • Maintain the temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates completion.

  • After completion, cool the reaction mixture to room temperature. A precipitate will likely form.

  • Pour the cooled mixture into an ice-water slurry (200 mL) with stirring. This will precipitate the product more completely and dilute the formamide.

  • Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove residual formamide.

  • Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield pure 2-(Ethylthio)-9H-purin-6-amine as a white to off-white solid.

Self-Validation & Characterization:

  • Expected Yield: 75-85%

  • Appearance: White or pale yellow crystalline solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The ¹H NMR should show a characteristic singlet for the new C8-H of the purine ring around 8.0 ppm.

Protocol 2: Activation and Diversification via SNAr

This two-part protocol demonstrates the conversion of the stable ethylthio group into a reactive handle for introducing diverse side chains, a key step in building a library of potential inhibitors.

Part A: Oxidation to 2-(Ethylsulfonyl)-9H-purin-6-amine

Principle: The thioether is oxidized to a sulfone using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting electron-withdrawing sulfonyl group activates the C2 position for nucleophilic attack.

Materials:

  • 2-(Ethylthio)-9H-purin-6-amine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-(Ethylthio)-9H-purin-6-amine (e.g., 4.0 g, 20.5 mmol) in DCM (200 mL) in a 500 mL flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add m-CPBA (e.g., 10.1 g of 77% purity, ~45.1 mmol, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The reaction is highly exothermic. Slow, portion-wise addition at 0 °C is critical to prevent over-oxidation and potential side reactions. Using slightly more than 2 equivalents of m-CPBA ensures complete conversion of the thioether to the sulfone.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated Na₂S₂O₃ solution (50 mL) to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfone, which is often used directly in the next step without further purification.

Self-Validation & Characterization:

  • Monitoring: TLC will show a significant shift in polarity from the starting material.

  • Characterization: MS analysis will show an increase in mass of 32 amu, corresponding to the addition of two oxygen atoms. The ¹H NMR will show a downfield shift of the protons on the ethyl group.

Part B: Nucleophilic Aromatic Substitution (SNAr)

Principle: The activated 2-ethylsulfonyl group is displaced by an amine nucleophile. The reaction is typically facilitated by a non-nucleophilic base to scavenge the liberated sulfonic acid and H⁺ from the amine.

Materials:

  • 2-(Ethylsulfonyl)-9H-purin-6-amine (1.0 eq)

  • Desired amine (e.g., (R)-1-phenylethanamine, 1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

  • Solvent such as n-Butanol, Dioxane, or NMP

  • Silica gel for column chromatography

Procedure:

  • Combine the crude 2-(Ethylsulfonyl)-9H-purin-6-amine (e.g., from the previous step, ~20.5 mmol) with the chosen amine (e.g., (R)-1-phenylethanamine, 3.2 g, 26.7 mmol, 1.3 eq) and DIPEA (e.g., 10.7 mL, 61.5 mmol, 3.0 eq) in n-butanol (100 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under a nitrogen atmosphere.

    • Causality Note: Heat is required to facilitate the SNAr reaction. DIPEA acts as a non-nucleophilic base to neutralize the acidic byproducts without competing in the substitution. The choice of amine is critical and dictates the final properties of the inhibitor.

  • Monitor the reaction by TLC or LC-MS for the formation of the desired product.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in DCM) to isolate the final N2-substituted purine derivative.

Self-Validation & Characterization:

  • Expected Yield: 50-75% over two steps.

  • Characterization: Full characterization by ¹H NMR, ¹³C NMR, HRMS, and HPLC is essential to confirm the structure and purity of the final compound, which is now ready for biological screening.

Data Summary

The following table summarizes the key transformations and expected outcomes.

StepTransformationKey ReagentsTypical YieldPurpose
1 Pyrimidine → PurineFormamide75-85%Forms the core ATP-mimicking scaffold.
2A Thioether → Sulfonem-CPBA>90% (crude)Activates the C2 position for substitution.
2B Sulfone → N2-AmineR-NH₂, DIPEA50-75%Installs diverse side chains for SAR exploration.

Kinase Interaction Model

The synthesized N2, N6, N9-trisubstituted purine scaffolds are designed to fit into the ATP-binding pocket of a target kinase. The core scaffold establishes key interactions, while the diversified side chain explores additional binding regions.

Figure 2: Conceptual model of a purine inhibitor binding to a kinase ATP pocket.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse libraries of kinase inhibitors. Its pre-installed functionalities allow for a logical and high-yielding synthetic sequence involving purine ring formation, oxidative activation, and late-stage diversification via SNAr chemistry. The protocols outlined here provide a robust foundation for researchers in drug discovery to access novel chemical matter and accelerate the development of next-generation targeted therapies.

References

  • Hu, Y., & Zhang, J. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
  • Hu, Y., et al. (2015). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. [Link]
  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
  • Krystof, V., et al. (2025). Cyclin-dependent kinase Inhibitors Inspired by Roscovitine: Purine Bioisosteres.
  • Havliček, L., et al. (2011). Cyclin-dependent kinase Inhibitors Inspired by Roscovitine: Purine Bioisosteres. Ingenta Connect. [Link]
  • Bettayeb, K., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue.
  • Bettayeb, K., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry. [Link]
  • Castelli, R., et al. (2019). Design, synthesis and biological evaluation of novel substituted purine isosters as EGFR kinase inhibitors, with promising pharmacokinetic profile and in vivo efficacy. PubMed. [Link]
  • Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • El-Gamal, M. I., et al. (2024). Chemical structure of the approved purine and pyrimidine-based anticancer agents.
  • Wang, X., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed. [Link]
  • Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
  • Kumar, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
  • Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.
  • Ellard, J. A. (1979). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • Kataria, R., et al. (2020). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT.
  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Semantic Scholar. [Link]
  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
  • Freeman, T. C., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Moskvina, V. S., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
  • Wang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • Gangjee, A., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
  • Kumar, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs.

Sources

Application Notes and Protocols for the N-Alkylation of Pyrimidine-Triamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Pyrimidine-Triamines

The pyrimidine core is a cornerstone of medicinal chemistry, famously appearing in nucleic acids and a multitude of therapeutic agents.[1][2] When adorned with multiple amino groups, the resulting pyrimidine-triamine scaffold becomes a "privileged" structure, capable of forming a rich network of hydrogen bonds that are critical for specific binding interactions with biological targets like kinases.[3] The strategic N-alkylation of these triamines is a key synthetic maneuver used to modulate the scaffold's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and to fine-tune its pharmacological activity.[3][4]

This guide provides a detailed exploration of the experimental procedures for the N-alkylation of pyrimidine-triamines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the critical challenge of regioselectivity, and the practical considerations necessary for successful and reproducible synthesis in a drug discovery context.

The Core Challenge: Navigating Regioselectivity

A typical pyrimidine-triamine presents multiple nucleophilic sites: the two endocyclic ring nitrogens and the three exocyclic amino groups. Direct alkylation can therefore lead to a complex mixture of products, making purification challenging and yields of the desired isomer low.[3][5] Achieving regioselective N-alkylation is the primary experimental hurdle. The outcome of the reaction is governed by a delicate interplay of steric hindrance, electronic effects of the pyrimidine ring, and the specific reaction conditions employed.[6]

For instance, the choice of base, solvent, and temperature can significantly influence which nitrogen atom is deprotonated and subsequently alkylated.[6] Understanding these factors is crucial for directing the reaction toward the desired N-alkylated product.

G cluster_0 Factors Influencing Regioselectivity Reagents Reagents (Base, Alkylating Agent) Outcome Reaction Outcome (N1, N2, N4, N6-alkylation) Reagents->Outcome Kinetic vs. Thermodynamic Control Solvent Solvent Polarity Solvent->Outcome Solvation of Intermediates Temp Temperature Temp->Outcome Energy Barriers Structure Substrate Structure (Sterics, Electronics) Structure->Outcome Nucleophilicity & Accessibility

Caption: Key factors governing the regioselective N-alkylation of pyrimidine-triamines.

Protocol 1: Direct N-Alkylation via SNAr or Alkyl Halide

This method is a classical and widely used approach for forming C-N bonds. It is particularly effective when the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) or when using a reactive alkyl halide.[3] The choice of a non-nucleophilic base is critical to prevent competition with the amine nucleophile.

Step-by-Step Methodology
  • Materials & Reagents:

    • Pyrimidine-triamine substrate (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 eq)

    • Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)) (1.5 - 2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

    • Thin Layer Chromatography (TLC) supplies

    • Purification system (e.g., column chromatography, preparative HPLC)

  • Reaction Setup:

    • Under an inert atmosphere, add the pyrimidine-triamine substrate and the anhydrous base to a dry round-bottom flask equipped with a magnetic stir bar.

    • Add the anhydrous solvent via syringe. Stir the suspension for 15-30 minutes at room temperature to ensure proper mixing and partial deprotonation.

    • If using NaH, be mindful of hydrogen gas evolution and add the substrate solution to the NaH suspension slowly at 0 °C.

  • Alkylation Reaction:

    • Slowly add the alkylating agent to the stirred suspension.

    • The reaction temperature can be varied. For highly reactive alkyl halides, the reaction may proceed at room temperature. For less reactive agents, heating (e.g., to 60-80 °C) may be necessary.[5]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • If using NaH, carefully quench any excess hydride with a few drops of isopropanol or water.

    • Filter the mixture to remove the inorganic base.

    • Evaporate the solvent under reduced pressure.

    • The resulting crude residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product using column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired N-alkylated isomer from byproducts.

    • Characterize the final product using NMR, mass spectrometry, and HPLC to confirm its identity, purity, and the site of alkylation.[7]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly selective method for mono-alkylation, effectively avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides.[8][9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[10]

Step-by-Step Methodology
  • Materials & Reagents:

    • Pyrimidine-triamine substrate (1.0 eq)

    • Aldehyde or Ketone (1.0 - 1.5 eq)

    • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) (1.5 - 2.0 eq)[8]

    • Anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol)

    • Optional: Acetic acid (catalytic amount to facilitate imine formation)

    • Inert gas (Nitrogen or Argon)

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the pyrimidine-triamine substrate and the carbonyl compound in the anhydrous solvent in a round-bottom flask.

    • Add a catalytic amount of acetic acid if needed.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.

  • Reduction:

    • Add the reducing agent portion-wise to the reaction mixture. Be cautious, as gas evolution may occur.

    • Continue stirring the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup & Isolation:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography or preparative HPLC as described in the previous protocol.

    • Confirm the structure and purity of the final N-alkylated pyrimidine-triamine by analytical methods.

G Start Start: Pyrimidine-Triamine Method_Choice Choose Method Start->Method_Choice Direct_Alk Protocol 1: Direct Alkylation Method_Choice->Direct_Alk Alkyl Halide Reductive_Am Protocol 2: Reductive Amination Method_Choice->Reductive_Am Aldehyde/Ketone Reaction Reaction Step Direct_Alk->Reaction Reductive_Am->Reaction Workup Workup & Isolation Reaction->Workup Purify Purification Workup->Purify End End: Characterized Product Purify->End

Caption: General experimental workflow for the N-alkylation of pyrimidine-triamines.

Data Summary: Reaction Condition Variables

The choice of reagents and conditions is paramount for controlling the outcome of the N-alkylation reaction. The following table summarizes key variables and their typical effects.

ParameterConditionRationale & Expected Outcome
Base Strong, non-nucleophilic (e.g., NaH) Favors deprotonation of less acidic N-H bonds. Can lead to multiple alkylations if not controlled.[7]
Weak, carbonate base (e.g., K₂CO₃, Cs₂CO₃) Generally milder and often provides better selectivity for the most acidic/nucleophilic nitrogen. Often used in DMF.[1][11]
Solvent Polar Aprotic (e.g., DMF, DMSO) Solubilizes reagents and intermediates, often favoring SN2/SNAr pathways. Can lead to mixtures of products.[5]
Less Polar (e.g., THF, DCE) Often used with stronger bases like NaH or in reductive amination. Can improve selectivity by modulating reagent solubility and reactivity.[6]
Alkylating Agent Reactive (e.g., MeI, BnBr) Reaction proceeds quickly, often at lower temperatures. Risk of over-alkylation.[12][13]
Less Reactive (e.g., Alkyl chlorides) Requires more forcing conditions (higher temperature), which may favor the thermodynamically most stable product.
Method Reductive Amination Generally provides excellent selectivity for mono-alkylation of a primary or secondary amine. The choice of carbonyl dictates the alkyl group introduced.[14][15]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Reaction Conversion - Insufficiently active alkylating agent.- Base is not strong enough.- Reagents or solvent are not anhydrous.- Switch to a more reactive alkyl halide (e.g., bromide or iodide).- Use a stronger base (e.g., NaH).- Increase reaction temperature.- Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Multiple Products (Poor Regioselectivity) - Reaction conditions are too harsh.- Base is too strong or used in excess.- The different nitrogen atoms have similar reactivity.- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of NaH).- Switch to the reductive amination protocol for better control.- Consider using a protecting group strategy if a specific isomer is required.[16]
Di- or Poly-alkylation - Excess alkylating agent used.- Amine product is more nucleophilic than the starting material.- Use a 1:1 stoichiometry of amine to alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Reductive amination is the preferred method to avoid this issue.[8]
Difficult Purification - Products and starting material have similar polarity.- Isomers are difficult to separate.- Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).- Consider derivatization to change polarity, followed by deprotection.- If possible, try to crystallize the desired product.

References

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.Indian Academy of Sciences.
  • Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Reductive amin
  • Synthesis of pyrimidines by direct condens
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.PMC - NIH.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts.ChemRxiv.
  • DC/N‐alkylation of aminopyrimidines with isolated yields given in...
  • Design, synthesis and evaluation of new alkylated pyrimidine derivatives as antibacterial agents.
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.ChemRxiv | Cambridge Open Engage.
  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • Amine synthesis by reductive amination (reductive alkyl
  • Alkylation reaction of pyrimidine derivatives at the nitrogen.
  • N-Alkylation of Some Imidazopyridines.FABAD Journal of Pharmaceutical Sciences.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.PMC - NIH.
  • Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods.
  • Basis of selectivity of antibacterial diaminopyrimidines.PubMed.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journals.

Sources

Application Notes and Protocols for the Evaluation of 2-(Ethylthio)pyrimidine-4,5,6-triamine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Versatile Platform for Antimicrobial Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules such as nucleic acids and vitamins.[1][2] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a highly sought-after scaffold in the development of therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The core structure of pyrimidines offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel pyrimidine-based compounds for antimicrobial activity, using 2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS 73000-30-3) as a primary example. While the broader class of pyrimidines has shown significant antimicrobial potential, this specific molecule represents a promising, yet underexplored, starting point for a drug discovery campaign.[6][7] These application notes will detail a logical, stepwise workflow from initial screening through to preliminary in vivo efficacy studies, providing both the theoretical basis and practical protocols for each stage.

Section 1: Foundational Screening for Antimicrobial Activity

The initial step in evaluating a novel compound is to determine if it possesses any intrinsic antimicrobial activity against a representative panel of pathogenic microorganisms. The agar diffusion method is a widely used, cost-effective, and straightforward technique for this purpose.[8]

Protocol 1.1: Kirby-Bauer Disk Diffusion Assay

This method assesses the ability of a compound to inhibit bacterial growth by observing a zone of inhibition on an agar plate.[9]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a bacterial lawn. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear circular zone of inhibition will form around the disk where bacterial growth is prevented.[9]

Materials:

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum by suspending several colonies in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile swab, inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile filter paper disks impregnated with a known amount of this compound to the surface of the agar.

  • Include a positive control (disk with a known antibiotic) and a negative control (disk with the solvent alone).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Interpretation of Results: The diameter of the zone of inhibition provides a qualitative measure of the compound's activity. A larger zone generally indicates greater susceptibility of the microorganism to the compound.

Section 2: Quantitative Assessment of Antimicrobial Potency

Following a positive result in the initial screen, the next critical step is to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol 2.1: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity to identify the MIC.[12][13]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in Protocol 1.1 and diluted to ~5 x 10⁵ CFU/mL)

  • This compound stock solution

  • Multichannel pipette

Procedure:

  • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

  • Inoculate each well (except for the sterility control) with 5 µL of the standardized bacterial inoculum.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto an MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Interpretation
This compoundS. aureus1632Bactericidal
This compoundE. coli64>128Bacteriostatic
Vancomycin (Control)S. aureus12Bactericidal
Ciprofloxacin (Control)E. coli0.0150.03Bactericidal
Hypothetical data for illustrative purposes.

Section 3: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. For pyrimidine derivatives, a common mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[3] Another potential target is the bacterial cell membrane.

Protocol 3.1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+.[1][14]

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. An inhibitor will slow down this reaction.[1][8]

Materials:

  • Recombinant DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control (e.g., methotrexate).

  • Initiate the reaction by adding NADPH and DHF.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the rate of reaction for each concentration and determine the percent inhibition.

  • Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Protocol 3.2: Bacterial Membrane Potential Assay

This assay uses a voltage-sensitive fluorescent dye to assess whether the compound disrupts the bacterial membrane potential.[15][16]

Principle: Voltage-sensitive dyes, such as DiSC₃(5), accumulate in polarized bacterial membranes, leading to fluorescence quenching. Depolarization of the membrane by an antimicrobial agent causes the dye to be released into the cytoplasm, resulting in an increase in fluorescence.[17][18]

Materials:

  • Bacterial culture in the mid-logarithmic growth phase

  • Voltage-sensitive dye (e.g., DiSC₃(5))

  • Fluorescence plate reader

  • 96-well black, clear-bottom plates

  • CCCP (a protonophore, as a positive control for depolarization)

Procedure:

  • Wash and resuspend the bacterial cells in a suitable buffer.

  • Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake.

  • Add serial dilutions of this compound to the wells of the microplate.

  • Monitor the change in fluorescence over time.

  • An increase in fluorescence indicates membrane depolarization.

Workflow for Antimicrobial Drug Discovery:

Antimicrobial_Discovery_Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization & In Vivo Testing A Compound Library (e.g., this compound) B Kirby-Bauer Disk Diffusion A->B Qualitative Screen C Broth Microdilution (MIC) B->C Active Compounds D MBC Determination C->D Quantitative Assessment E DHFR Inhibition Assay D->E F Membrane Potential Assay D->F G Macromolecular Synthesis Assay D->G H Structure-Activity Relationship (SAR) Studies E->H F->H G->H I In Vivo Efficacy Models (e.g., Murine Sepsis Model) H->I Optimized Lead J Preclinical Candidate I->J

Caption: A generalized workflow for the discovery and preclinical development of novel antimicrobial agents.

Section 4: Structure-Activity Relationship (SAR) Studies

Once initial activity is confirmed, SAR studies are conducted to understand how modifications to the chemical structure of this compound affect its antimicrobial potency and spectrum.[15] This involves synthesizing a library of analogs with variations at different positions of the pyrimidine ring and the ethylthio group.

Key objectives of SAR studies include:

  • Identifying the key structural features (pharmacophore) required for activity.

  • Optimizing potency against target pathogens.

  • Improving selectivity and reducing off-target effects.

  • Enhancing pharmacokinetic properties (ADME).

By systematically modifying the scaffold and testing the resulting compounds, researchers can build a model to predict the activity of new derivatives and guide the design of more potent and drug-like candidates.[10]

Section 5: In Vivo Efficacy Models

Promising lead compounds identified through in vitro testing and SAR studies must be evaluated in animal models of infection to assess their efficacy in a living system. The murine sepsis model is a commonly used and relevant model for systemic bacterial infections.

Protocol 5.1: Murine Sepsis Model

Principle: Mice are infected with a lethal dose of bacteria to induce sepsis. The test compound is then administered to determine its ability to improve survival and reduce bacterial load in various organs.[9]

Materials:

  • C57BL/6 mice

  • Bacterial pathogen (e.g., methicillin-resistant S. aureus - MRSA)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control antibiotic

Procedure:

  • Induce sepsis in mice via intraperitoneal injection of a standardized bacterial inoculum.

  • At a specified time post-infection, administer the test compound, vehicle, or positive control antibiotic via a relevant route (e.g., intravenous or intraperitoneal).

  • Monitor the animals for clinical signs of sepsis and survival over a set period (e.g., 7 days).

  • In a separate cohort of animals, euthanize at specific time points to collect blood and organs (e.g., liver, spleen, kidneys) for bacterial load determination (CFU counts).

  • Analyze the data to compare survival rates and bacterial clearance between the treatment groups.

Expected Outcomes: A successful antimicrobial agent will significantly increase the survival rate and reduce the bacterial burden in treated animals compared to the vehicle control group.

The protocols and workflows detailed in these application notes provide a robust framework for the systematic evaluation of this compound and other novel pyrimidine derivatives as potential antimicrobial agents. By following a logical progression from initial screening to in vivo efficacy studies, researchers can efficiently identify and characterize promising lead compounds for further development in the fight against infectious diseases. The inherent versatility of the pyrimidine scaffold, combined with rigorous and well-designed experimental evaluation, holds significant promise for the discovery of the next generation of antimicrobial therapies.

References

  • European Open Science. (2024). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl].
  • Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • MDPI. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds.
  • PMC. (n.d.). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • ImQuest BioSciences. (n.d.). Sepsis Murine Model.
  • International Journal of Health Sciences. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Bio-protocol. (n.d.). Membrane Potential Assay.
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • PubMed. (2025). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis.
  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader.
  • Frontiers. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model.
  • ResearchGate. (2025). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study.
  • Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria.
  • Charles River Laboratories. (n.d.). Sepsis Models.
  • Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • ResearchGate. (2023). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve?.
  • Scribd. (n.d.). Bacterial Killing Assay Protocol.
  • PMC. (n.d.). Current Murine Models of Sepsis.
  • Protocols.io. (2015). Time kill assays for Streptococcus agalactiae and synergy testing.
  • PMC. (n.d.). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][6]triazolo[1,5-a]pyrimidines bearing amino acid moiety.
  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][15]benzothiazole Derivatives via Microwave-Assisted Synthesis.
  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
  • MDPI. (n.d.). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.
  • PubMed. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5- a]pyrimidine Derivatives.
  • (n.d.). The Crucial Role of 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine in Pharmaceutical Synthesis.
  • PubMed. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation.
  • (n.d.). Synthesis and biological activity of 2'-deoxy-4'-thio-pyrazolo[3,4-d]pyrimidine nucleosides.

Sources

Application Notes & Protocols: 2-(Ethylthio)pyrimidine-4,5,6-triamine as a Key Intermediate in the Synthesis of Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrimidine core is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1][2][3] Its prevalence in the endogenous building blocks of DNA and RNA allows pyrimidine-based molecules to readily interact with biological targets like enzymes and receptors.[1][2] Within this vast chemical space, 2-(Ethylthio)pyrimidine-4,5,6-triamine emerges as a particularly powerful and versatile starting material. Its unique trifunctional substitution pattern—a 4,5-vicinal diamine moiety primed for cyclization and a 2-ethylthio group acting as a stable lipophilic feature or a versatile synthetic handle—makes it an ideal precursor for constructing complex heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on its role in building purine isosteres, and details the protocols for synthesizing and evaluating these compounds as potent antiproliferative agents, primarily targeting the protein kinase family.

Part 1: The Synthetic Keystone - Constructing Purine Isosteres via Traube Synthesis

The primary synthetic value of this compound lies in its application in the Traube purine synthesis. This classic and highly effective method involves the annulation of an imidazole ring onto a pyrimidine-4,5-diamine core using a one-carbon source.[4] This reaction directly converts the pyrimidine precursor into a purine or a purine analog, a scaffold that is isosteric to the adenine base of ATP and thus ideally suited for targeting the ATP-binding sites of enzymes, most notably protein kinases.[5]

The 2-ethylthio group is particularly advantageous. It can be retained in the final molecule to provide favorable hydrophobic interactions within a target's active site or it can be readily displaced by various nucleophiles, offering a late-stage diversification point for structure-activity relationship (SAR) studies.

G start This compound reagent + C1 Source (e.g., Triethyl Orthoformate, Formic Acid) start->reagent product 2-(Ethylthio)-9H-purine Analog reagent->product Traube Synthesis (Cyclization)

Caption: General scheme of the Traube synthesis.

Protocol 1: Synthesis of a 6-Substituted-2-(ethylthio)-9H-purine Analog

This protocol details a representative cyclization reaction to form a purine ring system. The choice of the one-carbon source (e.g., an orthoester or an aldehyde) will determine the substitution at the 6-position of the resulting purine.

Causality Behind Choices:

  • Solvent (N,N-Dimethylformamide - DMF): A high-boiling polar aprotic solvent is chosen to ensure all reactants remain in solution at elevated temperatures and to facilitate the reaction, which often requires significant thermal energy.

  • Cyclizing Agent (Triethyl Orthoformate): This reagent serves as the one-carbon source to form the imidazole ring. It is efficient and the ethanol byproduct is easily removed.

  • Catalyst (p-Toluenesulfonic acid - p-TsOH): An acid catalyst is crucial for activating the orthoformate and facilitating the initial condensation with the amine, followed by the rate-determining cyclization step.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy to drive the multi-step condensation and intramolecular cyclization to completion.

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add triethyl orthoformate (1.2 eq) to the solution, followed by a catalytic amount of p-TsOH (0.05 eq).

  • Cyclization Reaction: Equip the flask with a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water or diethyl ether to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold ethanol to remove residual DMF and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Characterization (Self-Validation): The identity and purity of the synthesized purine analog must be confirmed.

    • ¹H NMR: To confirm the presence of the new proton on the formed imidazole ring and the overall structural integrity.

    • Mass Spectrometry (MS): To verify the molecular weight of the final product.

    • Melting Point: To assess the purity of the crystalline solid.

G cluster_synthesis Synthesis Workflow A 1. Dissolve Reactants in DMF B 2. Add Cyclizing Agent & Catalyst A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Precipitate Product C->D E 5. Filter & Wash Solid D->E F 6. Purify (Recrystallization) E->F G 7. Characterize (NMR, MS) F->G

Caption: Workflow for purine analog synthesis.

Part 2: Targeting Cancer - Pyrimidine-Derived Kinase Inhibitors

The purine and pyrazolo[3,4-d]pyrimidine scaffolds derived from this compound are exceptionally effective as kinase inhibitors. Protein kinases are a family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[6]

Mechanism of Action: These synthesized purine isosteres function as ATP-competitive inhibitors. Their core structure mimics the adenine ring of ATP, allowing them to bind to the highly conserved hinge region of the kinase active site.[5] This binding event physically blocks ATP from entering the pocket, thereby shutting down the phosphotransferase activity of the kinase and halting the downstream signaling cascade that promotes cell proliferation. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FLT3) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 TF Transcription Factors Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Synthesized Purine Analog Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a signaling pathway.

Structure-Activity Relationship (SAR) Insights: Decades of research have yielded key insights into how structural modifications affect the potency and selectivity of these inhibitors:

  • Hinge Binding: The N1 and N6-amino group (derived from the pyrimidine) are critical for forming hydrogen bonds with the kinase hinge region.

  • Gatekeeper Interaction: Modifications at the 6-position of the purine ring often interact with the "gatekeeper" residue of the kinase, a key determinant of inhibitor selectivity.[7]

  • Solvent Front: Large, flexible side chains attached to the purine core can extend into the solvent-exposed region, providing opportunities to enhance potency and modulate pharmacokinetic properties.[8]

Table 1: Antiproliferative Activity of Representative Pyrimidine-Derived Agents

Compound ClassTarget(s)Example Cell LineIC₅₀ / GI₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidineMultiple KinasesCNS Cancer (SNB-75)1.71
ThiazolopyrimidineAurora Kinase A/BVarious Cancer Lines0.008 / 0.009 (Kᵢ)[9]
ThienopyrimidineTie-2 KinaseHUVECModerate Cellular Potency[10]
DihydropyridazinoneNot SpecifiedMultiple Lines< 1.0[11]
TetrahydropyrimidineNot SpecifiedColon Cancer (HCT-116)5.0 (µg/mL)[12]

Part 3: Biological Evaluation - From Compound to Candidate

Once synthesized and purified, the novel compounds must be rigorously tested to determine their biological activity. This typically follows a hierarchical screening cascade.

G A Compound Synthesis (From Protocol 1) B Primary Screen: In Vitro Antiproliferative Assay (Protocol 2) A->B C Identify 'Hits' (Compounds with Potent Activity) B->C D Secondary Screen: Target Engagement Assay (Protocol 3) C->D E Confirm On-Target Activity (IC₅₀) D->E

Caption: Biological evaluation workflow.

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion and Future Outlook

This compound stands out as a high-value intermediate in the field of drug discovery. Its structural features enable the straightforward and efficient synthesis of purine isosteres, which are privileged scaffolds for targeting protein kinases implicated in cancer. The protocols and rationale outlined in this guide demonstrate a clear path from chemical synthesis to biological evaluation. The continued exploration of derivatives from this versatile precursor holds significant promise for the development of next-generation selective and potent antiproliferative agents.

References

  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Title: The suggested SAR for the studied pyrimidine and pyridine derivatives.
  • Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity Source: PubMed URL:[Link]
  • Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis of Some Pyrazolopyrimidines as Purine Analogues Source: ResearchG
  • Title: Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives Source: MedChemComm (RSC Publishing) URL:[Link]
  • Title: Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates Source: PubMed Central (PMC) URL:[Link]
  • Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors Source: PubMed URL:[Link]
  • Title: Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo Source: PubMed URL:[Link]
  • Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central (PMC) URL:[Link]
  • Title: SAR of 2,5-substituted thiazole aromatic analogs containing an aromatic substituent Source: Probe Reports from the NIH Molecular Libraries Program URL:[Link]
  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL:[Link]
  • Title: Synthesis and antiproliferative activity of novel[4][15][16]triazolo[1,5-a]pyrimidine-7-amine derivatives Source: ResearchG
  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL:[Link]
  • Title: Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones Source: PubMed URL:[Link]
  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:[Link]
  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: PubMed Central (PMC) URL:[Link]
  • Title: Purine Analogs Source: Holland-Frei Cancer Medicine - NCBI Bookshelf URL:[Link]
  • Title: Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters Source: PubMed URL:[Link]
  • Title: Discovery of 6-ethyl-2,4-diaminopyrimidine-based Small Molecule Renin Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT Source: University of Arizona Repository URL:[Link]

Sources

Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Performance Analytical Methods for the Quantification of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Introduction

This compound (CAS: 73000-30-3, Formula: C₆H₁₁N₅S) is a substituted pyrimidine derivative that serves as a critical intermediate in the synthesis of various pharmacologically active compounds.[1] The pyrimidine core is a fundamental building block in numerous therapeutic agents, making the purity and concentration of its precursors paramount. Accurate and reliable quantification of this compound is essential throughout the drug development lifecycle—from process chemistry and formulation to quality control and stability testing.[2][3]

This document provides detailed application notes and validated protocols for the quantitative analysis of this compound. The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and adherence to regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[4]

Principle and Application:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for the analysis of small organic molecules like pyrimidine derivatives.[5] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The triamine and ethylthio groups on the pyrimidine ring provide sufficient polarity for effective retention and separation from potential impurities. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength as it elutes from the column. This method is robust, reproducible, and widely available, making it ideal for routine quality control and purity assessments.

Experimental Protocol: RP-HPLC-UV

1.1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: this compound (≥97% purity).[1]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

1.2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Working Standard Solutions (Calibration Curve): Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

1.3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution (see table below)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection275 nm[6]
Run Time15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
10.0595
12.0595
12.1955
15.0955

1.4. Data Analysis and Validation:

  • System Suitability: Inject the middle concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.

  • Calibration: Plot the peak area versus the concentration of the working standards and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (ICH Q2(R1) Guidelines): [7]

ParameterAcceptance Criteria
Specificity Peak is free from interference from blank, placebo, and known impurities.[4]
Linearity (r²) ≥0.999 over the specified range.
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (%RSD) Repeatability (≤1.0%), Intermediate Precision (≤2.0%).[8]
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[9]
Robustness Insensitive to small, deliberate changes in flow rate (±0.1 mL/min), temperature (±2°C), etc.

Workflow Visualization:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sol_Prep Mobile Phase & Diluent Prep HPLC HPLC System: - C18 Column - Gradient Elution - UV Detection @ 275nm Sol_Prep->HPLC Std_Prep Standard Stock & Working Solutions Std_Prep->HPLC Inject Standards Sam_Prep Sample Dissolution & Filtration Sam_Prep->HPLC Inject Samples Data_Acq Data Acquisition (Chromatogram) HPLC->Data_Acq Cal_Curve Generate Calibration Curve Data_Acq->Cal_Curve Quant Calculate Sample Concentration Data_Acq->Quant Cal_Curve->Quant

Caption: RP-HPLC-UV workflow for quantifying this compound.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application:

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[10][11][12] The liquid chromatograph separates the analyte from the matrix, after which it is ionized (typically via Electrospray Ionization, ESI) and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument can selectively monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference and providing unambiguous identification and quantification.[10][13] This is crucial for detecting low-level impurities or metabolites.

Experimental Protocol: LC-MS/MS

2.1. Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • All materials listed in Section 1.1.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., a related pyrimidine).

2.2. Preparation of Solutions:

  • Mobile phases, diluent, and standard/sample solutions are prepared as described in Section 1.2.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the IS.

  • Working IS Solution: Dilute the IS stock to a fixed concentration (e.g., 20 ng/mL) in the diluent.

  • Sample & Standard Preparation: Add a consistent volume of the Working IS Solution to all calibration standards and samples to achieve the final fixed IS concentration.

2.3. LC and MS Conditions:

Liquid Chromatography:

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program5% B to 95% B over 5 min, hold 1 min, re-equilibrate

Mass Spectrometry (Triple Quadrupole):

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV[14]
Source Temperature150 °C[10][12]
Desolvation Temperature450 °C[10]
Desolvation Gas Flow600 L/hr (Nitrogen)[10]
MRM TransitionsTo be determined by direct infusion of a standard solution*

*Note on MRM Transitions: The protonated molecule [M+H]⁺ for C₆H₁₁N₅S (MW: 185.25) is m/z 186.3. This precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). Example transitions must be optimized empirically.

2.4. Data Analysis and Validation:

  • Calibration: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a weighted (1/x or 1/x²) linear regression.

  • Quantification: Calculate the analyte/IS peak area ratio in the unknown sample and determine its concentration from the regression equation.

  • Validation parameters are similar to HPLC-UV but with much lower acceptance criteria for LOD and LOQ, often in the ng/mL or pg/mL range.[15]

Workflow Visualization:

LCMS_Workflow Sample_Prep Sample & Standard Prep (with Internal Standard) UPLC UPLC Separation (C18 Column) Sample_Prep->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI Q1 Q1: Precursor Ion Isolation (e.g., m/z 186.3) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Scan (MRM Detection) Q2->Q3 Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) Q3->Data_Analysis

Caption: LC-MS/MS (MRM) workflow for sensitive and selective quantification.

Section 3: UV-Vis Spectrophotometry

Principle and Application:

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying a pure substance in a simple matrix.[6][16] It operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is best suited for the analysis of bulk drug substances or highly concentrated solutions where specificity is not a major concern, as any impurity with a similar UV chromophore will interfere with the measurement.[17]

Experimental Protocol: UV-Vis Spectrophotometry

3.1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Materials and reagents as listed in Section 1.1.

3.2. Procedure:

  • Wavelength Selection (λmax): Prepare a solution of this compound (e.g., 10 µg/mL) in the chosen diluent (e.g., Methanol or 0.1 M HCl). Scan the solution from 200-400 nm against a diluent blank to determine the wavelength of maximum absorbance (λmax). For a similar pyrimidine derivative, a λmax of 275 nm was observed.[6]

  • Standard Curve Preparation: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution.

  • Measurement: Measure the absorbance of each standard and the sample solution at the predetermined λmax against the diluent blank.

  • Quantification: Plot absorbance vs. concentration to create a calibration curve. Determine the sample concentration from its absorbance using the linear regression equation.

Validation Summary:

ParameterAcceptance Criteria
Linearity (r²) ≥0.998.
Accuracy (% Recovery) 98.0% to 102.0%.
Precision (%RSD) ≤2.0%.

Workflow Visualization:

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Stock Prepare Stock Solution (1mg/mL) Standards Create Serial Dilutions (Calibration Standards) Stock->Standards Measure Measure Absorbance of Standards & Sample Standards->Measure Sample Prepare Sample Solution Sample->Measure Scan Determine λmax (e.g., 275 nm) Scan->Measure Plot Plot Absorbance vs. Conc. (Calibration Curve) Measure->Plot Calc Calculate Sample Concentration Plot->Calc

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Google Cloud.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • Analytical method valid
  • Analytical Method Validation Parameters: An Upd
  • Pyrimidine Biosynthesis Analysis Service - Cre
  • This compound - [E41496] - Synthonix.
  • Optimized MS/MS settings of pyrimidines and related metabolites - ResearchG
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom
  • This compound - Sigma-Aldrich.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - Research journals - PLOS. (2019-02-28).
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
  • A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed. (2024-11-08).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC - PubMed Central.
  • Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed.
  • Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights
  • In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME) - PMC - PubMed Central. (2018-09-23).
  • Nitrosamine Impurity Analysis - Nov
  • Nitrosamine Impurities – From Raw Materials to Final Drug Product - Bioanalysis Zone.
  • General Chapter <1469> Nitrosamine Impurities - US Pharmacopeia (USP). (2020-11-19).
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Quantitative determination of Pyrilamine (as maleate) by UV- Visible spectrometry - Der Pharma Chemica.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS No. 73000-30-3). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges associated with purifying this poly-functional aromatic amine, ensuring high purity and yield for your downstream applications.

Introduction: The Purification Challenge

This compound is a valuable intermediate in synthetic chemistry. However, its structure, featuring a thioether linkage and three basic amino groups, presents unique purification challenges. The multiple amine functionalities make the compound highly polar and susceptible to strong interactions with standard purification media, while also increasing the risk of oxidation. This guide addresses these specific issues head-on, providing logical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying this compound? The two most effective and widely used techniques are recrystallization and column chromatography. The choice between them depends on the initial purity of your crude material, the quantity you are working with, and the nature of the impurities.[1][2]

Q2: How do I decide between recrystallization and column chromatography? Use the following decision framework:

  • Recrystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure (>85%). It is often more scalable and cost-effective for larger quantities.[3]

  • Column Chromatography is necessary when the crude material contains a complex mixture of impurities or when impurities have similar solubility profiles to the desired product. It offers finer separation but can be more labor-intensive and may lead to yield loss if not optimized.[1][4]

Q3: What are the most common impurities I should expect? Typical impurities may include unreacted starting materials, by-products from incomplete reactions, and degradation products. Given the triamine structure, oxidation of the amino groups can lead to colored impurities, which often present as yellow or brown discoloration.[5]

Q4: How do the basic amine groups affect purification by column chromatography? The basic nature of the three amino groups leads to strong acid-base interactions with the acidic silanol groups on the surface of standard silica gel.[4] This interaction is a primary cause of significant product tailing (streaking) on TLC plates, poor separation, and often irreversible adsorption of the product to the column, resulting in low recovery.[4]

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Recrystallization Issues

Q: I've followed a standard cooling recrystallization protocol, but no crystals have formed, even after placing the flask in an ice bath. What's wrong?

  • Possible Cause & Scientific Rationale: Crystal formation requires a supersaturated solution. If no crystals form, your solution is likely not supersaturated. This can happen for two main reasons: 1) You've added too much solvent, keeping the compound fully dissolved even at low temperatures, or 2) The chosen solvent is inappropriate, meaning the compound's solubility does not decrease significantly upon cooling.[3][6]

  • Solutions:

    • Induce Supersaturation: Gently boil off a portion of the solvent to increase the concentration of your compound. Allow the concentrated solution to cool slowly again.

    • Introduce a Nucleation Site: Add a "seed crystal" (a tiny amount of pure product) to the cooled solution to initiate crystallization. If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.

    • Re-evaluate Your Solvent: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[6] You may need to screen different solvents or use a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).

Q: My compound "oiled out" instead of forming crystals during cooling. How do I fix this?

  • Possible Cause & Scientific Rationale: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. Upon cooling, the solute separates as a liquid phase (an oil) before it reaches its freezing point because it is still above its melting temperature. Rapid cooling can also exacerbate this issue.[3]

  • Solutions:

    • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point.

    • Adjust Solvent System: Add a small amount of a miscible co-solvent to the hot solution to decrease the overall solubility of your compound, which can often promote crystallization over oiling out.

    • Ensure Slow Cooling: After dissolving your compound, allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Gradual temperature decrease is critical for ordered crystal lattice formation.[3]

Column Chromatography Issues

Q: My compound streaks badly on the TLC plate and I get very poor separation and recovery from my silica gel column. Why is this happening?

  • Possible Cause & Scientific Rationale: This is a classic issue for basic amines on silica gel. The lone pairs on the nitrogen atoms of your triamine readily interact with the acidic silanol (Si-OH) groups on the silica surface. This strong, often irreversible, binding causes the compound to "stick" to the stationary phase, leading to tailing and significant product loss.[4]

  • Solutions:

    • Use a Basic Modifier: Add a small amount of a competing base to your mobile phase (eluent). The most common choice is triethylamine (TEA) at a concentration of 0.5-1%. The TEA will "neutralize" the acidic sites on the silica, allowing your compound to elute properly.[4] Alternatively, a mobile phase saturated with ammonia can be used.

    • Change the Stationary Phase: If a basic modifier is not sufficient or compatible with your compound, consider using a different stationary phase.

      • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

      • Amine-Functionalized Silica: These columns have an aminopropyl phase bonded to the silica, which creates a more basic surface and prevents interactions with the analyte.[4][7]

    • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC or flash chromatography (using a C18 stationary phase) can be effective.[8] A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid is typically used.

Workflow & Protocol Section

Decision-Making for Purification Method

The following diagram outlines a logical workflow for selecting the appropriate purification technique.

Purification_Decision_Tree start Crude this compound purity_check Assess Crude Purity (TLC, NMR) start->purity_check high_purity High Purity (>85%) Minor Impurities purity_check->high_purity High low_purity Low Purity (<85%) Complex Mixture purity_check->low_purity Low recrystallize Proceed with Recrystallization high_purity->recrystallize column Proceed with Column Chromatography low_purity->column final_product Pure Product recrystallize->final_product column->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Optimized Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, or water). Identify a solvent that dissolves the compound when hot but results in poor solubility when cool.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid just dissolves completely. Avoid adding excess solvent.[6]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (charcoal) to the hot solution and swirl for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • Mobile Phase Preparation: Prepare your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Add 0.5-1% triethylamine (TEA) by volume to the prepared solvent mixture.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity mobile phase (containing TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, mix this solution with a small amount of silica gel and evaporate the solvent to dryness. This "dry loading" method often provides superior resolution for amines. Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity of the solvent system (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC (remember to also add a drop of TEA to your TLC development chamber).

  • Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Common Solvent Systems for Purification of Polar Amines

Purification MethodStationary PhaseCommon Mobile Phase / SolventsModifier & Rationale
Recrystallization N/AEthanol, Isopropanol, Acetonitrile, Water, or mixturesN/A. Choice is based on solubility profile.
Normal-Phase Column Silica GelDichloromethane/Methanol, Ethyl Acetate/Hexanes0.5-1% Triethylamine (TEA) to neutralize acidic silanols and prevent tailing.[4]
Normal-Phase Column Alumina (Neutral/Basic)Dichloromethane/Methanol, Ethyl Acetate/HexanesOften requires no modifier as the surface is not acidic.
Reversed-Phase Column C18 SilicaWater/Acetonitrile, Water/Methanol0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to protonate amines for better peak shape.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Workflow: Tailing on Silica Gel start Problem: Compound Tailing on TLC/Column cause Probable Cause: Acid-Base Interaction with Silica start->cause solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 1% Triethylamine) cause->solution1 check1 Does Tailing Improve? solution1->check1 solution2 Solution 2: Change Stationary Phase (e.g., Alumina, Amine-Silica) check1->solution2 No success Problem Resolved check1->success Yes check2 Is Separation Achieved? solution2->check2 solution3 Solution 3: Switch to Reversed-Phase (C18, Water/ACN) check2->solution3 No check2->success Yes solution3->success

Caption: Logical steps for troubleshooting poor separation on silica gel.

References

  • SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. [Link]
  • ACS Publications.
  • MDPI.
  • ResearchGate. (PDF)
  • Science History Institute. CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. [Link]
  • Chemistry LibreTexts. 2.
  • Clinical Chemistry. Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. [Link]
  • YouTube. Amino columns. [Link]
  • Google Patents.
  • PMC.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [https://www.biotage.

Sources

Technical Support Center: Stability of 2-(Ethylthio)pyrimidine-4,5,6-triamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Ethylthio)pyrimidine-4,5,6-triamine. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in solution, drawing upon established principles of organic and medicinal chemistry.

Introduction to the Stability of this compound

This compound is a substituted pyrimidine with multiple amine groups and a thioether linkage. This combination of functional groups presents several potential stability challenges in solution. The pyrimidine ring itself can be susceptible to enzymatic and chemical degradation, while the amino groups can be prone to oxidation. The thioether group is also susceptible to oxidation. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide provides a structured approach to preparing, storing, and troubleshooting solutions of this compound to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It may have limited solubility in alcohols like ethanol and methanol, and likely poor solubility in aqueous solutions without pH adjustment. For cell-based assays, DMSO is a common choice for creating stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

2. How should I prepare stock solutions of this compound?

To prepare stock solutions, it is recommended to:

  • Use a high-purity, anhydrous solvent (e.g., DMSO).

  • Warm the solution gently if necessary to aid dissolution, but avoid excessive heat.

  • Once the compound is fully dissolved, store the stock solution appropriately (see FAQ 3).

  • For aqueous experiments, dilute the DMSO stock solution into your aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

3. What are the optimal storage conditions for solutions of this compound?

The solid form of this compound should be stored in a dark place under an inert atmosphere at room temperature[1]. For solutions, the following conditions are recommended to maximize stability:

Parameter Recommendation Rationale
Temperature Store stock solutions at -20°C or -80°C.Lower temperatures slow down the rate of chemical degradation.
Light Protect solutions from light by using amber vials or wrapping vials in aluminum foil.Pyrimidine derivatives can be susceptible to photodegradation.
Atmosphere If possible, overlay the solution with an inert gas like argon or nitrogen before sealing.The amino and thioether groups are susceptible to oxidation.
pH (for aqueous buffers) Maintain a slightly acidic pH (around 6.0) if compatible with your experiment.Aminopyrimidines are generally more stable in acidic conditions[2].

4. What are the signs of degradation in my solution?

Degradation of this compound in solution may be indicated by:

  • A change in the color of the solution.

  • The appearance of precipitate, suggesting the formation of insoluble degradation products.

  • A decrease in the expected biological activity or inconsistent experimental results.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

5. How long can I store a stock solution of this compound?

The long-term stability of this compound in solution has not been extensively reported. It is highly recommended to prepare fresh solutions for critical experiments. For routine use, it is best practice to prepare smaller batches of stock solution and use them within a few weeks. If longer-term storage is necessary, a stability study should be performed under your specific storage conditions.

Troubleshooting Guide

Encountering stability issues can be a significant setback in research. This section provides a systematic approach to troubleshooting problems that may arise from the degradation of this compound in solution.

Problem: I am observing a loss of activity or inconsistent results with my compound.

This is a common indicator of compound instability. Follow these steps to diagnose and resolve the issue:

Step 1: Verify the Purity of the Solid Compound

  • Action: If possible, verify the purity of your solid starting material using an appropriate analytical technique such as HPLC or LC-MS.

  • Rationale: The issue may originate from the quality of the solid compound rather than instability in solution.

Step 2: Assess the Quality of Your Solvent

  • Action: Use a fresh bottle of high-purity, anhydrous solvent to prepare a new stock solution.

  • Rationale: Solvents can absorb moisture over time, which can contribute to hydrolysis of the compound. Peroxides can also form in some solvents, leading to oxidation.

Step 3: Prepare a Fresh Stock Solution

  • Action: Prepare a fresh stock solution following the best practices outlined in the FAQs.

  • Rationale: Your current stock solution may have degraded due to improper storage or prolonged storage time.

Step 4: Perform a Quick Stability Check

  • Action: Analyze your freshly prepared stock solution by HPLC. Then, store it under your usual conditions and re-analyze it after a set period (e.g., 24 or 48 hours).

  • Rationale: This will provide direct evidence of whether the compound is degrading under your storage conditions. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Step 5: Evaluate Your Experimental Conditions

  • Action: Consider the pH, temperature, and light exposure during your experiment.

  • Rationale: The compound may be stable in the stock solution but degrade under the conditions of your assay. For example, prolonged incubation at 37°C or exposure to bright light could be causing degradation.

Experimental Protocols

Protocol 1: Basic Stability Assessment by HPLC

This protocol outlines a fundamental experiment to assess the stability of this compound in a chosen solvent.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Amber HPLC vials

Procedure:

  • Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 10 mM).

  • Immediately dilute a sample of the stock solution to an appropriate concentration for HPLC analysis and inject it to obtain a time-zero (T=0) chromatogram.

  • Aliquot the remaining stock solution into several amber vials and store them under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).

  • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.

  • Allow the solution to come to room temperature.

  • Dilute and inject a sample into the HPLC system under the same conditions as the T=0 sample.

  • Compare the peak area of the main compound at each time point to the T=0 peak area to determine the percentage of compound remaining. The appearance of new peaks should also be noted as potential degradation products.

Visualizing Potential Degradation and Experimental Workflows

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on the oxidation of the thioether group, which is a common liability for such moieties.

G cluster_main Hypothetical Degradation of this compound A This compound B Sulfoxide Metabolite A->B Oxidation [O] D Other Degradation Products (e.g., hydrolysis, ring opening) A->D Other Pathways (e.g., hydrolysis, photolysis) C Sulfone Metabolite B->C Further Oxidation [O]

Caption: Hypothetical oxidative degradation of the thioether moiety.

Experimental Workflow for Stability Assessment

This diagram outlines the logical steps for conducting a stability study of this compound in solution.

G cluster_workflow Workflow for Solution Stability Assessment start Prepare fresh stock solution in desired solvent t0_analysis Perform initial analysis (T=0) (e.g., HPLC, LC-MS) start->t0_analysis storage Aliquot and store under different conditions (-20°C, 4°C, RT, light/dark) t0_analysis->storage timepoint_analysis Analyze samples at predetermined time points storage->timepoint_analysis data_analysis Compare results to T=0 (Peak area, new peaks) timepoint_analysis->data_analysis conclusion Determine optimal storage conditions and shelf-life data_analysis->conclusion

Caption: A systematic workflow for assessing solution stability.

References

  • Dworschak, R. T., & Nauth, K. R. (2022). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 373(Pt B), 131602. [Link]

Sources

Technical Support Center: Troubleshooting the Solubility of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS 73000-30-3). This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a molecule with significant potential, understanding its physicochemical properties is key to successful experimentation.

Understanding the Molecule: The Root of the Solubility Challenge

This compound possesses a unique structure that influences its solubility. The pyrimidine core, ethylthio group, and three amine substituents create a molecule with both hydrophobic and hydrophilic characteristics. The amine groups are basic and can be protonated to form salts, a critical feature for solubility manipulation.[1] The key to overcoming solubility issues lies in leveraging these properties to your advantage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial attempt to dissolve the compound in aqueous buffer failed. What is the recommended starting point?

Question: I tried dissolving this compound directly in PBS (pH 7.4), but it remains a solid suspension. What is the standard first step for solubilization?

Answer:

Direct dissolution in neutral aqueous buffers is often unsuccessful due to the compound's limited intrinsic water solubility. The standard and recommended best practice is to first prepare a concentrated stock solution in a suitable organic solvent.[2][3]

  • Causality Explained: Organic solvents like dimethyl sulfoxide (DMSO) are highly effective at disrupting the crystal lattice energy of solid compounds.[4] They create a favorable environment for the molecule, allowing for the preparation of a high-concentration, homogenous stock solution that can be accurately and reproducibly diluted later.[5]

Recommended Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound (Molecular Weight: 185.25 g/mol ). For 1 mL of a 10 mM stock, you would need 1.85 mg.[6]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to a sterile volumetric flask or vial containing the compound.[6]

  • Facilitating Dissolution: Tightly cap the vial and vortex thoroughly. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in tightly sealed, desiccated containers to prevent moisture absorption and degradation.[4]

FAQ 2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

Question: I successfully made a 10 mM stock in DMSO. However, when I add it to my cell culture media or assay buffer, a precipitate forms immediately, invalidating my experiment. What is happening and how can I prevent it?

Answer:

This is a classic solubility problem known as "crashing out." It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The key to preventing this is to modify the aqueous environment to make it more hospitable to the compound.

  • Causality Explained: The three amine groups on the pyrimidine ring are basic. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of these amine groups, they will become protonated (positively charged).[7][8] This charge dramatically increases the molecule's polarity and, consequently, its affinity for water, significantly boosting its aqueous solubility.

Primary Solution: pH Modification

The most effective strategy for this compound is to use an acidic buffer for dilution. By lowering the pH, you convert the molecule into its more soluble salt form.

Recommended Protocol: Dissolution in Acidic Buffer

  • Buffer Selection: Choose a buffer compatible with your experiment that has a pH between 3 and 5. A simple solution is 0.1 M Hydrochloric Acid (HCl). Alternatively, a citrate buffer at the desired pH can be used.

  • Small-Scale Test: Before committing your entire stock, perform a small-scale test. Take a small aliquot of your DMSO stock and dilute it into the acidic buffer to your final desired concentration.

  • Observation: Observe for any signs of precipitation. A successful dissolution will result in a clear solution.

  • Assay Consideration: Ensure that the final pH of your assay after adding the acidified compound solution is within the acceptable range for your biological system (e.g., cells, enzymes). The buffering capacity of your final assay medium will often neutralize the small amount of acid added.

Solubility Strategy Decision Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the solubility of this compound.

Solubility_Workflow Start Start: Poor Solubility of This compound Stock Prepare Concentrated Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Aqueous Assay Buffer Stock->Dilute Precipitate Does Compound Precipitate? Dilute->Precipitate Success Success: Proceed with Experiment Precipitate->Success No Troubleshoot Troubleshooting Required Precipitate->Troubleshoot Yes pH_Option Is pH Modification Compatible with Assay? Troubleshoot->pH_Option Use_Acid Protocol: Use Acidic Buffer (e.g., pH 3-5 Citrate or dilute HCl) to protonate amine groups pH_Option->Use_Acid Yes Alt_Strat Alternative Strategies pH_Option->Alt_Strat No Use_Acid->Dilute Cosolvent Option 1: Use a Co-solvent System (See Table 1) Alt_Strat->Cosolvent Cyclodextrin Option 2: Use Formulation Excipients (e.g., Cyclodextrins) Alt_Strat->Cyclodextrin

Caption: Decision workflow for solubilizing the compound.

FAQ 3: My experiment is pH-sensitive. What are my alternatives to acidic buffers?

Question: My cells are sensitive to pH changes, and using a highly acidic buffer is not an option. What other methods can I use to keep the compound in solution?

Answer:

When pH modification is not feasible, you can use co-solvents or specialized formulation excipients to increase the solubility of the compound in your final aqueous solution.[9]

  • Causality Explained:

    • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for less polar molecules, preventing them from precipitating.[12]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that is highly water-soluble.[14][15]

Alternative 1: Using a Co-solvent System

You can maintain a certain percentage of an organic solvent in your final assay medium. The key is to find a balance where the compound stays dissolved, but the solvent concentration is not toxic to your biological system.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final Concentration (%)AdvantagesConsiderations & Potential Issues
DMSO < 0.5%High solubilizing power for many compounds.Can be toxic to cells at >0.5-1%. May interfere with some enzymatic assays.
Ethanol 1-2%Less toxic than DMSO for many cell types.Can have biological effects; may cause protein denaturation at higher concentrations.
PEG 400 1-5%Generally low toxicity.Can increase the viscosity of the solution.
Propylene Glycol 1-5%Good safety profile.[9]May not be as effective as DMSO for highly insoluble compounds.

Alternative 2: Using Cyclodextrins

For particularly challenging cases, cyclextrins can be highly effective. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in research due to its high water solubility and low toxicity.[16]

Recommended Protocol: Using HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Complexation: Add the DMSO stock of your compound directly to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to the compound often needs to be optimized but starting with a large excess of cyclodextrin (e.g., 100:1) is a good approach.

  • Incubation: Allow the mixture to incubate (e.g., for 1 hour at room temperature) to facilitate the formation of the inclusion complex.[17]

  • Application: Use this final complexed solution in your experiment.

References

  • Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2021). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Da Settimo, F., et al. (2012). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
  • Synthonix. (n.d.). This compound. Synthonix. [Link]
  • Various Authors. (2020). Amines and Heterocycles. Course Hero. [Link]
  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
  • Stockx, J. (2010). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. SciSpace. [Link]
  • Stockx, J., & Vandendriessche, L. (1963). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Taupitz, T., & Dressman, J. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
  • de la Mata, F. J., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
  • McMurry, J. (2018). Amines and Heterocycles. Cengage. [Link]
  • Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
  • Tsinman, K., et al. (2011). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
  • PubChem. (n.d.). 2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine. PubChem. [Link]
  • Pharmaffiliates. (n.d.). 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine.
  • Wikipedia. (n.d.). Heterocyclic amine. Wikipedia. [Link]
  • LibreTexts Chemistry. (2023). 12.6 Heterocyclic Amines. LibreTexts. [Link]
  • OpenStax. (2023). 24.9 Heterocyclic Amines. OpenStax. [Link]
  • PubChem. (n.d.). 2-(1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-4,5,6-pyrimidinetriamine. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 2-(Ethylthio)pyrimidine-4,5,6-triamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Ethylthio)pyrimidine-4,5,6-triamine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. This compound is a critical building block for numerous pharmacologically active molecules, including kinase inhibitors. However, its synthesis is often plagued by challenges related to its high density of reactive functional groups.

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles, optimize your reaction conditions, and ensure the highest purity of your final product.

Part 1: Prophylactic Measures & Best Practices

Before delving into specific problems, it is crucial to establish a robust experimental foundation. Many downstream issues can be traced back to initial setup and reagent quality.

  • Inert Atmosphere is Non-Negotiable: The triaminopyrimidine core is exceptionally electron-rich and highly susceptible to air oxidation, which often results in the formation of intensely colored impurities that are difficult to remove.[1][2][3] All reaction and handling steps should be performed under a rigorously maintained inert atmosphere (Nitrogen or Argon).

  • Reagent Purity is Paramount: The quality of starting materials can significantly impact reaction outcomes, especially during scale-up.[4] Impurities can act as catalysts for side reactions.[4] It is advisable to use freshly purified reagents and anhydrous solvents.

  • Reaction Monitoring: Relying solely on reaction time is ill-advised. Consistent monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction endpoint and prevent the formation of degradation products.[5]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during the synthesis. The typical synthetic route involves the reduction of a nitro-substituted precursor, such as 2-(ethylthio)-5-nitro-4,6-diaminopyrimidine or a related dinitro compound.

Synthesis_Pathway cluster_main Typical Synthetic Route Start 2-(Ethylthio)-5-nitro- 4,6-diaminopyrimidine Product 2-(Ethylthio)pyrimidine- 4,5,6-triamine Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄) Solvent (e.g., EtOH, MeOH) Reagents->Product

Caption: A generalized workflow for the synthesis of the target compound.

Issue 1: Low or Inconsistent Yield of the Desired Triamine

Question: My catalytic hydrogenation (or metal-based reduction) of the nitro-pyrimidine precursor results in a low yield of this compound. What are the likely causes and solutions?

Answer: Low yields in this reduction step are a frequent complaint and can stem from several factors, ranging from catalyst activity to product degradation.

Potential Causes & Solutions:

  • Cause A: Catalyst Inefficiency or Poisoning

    • Expert Insight: The ethylthio group (-SEt) can act as a poison for palladium and other precious metal catalysts, reducing their activity. This is a well-known issue in heterocyclic chemistry. The sulfur atom can adsorb strongly to the catalyst surface, blocking active sites.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Cautiously increase the weight percentage of the Pd/C catalyst. Start with a 5-10 mol% loading and incrementally increase it, monitoring the reaction progress.

      • Use a Sulfur-Tolerant Catalyst: Consider alternatives like Raney Nickel, although this may require careful optimization of temperature and pressure.

      • Switch to a Chemical Reducing Agent: If catalytic hydrogenation proves consistently problematic, tin(II) chloride (SnCl₂) in HCl/Ethanol or sodium dithionite (Na₂S₂O₄) in an aqueous/organic biphasic system are effective alternatives.[6]

  • Cause B: Incomplete Reaction

    • Expert Insight: The reduction of the nitro group may stall due to insufficient reducing agent, low temperature, or short reaction times.

    • Troubleshooting Steps:

      • Monitor Rigorously: Use TLC or LC-MS to check for the presence of starting material. If the starting material is still present after the expected reaction time, the reaction is incomplete.

      • Optimize Conditions: For catalytic hydrogenations, ensure adequate hydrogen pressure (typically 50 psi, but may vary) and vigorous stirring to overcome mass transfer limitations.[4] For chemical reductions, ensure the stoichiometry of the reducing agent is sufficient (typically 3-5 equivalents for SnCl₂).

  • Cause C: Product Degradation

    • Expert Insight: The product, an electron-rich triamine, is prone to oxidative degradation, especially during workup and purification when exposed to air. This is often indicated by the reaction mixture turning dark purple, brown, or black.

    • Troubleshooting Steps:

      • Degas All Solvents: Before use, thoroughly degas all solvents (for reaction, workup, and chromatography) by sparging with nitrogen or argon.

      • Perform an Inert Workup: After the reaction is complete, filter the catalyst (if used) and perform all extraction and concentration steps under a blanket of inert gas.

      • Introduce Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid during the workup can help prevent oxidation.

Issue 2: The Isolated Product is Darkly Colored and Difficult to Purify

Question: My crude product is a dark, almost black solid. Standard silica gel chromatography gives poor separation and results in significant product loss on the column. What is happening?

Answer: This is a classic symptom of oxidative side reactions. The highly polar, colored byproducts streak badly on silica gel and can be very difficult to separate from the equally polar desired product.

Potential Causes & Solutions:

  • Cause A: Oxidation During Reaction or Workup

    • Expert Insight: As mentioned previously, aminopyrimidines are susceptible to one-electron oxidation, which can lead to the formation of stable radical cations and subsequent dimerization or polymerization, resulting in colored impurities.[1][2]

    • Troubleshooting Steps:

      • Strict Anaerobic Technique: This is the most critical preventative measure. Ensure every stage of the process is free from oxygen.

      • Rapid Workup and Isolation: Minimize the time the product spends in solution, especially after the reaction is complete. Proceed immediately to isolation after the workup.

  • Cause B: Inappropriate Purification Technique

    • Expert Insight: The triamine product is highly polar and basic. Its interaction with the acidic silanol groups on standard silica gel leads to strong, often irreversible, adsorption, causing tailing, poor recovery, and on-column degradation.

    • Troubleshooting Steps:

      • Avoid Standard Silica Gel: Do not use standard silica gel for chromatography.

      • Use Alternative Stationary Phases:

        • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds. It uses a polar stationary phase with a largely organic mobile phase.[7][8][9]

        • Amine-Functionalized or Deactivated Silica: Using amine-treated silica gel or adding a basic modifier like triethylamine (~1-2%) or ammonia to the mobile phase can cap the acidic silanol sites and improve peak shape and recovery.[7][10]

      • Crystallization: Often, the best purification method is crystallization. The hydrochloride or sulfate salt of the triamine can often be crystallized from alcohol/water mixtures. This not only purifies the compound but also improves its stability against oxidation.

Troubleshooting_Flowchart start Problem Observed: Dark Colored Product check_oxidation Is the reaction/workup performed under inert gas? start->check_oxidation implement_inert SOLUTION: Implement strict anaerobic technique. Degas solvents. check_oxidation->implement_inert No check_purification What purification method is used? check_oxidation->check_purification Yes implement_inert->check_purification silica Standard Silica Gel check_purification->silica alternative Alternative Method check_purification->alternative silica_solution SOLUTION: Avoid silica. Use HILIC or crystallize the salt form. silica->silica_solution continue_opt Continue Optimization alternative->continue_opt silica_solution->continue_opt

Caption: Troubleshooting workflow for colored impurities.

Issue 3: An Unexpected Mass Appears in the LC-MS, Corresponding to Intramolecular Cyclization

Question: My LC-MS analysis shows a significant byproduct with a mass corresponding to the loss of H₂S or a related fragment. What could this be?

Answer: You are likely observing an intramolecular cyclization reaction, a common side reaction pathway for vicinal diamines or triamines, especially in the presence of certain reagents or under thermal stress.

Potential Causes & Solutions:

  • Cause A: Cyclization to a Purine Derivative

    • Expert Insight: The 4,5,6-triaminopyrimidine core is a classic precursor for the synthesis of purines. If your reaction mixture contains (or generates) any one-carbon electrophiles (e.g., formic acid, formates from DMF decomposition, or even carbon dioxide under some conditions), you can form a fused imidazole ring, leading to a purine byproduct.[11][12]

    • Troubleshooting Steps:

      • Solvent Purity: Ensure your solvents are free from acidic impurities like formic acid. For example, DMF can decompose to formic acid and dimethylamine upon heating.[13] Use high-purity, freshly opened solvents.

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can promote both solvent decomposition and the cyclization reaction itself.[4]

      • pH Control: Maintain a neutral or slightly basic pH during workup to prevent acid-catalyzed cyclization.

Side_Reaction cluster_side Potential Intramolecular Cyclization Triamine 2-(Ethylthio)pyrimidine- 4,5,6-triamine Purine 2-(Ethylthio)purine (Byproduct) Triamine->Purine Intramolecular Cyclization Reagent [C1 Source] (e.g., HCOOH from DMF decomposition) Reagent->Purine

Caption: Formation of a purine byproduct via cyclization.

Quantitative Data Summary: Purification Method Comparison
Purification MethodStationary PhaseTypical Mobile Phase ModifierProsCons
Normal Phase Standard Silica GelNoneInexpensiveNot Recommended. Strong adsorption, product degradation, poor recovery.
Modified Normal Phase Amine-functionalized SilicaN/AGood for basic compoundsMore expensive than plain silica.
HILIC Diol, Amide, or Bare SilicaWater/Buffer in AcetonitrileExcellent for very polar compounds, good peak shape.[8][14]Requires specific columns and equilibration times.[7]
Crystallization N/AAcid (HCl, H₂SO₄) in Solvent/Anti-solventCan provide very high purity, removes colored impurities, product salt is more stable.Yield may be lower, requires screening for optimal conditions.

Part 3: Key Experimental Protocol

Protocol: Optimized Reduction of 2-(ethylthio)-5-nitro-4,6-diaminopyrimidine using SnCl₂

This protocol is designed to minimize oxidation and side reactions.

Materials:

  • 2-(ethylthio)-5-nitro-4,6-diaminopyrimidine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (200 proof, degassed)

  • Sodium Hydroxide (NaOH) solution (5 M, degassed)

  • Ethyl Acetate (EtOAc, degassed)

  • Brine (saturated NaCl solution, degassed)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(ethylthio)-5-nitro-4,6-diaminopyrimidine (1.0 eq) and ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) to the suspension. Carefully add concentrated HCl dropwise until the mixture becomes a clear solution (the amine salt is soluble).

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the disappearance of the starting material by LC-MS (typically 2-4 hours).

  • Workup - Inert Atmosphere: Cool the reaction mixture to 0 °C in an ice bath. Under a positive flow of nitrogen, slowly and carefully basify the mixture by adding degassed 5 M NaOH solution dropwise. The tin salts will precipitate as white tin(IV) oxide/hydroxide. Maintain the temperature below 10 °C during this exothermic neutralization. Adjust the final pH to ~9-10.

  • Extraction: Filter the white precipitate through a pad of Celite®, washing the cake thoroughly with degassed ethanol and then ethyl acetate. Transfer the combined filtrate to a separatory funnel.

  • Purification: Extract the aqueous layer with degassed ethyl acetate (3x). Combine the organic layers, wash with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: The resulting solid should be purified immediately, either by crystallization (as a hydrochloride salt from an EtOH/HCl mixture) or by flash chromatography using an amine-functionalized column to prevent degradation.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • Danil de Namor, A. F., et al. (n.d.). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed.
  • Danil de Namor, A. F., et al. (2009). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate.
  • Zhang, J., et al. (n.d.). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions (RSC Publishing).
  • Jones, C., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH.
  • Li, W., et al. (n.d.). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters - ACS Publications.
  • Kralova, J., et al. (n.d.). Determination of the Antioxidative Activity of Substituted 5-aminopyrimidines. PubMed.
  • Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?
  • Dahl, O., et al. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases. PubMed.
  • ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE synthesis.
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC - NIH.

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing coupling reactions with 2-(Ethylthio)pyrimidine-4,5,6-triamine. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile but challenging substrate. As Senior Application Scientists, we have synthesized the available literature and our field experience to provide you with a comprehensive resource.

I. Introduction to this compound

This compound is a key building block in synthetic chemistry, particularly for the synthesis of pteridine derivatives, which are precursors to a wide range of biologically active compounds, including folate antagonists and kinase inhibitors.[1][2] Its unique structure, featuring three amino groups and an ethylthio substituent, presents both opportunities for diverse functionalization and challenges in controlling reactivity and selectivity.

This guide will focus on two of the most powerful and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The reactivity of this molecule is governed by the interplay of its substituents:

  • Amino Groups: The three amino groups are strong activating groups, making the pyrimidine ring electron-rich. However, they can also act as coordinating ligands to the metal catalyst, potentially inhibiting or poisoning it.[3]

  • Ethylthio Group: The ethylthio group is a moderately activating group and can be a potential leaving group under certain conditions, although it is generally less reactive than halogens in palladium-catalyzed cross-coupling reactions.[4][5]

  • Regioselectivity: The primary challenge in coupling reactions with this substrate is controlling regioselectivity. The relative nucleophilicity of the three amino groups and the potential for C-H activation at the 5-position need to be considered.

Q2: How should I handle and store this compound?

A2: This compound is a solid that should be stored in a cool, dark place under an inert atmosphere to prevent oxidation of the amino and thioether groups.[6] It is advisable to handle it in a glovebox or under a stream of argon or nitrogen.

Q3: What are the common applications of this compound?

A3: The most prominent application is the synthesis of 6-substituted pteridines through condensation with 1,2-dicarbonyl compounds.[7][8] Pteridines are core structures in many biologically active molecules.[1][2]

III. Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with a substrate like this compound, which lacks a traditional halide leaving group, the reaction would likely proceed via C-H activation.

Problem 1: Low to No Conversion

Possible Causes:

  • Catalyst Inhibition: The multiple amino groups can chelate to the palladium catalyst, leading to deactivation.[3]

  • Inefficient C-H Activation: The C-H bond at the 5-position may not be sufficiently activated under the reaction conditions.

  • Poor Solubility: The triamine may have poor solubility in common organic solvents.

Solutions:

Parameter Recommendation & Rationale
Catalyst System Precatalyst: Use a well-defined palladium precatalyst like XPhos Pd G3 or SPhos Pd G3. These are often more robust and efficient. Ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the reductive elimination step and stabilize the active catalytic species.[9]
Base Strength: A strong, non-nucleophilic base is often required for C-H activation. Consider using K₃PO₄ or Cs₂CO₃. Solubility: Ensure the base is soluble in the reaction mixture. The use of a mixed solvent system might be necessary.
Solvent Polar Aprotic: Solvents like 1,4-dioxane, DMF, or DMA are often effective. A mixture with water can sometimes improve the solubility of the base and the starting material.
Temperature Screening: Start with a temperature range of 80-120 °C. Higher temperatures may be required for C-H activation, but be mindful of potential decomposition.

Problem 2: Multiple Products and Poor Regioselectivity

Possible Causes:

  • Multiple C-H Activation Sites: While the 5-position is the most likely site for C-H activation on the pyrimidine ring, other positions might also react under harsh conditions.

  • N-Arylation: The amino groups could potentially undergo N-arylation, although this is less common in Suzuki reactions compared to Buchwald-Hartwig aminations.

Solutions:

  • Directing Groups: If regioselectivity is a persistent issue, consider the use of a directing group to favor activation at a specific C-H bond.

  • Milder Conditions: Try to lower the reaction temperature and use a less forcing catalyst system to improve selectivity.

Below is a troubleshooting workflow for Suzuki-Miyaura C-H activation:

start Low/No Conversion catalyst Optimize Catalyst System (Precatalyst & Ligand) start->catalyst base Screen Bases (K₃PO₄, Cs₂CO₃) catalyst->base solvent Vary Solvent (Dioxane, DMF) base->solvent temp Adjust Temperature (80-120 °C) solvent->temp success Successful Coupling temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura C-H activation.

IV. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. In the context of this compound, this reaction would likely involve the coupling of one of the amino groups with an aryl halide.

Problem 1: Low Yield and Incomplete Reaction

Possible Causes:

  • Catalyst Poisoning: The triamine can act as a strong ligand for the palladium catalyst, leading to the formation of inactive complexes.[3]

  • Substrate Reactivity: The nucleophilicity of the amino groups on the electron-rich pyrimidine ring might be lower than that of simple anilines.

  • Steric Hindrance: The presence of the ethylthio group and other amino groups could sterically hinder the approach of the aryl halide to the catalyst.

Solutions:

Parameter Recommendation & Rationale
Catalyst System Precatalyst: Use a robust precatalyst like tBuXPhos Pd G3 or a palladacycle.[10] Ligand: Highly hindered biaryl phosphine ligands such as tBuXPhos or Josiphos-type ligands are often necessary for coupling challenging nitrogen nucleophiles.[5]
Base Strength: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8]
Solvent Anhydrous Aprotic: Toluene or 1,4-dioxane are standard solvents. Ensure they are anhydrous to prevent side reactions.
Temperature Optimization: A temperature range of 80-110 °C is a good starting point. Monitor for decomposition at higher temperatures.

Problem 2: Formation of Side Products

Possible Causes:

  • Multiple Aminations: It's possible for more than one amino group to react, leading to di- or tri-arylated products.

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene, a common side reaction in Buchwald-Hartwig aminations.

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.

Solutions:

  • Stoichiometry Control: Use a slight excess of the pyrimidine triamine relative to the aryl halide to favor mono-amination.

  • Milder Conditions: Lowering the reaction temperature or using a less active catalyst may help to suppress side reactions.

  • Ligand Choice: The choice of ligand can significantly influence the rates of desired versus undesired reactions. Screening different ligands is often beneficial.

Here is a diagram illustrating the key components for a successful Buchwald-Hartwig amination with this compound:

cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-(Ethylthio)pyrimidine- 4,5,6-triamine C Palladium Precatalyst (e.g., tBuXPhos Pd G3) A->C Product Mono-arylated Product A->Product B Aryl Halide (Ar-X) B->C B->Product D Bulky Ligand (e.g., tBuXPhos) C->D E Strong Base (e.g., NaOt-Bu) C->E F Anhydrous Solvent (e.g., Toluene) C->F C->Product D->Product E->Product F->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

V. General Experimental Protocol: Synthesis of a 6-Substituted Pteridine

This protocol describes a general procedure for the condensation of this compound with a 1,2-dicarbonyl compound to form a pteridine derivative. This is a primary application of the title compound.[7][8]

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Base (e.g., sodium bicarbonate or sodium hydroxide solution) for pH adjustment

Procedure:

  • Dissolve this compound (1.0 equiv) in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

  • Add the 1,2-dicarbonyl compound (1.0-1.2 equiv) to the solution.

  • Adjust the pH of the reaction mixture. The optimal pH is often slightly basic (pH 8-10) to facilitate the condensation.[10]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to precipitate the pteridine product.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent.

VI. Purification Strategies

Purification of the coupling products of this compound can be challenging due to the polar nature of the molecule and the potential for multiple products.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material.

  • Column Chromatography: Normal-phase silica gel chromatography can be used, but the polar amino groups may cause tailing. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help to improve the peak shape.

  • Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient may be more effective.

VII. References

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

  • Der Pharma Chemica. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]

  • Wikipedia. (n.d.). Pteridine. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020). [Link]

  • Schircks Laboratories. (n.d.). General instructions for working with pteridines. [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC. (2022). [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (2021). [Link]

  • ijrpr. (2022). A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. [Link]

  • Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed. (2021). [Link]

  • JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC. (2022). [Link]

  • ResearchGate. (2015). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023). [Link]

  • ResearchGate. (2018). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. [Link]

  • Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. [Link]

  • PubChem. (n.d.). 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl-. Retrieved from [Link]

  • High affinity and selectivity of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives for the 5-HT(1A) receptor. Synthesis and structure-affinity relationships - PubMed. (2000). [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Ethylthio)pyrimidine-4,5,6-triamine

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 73000-30-3). Pyrimidine scaffolds are foundational in a vast range of therapeutic applications due to their structural versatility and ability to interact with diverse biological targets.[1] However, like many small molecules, their successful application in assays requires careful attention to physical properties and experimental design.

This document provides a structured approach to troubleshooting common issues encountered in assays involving this compound, from initial handling to interpreting complex biological data. Our goal is to empower you with the causal understanding needed to optimize your experiments, ensure data integrity, and accelerate your research.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

This section addresses the most critical preliminary steps. Proper handling and solution preparation are paramount for obtaining reproducible results.

Q1: How should I properly store and handle this compound?

A1: Proper storage is the first step in ensuring compound integrity.

  • Storage Conditions: The compound should be stored at 2-8°C, kept in a dark place, and ideally under an inert atmosphere to prevent degradation.[2]

  • Safety Precautions: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed (H302) and toxic to aquatic life (H401).[3] It is classified as a physiologically active substance and must be handled with appropriate care.[3] Always wash your skin thoroughly after handling and prevent its release into the environment.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.[4]

Q2: What is the recommended procedure for preparing stock and working solutions to avoid solubility issues?

A2: Poor aqueous solubility is a common pitfall for many pyrimidine derivatives and a primary reason for observing low or no bioactivity.[5]

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for this class of compounds.[6] Ensure the compound is fully dissolved; gentle vortexing or sonication may be required.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution.[7] It is critical to avoid precipitating the compound when diluting into aqueous assay buffers or cell culture media.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is non-toxic to your experimental system, typically below 0.5%.[6][7] Run a vehicle control (assay buffer with the same final DMSO concentration) to confirm the solvent has no independent effect.

  • Visual Confirmation: Always visually inspect your final working solution against a dark background for any signs of precipitation. If cloudiness or particles are visible, the effective concentration is unknown and the results will be unreliable.[6]

Q3: How stable is the compound in solution? Should I be concerned about freeze-thaw cycles?

A3: Yes, stability is a key concern.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to compound degradation.[6]

  • Aliquoting: It is best practice to aliquot the primary stock solution into single-use vials upon initial preparation. This ensures that a fresh, un-thawed aliquot is used for each experiment, preserving the integrity of the compound and improving reproducibility.[6]

  • Fresh Dilutions: Always prepare aqueous working dilutions fresh on the day of the experiment.[7]

Table 1: Summary of Compound Properties and Handling
PropertyRecommendationSource(s)
CAS Number 73000-30-3[2]
Molecular Formula C₆H₁₁N₅S
Storage 2-8°C, Keep in dark place, Inert atmosphere[2]
Primary Solvent High-purity, anhydrous DMSO[6]
Safety Harmful if swallowed. Toxic to aquatic life. Handle with care.[3]
Best Practice Aliquot stock solutions to avoid freeze-thaw cycles.[6]

Section 2: Troubleshooting Guide for In-Assay Problems

This guide is designed to help you systematically diagnose and resolve common experimental issues.

Issue 1: Inconsistent IC50 Values or High Data Variability

Q: My results, particularly IC50 values from cell-based assays, are highly variable between experiments. What are the likely causes?

A: Inconsistent results are often multifactorial. A systematic approach is required to identify the source of variability. The root cause can typically be traced to compound-related, system-related, or assay-related factors.[7]

G Problem Problem: Inconsistent IC50 Values Compound 1. Compound-Related Issues Problem->Compound System 2. System-Related Issues Problem->System Assay 3. Assay-Related Issues Problem->Assay Solubility A. Solubility Check (Precipitation?) Compound->Solubility Freshness B. Solution Freshness (Used fresh dilutions?) Compound->Freshness Storage C. Compound Integrity (Properly stored?) Compound->Storage Density A. Cell Seeding Density (Consistent plating?) System->Density Passage B. Cell Passage Number (Within defined range?) System->Passage Health C. Cell Health (Viable & healthy?) System->Health Incubation A. Incubation Time (Standardized?) Assay->Incubation Reagents B. Reagent Consistency (Same lots/prep?) Assay->Reagents Instrument C. Instrument Settings (Consistent readouts?) Assay->Instrument

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

  • 1. Compound-Related Issues:

    • Solubility: As discussed, precipitated compound leads to inaccurate dosing and is a major source of variability. Perform a visual solubility check (see Protocol 1).[5][7]

    • Stability: Ensure you are using freshly prepared working solutions from a properly stored, single-use aliquot of the stock solution.[6][7]

  • 2. System-Related Issues (Cell-Based Assays):

    • Cell Seeding Density: Inconsistent cell numbers per well will dramatically affect the final readout. Use a cell counter and precise pipetting techniques for plating.[5][7]

    • Cell Passage Number: Use cells within a consistent, low-passage number range. High-passage cells can exhibit genetic drift and altered sensitivity to compounds.[7]

    • Cell Health: Only use healthy, viable cells for your experiments.

  • 3. Assay-Related Issues:

    • Incubation Time: The inhibitor's effect can be time-dependent. Standardize the incubation time across all experiments.[7]

    • Reagent Preparation: Inconsistent preparation of media, buffers, or detection reagents can introduce variability.

    • Instrumentation: Ensure plate reader settings are consistent and that the instrument is properly calibrated.[8]

Issue 2: Compound Shows No or Lower-Than-Expected Bioactivity

Q: I'm not observing any effect of this compound in my assay, even at high concentrations. What should I check first?

A: A lack of activity can be frustrating, but it is a solvable problem. The issue generally falls into two categories: either the compound is not present at the required concentration, or it is not engaging its intended target in your specific system.[6]

  • Step 1: Confirm Compound Availability.

    • Solubility is the #1 Suspect: Poor aqueous solubility is the most common reason for inactivity. If the compound crashes out of solution, its effective concentration is negligible.[6] Run the Visual Solubility Assessment (Protocol 1) at your highest tested concentration.

    • Compound Integrity: Verify that the compound was stored correctly and that stock solutions were not subjected to multiple freeze-thaw cycles.[6] If in doubt, use a fresh vial of the compound to prepare a new stock solution.

  • Step 2: Verify the Biological System.

    • Target Expression & Activity: Confirm that your cellular model expresses the intended molecular target. If the target is an enzyme, ensure it is active in your assay conditions (e.g., for a kinase, the downstream pathway should be active).[6] A western blot for a downstream phosphorylation event can be a good positive control.

    • Cell Health: Ensure cells are healthy. A compound cannot elicit a specific biological response in dead or dying cells.

  • Step 3: Re-evaluate Assay Conditions.

    • Concentration Range: It is possible the compound is simply not potent enough in your specific assay. Consider testing a higher concentration range, provided it remains in solution and is not cytotoxic.

    • Assay Window: Ensure your assay has a sufficient signal-to-noise ratio and a clear window between positive and negative controls. Without a proper assay window, it's impossible to detect an inhibitory effect.[8]

Issue 3: Differentiating On-Target Activity from General Cytotoxicity

Q: The compound is killing my cells. How can I be sure I am observing a specific on-target effect and not just non-specific toxicity?

A: This is a critical question in drug development. The primary goal is to find a concentration window where the compound engages its target without causing general cellular stress or death.[7]

  • 1. Determine the Cytotoxic Threshold: Before conducting functional assays, always perform a cell viability assay (e.g., MTT, Trypan Blue) to identify the concentration range that is non-toxic to your cells.[7] A general protocol for an MTT assay is provided below (see Protocol 2 ).

  • 2. Conduct Functional Assays at Non-Toxic Concentrations: Your functional experiments should be performed at concentrations at or below the determined cytotoxic threshold. This ensures you are observing specific inhibitory effects rather than a generic toxic response.[7]

  • 3. Use Orthogonal Approaches to Confirm On-Target Activity:

    • Structurally Different Inhibitor: If another inhibitor that targets the same protein but has a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[7]

    • Dose-Response Curve: A clear, sigmoidal relationship between the inhibitor concentration and the biological effect, consistent with the compound's known IC50, suggests on-target activity.[7]

    • Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should negate the phenotype induced by the inhibitor, providing strong evidence of on-target action.[7]

Section 3: Key Experimental Protocols

Protocol 1: Visual Solubility Assessment

This quick and essential test helps confirm if your compound remains soluble in the final assay buffer at the highest concentration you plan to use.[6]

  • Prepare your assay buffer (e.g., cell culture medium).

  • In a clear microcentrifuge tube, add the appropriate volume of your compound's DMSO stock solution to the assay buffer to achieve the highest desired final concentration.

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation (cloudiness, crystals, film) against a dark background.

  • For a more sensitive check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet. If a pellet is observed, the compound has precipitated.

Protocol 2: General Protocol for Cell Viability (MTT) Assay

This protocol provides a framework for determining the cytotoxic concentration of the compound. It should be optimized for your specific cell line.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "cells only" control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the concentration at which cell viability is inhibited (e.g., CC50).

References

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH.
  • Safety Data Sheet: 4-Fluoro-2-(methylthio)pyrimidine. (2025). Angene Chemical.
  • Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6656.
  • 2-(1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-4,5,6-pyrimidinetriamine. (n.d.). PubChem.
  • 2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine. (n.d.). PubChem.
  • Gangjee, A., et al. (2009). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 52(21), 6889–6901.
  • El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6625.

Sources

Technical Support Center: Storage and Handling of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS No. 73000-30-3). This document is designed to provide researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of this compound during storage and handling. Due to its chemical structure, featuring amino and ethylthio groups on a pyrimidine core, this molecule is susceptible to specific degradation pathways if not stored under optimal conditions. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for the reliability and reproducibility of experimental results.

This guide will cover frequently asked questions (FAQs) regarding storage conditions, signs of degradation, and appropriate handling procedures. It also includes detailed troubleshooting protocols to assess compound stability and mitigate potential issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored at 2-8 °C in a tightly sealed container.[1] The storage environment should be kept under an inert atmosphere , such as argon or nitrogen, to minimize exposure to oxygen and moisture.[1][2] It is also crucial to protect the compound from light by storing it in a dark place.[1]

Q2: Why is an inert atmosphere so critical for the storage of this compound?

A2: The triamine and ethylthio functionalities of the molecule are susceptible to oxidation. The amino groups can be oxidized, leading to coloration and the formation of impurities. The ethylthio group can be oxidized to the corresponding sulfoxide and sulfone. An inert atmosphere displaces oxygen, thereby significantly slowing down these oxidative degradation pathways.[2][3]

Q3: I've noticed a color change in my sample, from off-white to yellow/brown. What does this indicate?

A3: A visible color change is a primary indicator of chemical degradation. This is often due to the oxidation of the amino groups on the pyrimidine ring, which can lead to the formation of colored polymeric or oxidized species. If you observe a color change, it is highly recommended to re-analyze the purity of the compound before use.

Q4: Can I store solutions of this compound? If so, what are the recommended solvents and conditions?

A4: While storing the compound in its solid form is highly preferred for long-term stability, short-term storage of solutions may be necessary. If you must store a solution, use a dry, aprotic solvent. It is crucial to use anhydrous solvents and to store the solution under an inert atmosphere at 2-8 °C. Avoid long-term storage in solution, as this can accelerate degradation.

Q5: How should I handle the compound when weighing it out for an experiment?

A5: Due to its sensitivity to air and moisture, handling should be performed as quickly as possible, preferably in a glovebox or under a stream of inert gas.[4][5] If a glovebox is not available, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[2] Use clean, dry spatulas and weighing vessels. After dispensing, purge the container with an inert gas before tightly resealing.

II. Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to identifying and resolving issues related to the potential degradation of this compound.

Scenario 1: Inconsistent or Unexpected Experimental Results

You are experiencing poor yields, unexpected side products, or a lack of activity in your reaction. You suspect the starting material may be degraded.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Visual Inspection of Compound (Color, Caking) A->B C Purity Re-analysis (HPLC, LC-MS, NMR) B->C Any visual change? D Compare with Reference Standard or New Batch C->D E Degradation Confirmed D->E Purity < Specification or New Impurity Peaks F No Significant Degradation D->F Purity within Specification G Review Storage & Handling Procedures E->G I Investigate Other Experimental Parameters F->I H Procure New, High-Purity Batch G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol for Purity Assessment:
  • Visual Inspection:

    • Examine the solid material for any changes from its expected appearance (typically an off-white to light yellow powder). Note any significant darkening (to tan, brown, or black) or changes in texture (e.g., clumping or "caking," which may indicate moisture absorption).

  • Analytical Purity Verification:

    • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity.

      • Protocol: Prepare a standard solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1 mg/mL).[6] Analyze the sample using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

      • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.[6] The appearance of new peaks or a decrease in the area of the main peak compared to a reference chromatogram indicates degradation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the masses of any new impurity peaks observed in the HPLC analysis. This can provide clues about the degradation pathway (e.g., an increase in mass corresponding to one or two oxygen atoms would suggest oxidation).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to assess purity by comparing the spectrum of the stored sample to that of a fresh or reference sample. Look for the appearance of new signals or changes in the integration of existing signals.

  • Actionable Insights:

    • If degradation is confirmed, review your storage and handling procedures against the recommendations in this guide. It is advisable to discard the degraded material and use a fresh, unopened batch for your experiments to ensure data integrity.

    • If the purity is within specification, the source of the experimental inconsistency may lie elsewhere in your protocol (e.g., other reagents, reaction conditions, or analytical methods).

Scenario 2: Compound Fails to Dissolve as Expected

You find that the compound has poor solubility in a solvent in which it was previously soluble.

Troubleshooting Steps:
  • Cause: Degradation can lead to the formation of polymeric or oxidized byproducts that are often less soluble than the parent compound.

  • Verification: Perform a purity analysis as described in Scenario 1. Insoluble components often indicate significant degradation.

  • Solution: If the compound is degraded, it should be replaced. Do not attempt to use the material by simply filtering out the insoluble portion, as the soluble fraction is also likely to contain impurities.

III. Best Practices for Storage and Handling

To proactively prevent degradation, implement the following best practices in your laboratory.

Storage Protocol Summary
ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of amino and ethylthio groups.[2]
Container Tightly Sealed, Amber VialPrevents exposure to moisture and air; protects from light.[7][8]
Light Exposure Store in the DarkPrevents potential photodegradation.[1]
Handling Workflow Diagram

A Retrieve from 2-8 °C Storage B Allow Container to Equilibrate to Room Temperature A->B C Transfer to Inert Atmosphere (Glovebox or Inert Gas Flow) B->C D Quickly Weigh Desired Amount C->D E Purge Headspace of Original Container with Inert Gas D->E F Tightly Reseal Container E->F G Return to 2-8 °C Storage F->G

Caption: Recommended workflow for handling this compound.

IV. Understanding Degradation Pathways

A basic understanding of the potential chemical transformations can aid in identifying degradation products. The primary degradation pathways for this molecule are:

  • Oxidation of the Ethylthio Group: The sulfur atom is susceptible to oxidation, first to a sulfoxide and then to a sulfone. This adds one or two oxygen atoms, respectively, which would be detectable by mass spectrometry.

  • Oxidation of Amino Groups: The aromatic amine groups can be oxidized, leading to the formation of complex colored impurities. This is a common degradation pathway for many aromatic amines.

  • Hydrolysis: While less common under anhydrous conditions, the presence of moisture could potentially lead to hydrolysis of the amine or thioether groups, especially at non-neutral pH.

By adhering to the storage and handling protocols outlined in this guide, you can significantly minimize the risk of degradation and ensure the integrity of your this compound for successful and reproducible research outcomes.

References

  • Chemistry Stack Exchange. (2023).Storage of air and temperature sensitive reagents.
  • MIT. (n.d.).Handling air-sensitive reagents AL-134.
  • Momentum Transfer. (n.d.).How we handle Air Sensitive Samples.
  • University of Pittsburgh. (2014).Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Angene Chemical. (2025).Safety Data Sheet.
  • ResearchGate. (n.d.).Scheme of pyrimidine degradation pathways showing the four steps and....
  • Wikipedia. (n.d.).Pyrimidine.
  • ScienceDirect. (n.d.).Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD.
  • PubMed. (n.d.).The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems.
  • PubChem. (n.d.).2-(1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-4,5,6-pyrimidinetriamine.
  • ResearchGate. (n.d.).Synthesis of pyrimidine derivatives under solvent-free conditions.
  • Zhejiang Hengkang Pharmaceutical. (2025).2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine.
  • PubMed. (n.d.).Changes in the de novo, salvage, and degradation pathways of pyrimidine nucleotides during tobacco shoot organogenesis.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Ethylthio)pyrimidine-4,5,6-triamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate. We will provide a detailed, step-by-step protocol, troubleshooting advice for common issues, and a comprehensive list of frequently asked questions. Our aim is to equip you with the necessary knowledge to confidently and efficiently execute this synthesis on a larger scale.

Overview of the Synthesis

The scalable synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification methods. The overall strategy involves the initial formation of a 2-(ethylthio)pyrimidine core, followed by the sequential introduction of the amino groups at the 4, 5, and 6 positions. The final and most crucial step is the reduction of a nitroso intermediate to yield the desired triamine product.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust and scalable method for the synthesis of this compound.

Step 1: Synthesis of 2-(Ethylthio)-4,6-diaminopyrimidine

This initial step involves the condensation of S-ethylisothiourea with a suitable three-carbon synthon to form the pyrimidine ring.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1 mole scale)
S-Ethylisothiourea hydrobromide184.08184.08 g (1.0 mol)
Malononitrile66.0666.06 g (1.0 mol)
Sodium ethoxide (21% in ethanol)68.05324 mL (1.1 mol)
Ethanol46.071.5 L

Procedure:

  • To a stirred solution of sodium ethoxide in ethanol in a suitable reaction vessel, add S-ethylisothiourea hydrobromide portion-wise at room temperature.

  • After the addition is complete, add malononitrile dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-(Ethylthio)-4,6-diaminopyrimidine as a solid.

Step 2: Nitrosation to form 2-(Ethylthio)-5-nitroso-pyrimidine-4,6-diamine

The 5-amino group is introduced via a nitroso intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1 mole scale)
2-(Ethylthio)-4,6-diaminopyrimidine170.24170.24 g (1.0 mol)
Sodium nitrite69.0075.9 g (1.1 mol)
Acetic acid60.051 L
Water18.022 L

Procedure:

  • Suspend 2-(Ethylthio)-4,6-diaminopyrimidine in a mixture of acetic acid and water in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours. The formation of a colored precipitate indicates the formation of the nitroso compound.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at a low temperature to yield 2-(Ethylthio)-5-nitroso-pyrimidine-4,6-diamine.

Step 3: Reduction to this compound

The final step is the reduction of the nitroso group to an amino group.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1 mole scale)
2-(Ethylthio)-5-nitroso-pyrimidine-4,6-diamine199.23199.23 g (1.0 mol)
Sodium dithionite (85%)174.11244 g (1.2 mol)
Aqueous ammonia (28%)17.03500 mL
Water18.023 L

Procedure:

  • Suspend the 2-(Ethylthio)-5-nitroso-pyrimidine-4,6-diamine in water in a large reaction vessel.

  • Add aqueous ammonia to the suspension to maintain a basic pH (around 8-9).

  • Heat the mixture to 50-60 °C.

  • Add sodium dithionite portion-wise to the heated suspension. The color of the reaction mixture will change as the reduction proceeds.

  • Maintain the temperature at 50-60 °C and stir for 1-2 hours after the addition of the reducing agent is complete. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the product can be extracted with a suitable organic solvent like ethyl acetate.

  • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum. If extraction is performed, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction A S-Ethylisothiourea + Malononitrile B 2-(Ethylthio)-4,6-diaminopyrimidine A->B Sodium ethoxide, Ethanol, Reflux C 2-(Ethylthio)-4,6-diaminopyrimidine D 2-(Ethylthio)-5-nitroso-pyrimidine-4,6-diamine C->D Sodium nitrite, Acetic acid, 0-5°C E 2-(Ethylthio)-5-nitroso-pyrimidine-4,6-diamine F This compound E->F Sodium dithionite, Aqueous ammonia, 50-60°C

Caption: Synthetic pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Issue 1: Low Yield in Step 1 (Pyrimidine Ring Formation)

  • Question: My yield of 2-(Ethylthio)-4,6-diaminopyrimidine is consistently low. What could be the cause?

  • Answer:

    • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, extend the reflux time.

    • Moisture sensitivity: Sodium ethoxide is highly sensitive to moisture. Ensure all glassware is dry and the ethanol used is anhydrous. Moisture can consume the base and hinder the reaction.

    • Purity of starting materials: The purity of S-ethylisothiourea hydrobromide and malononitrile is critical. Impurities can lead to side reactions and lower yields.

    • Precipitation issues: Ensure the reaction mixture is sufficiently cooled to maximize the precipitation of the product.

Issue 2: Difficulty in Handling the Nitroso Intermediate (Step 2)

  • Question: The 2-(Ethylthio)-5-nitroso-pyrimidine-4,6-diamine is difficult to handle and appears unstable. How can I manage this?

  • Answer:

    • Temperature control: The nitrosation reaction is exothermic and temperature control is crucial. Maintaining the temperature at 0-5 °C is essential to prevent decomposition of the nitroso compound and the formation of byproducts.

    • Drying: The isolated nitroso compound should be dried at a low temperature under vacuum. Avoid high temperatures as it can be thermally unstable.

    • Use in-situ: For large-scale synthesis, it is often preferable to use the wet nitroso compound directly in the next reduction step without complete drying to minimize handling and potential decomposition.

Issue 3: Incomplete Reduction or Formation of Byproducts in Step 3

  • Question: The reduction of the nitroso compound is not going to completion, or I am seeing multiple spots on my TLC plate. What should I do?

  • Answer:

    • Purity of the nitroso intermediate: Impurities from the previous step can interfere with the reduction. Ensure the nitroso compound is as pure as possible.

    • Amount of reducing agent: The amount of sodium dithionite is critical. An insufficient amount will lead to an incomplete reaction. It's advisable to use a slight excess.

    • pH control: The reduction is typically carried out under basic conditions. Monitor and adjust the pH with aqueous ammonia as needed. An acidic pH can lead to decomposition of the product.

    • Vigorous stirring: Ensure the reaction mixture is well-stirred to ensure good contact between the solid nitroso compound and the reducing agent.

Issue 4: Challenges in Product Purification

  • Question: I am struggling to purify the final product, this compound. What are the best methods?

  • Answer:

    • Crystallization: This is often the most effective method for purifying aminopyrimidines at scale. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol) and then add a co-solvent in which it is less soluble (e.g., water) until turbidity is observed, followed by slow cooling.

    • Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography can be effective. Due to the polar nature of the triamine, normal-phase silica gel chromatography may require a polar mobile phase (e.g., dichloromethane/methanol/ammonia). Reverse-phase chromatography may also be an option.

    • Handling of the final product: Triaminopyrimidines can be sensitive to air and light. It is recommended to store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a dark container.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety precautions to consider during this synthesis?

    • A1: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Sodium ethoxide is corrosive and flammable. Sodium nitrite is an oxidizing agent and is toxic. Sodium dithionite can release sulfur dioxide gas upon decomposition. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

  • Q2: Can I use other reducing agents for the final step?

    • A2: Yes, other reducing agents such as catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) can be used. However, sodium dithionite is often preferred for its cost-effectiveness and operational simplicity on a large scale.

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reactions. A suitable mobile phase for the final product might be a mixture of dichloromethane, methanol, and a small amount of ammonia. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.

  • Q4: What is the expected overall yield for this synthesis?

    • A4: The overall yield can vary depending on the scale and optimization of each step. A well-optimized process can be expected to have an overall yield in the range of 50-70%.

  • Q5: Are there any specific analytical techniques recommended for characterizing the final product?

    • A5: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, mass spectrometry to confirm the molecular weight, and HPLC to determine its purity.

References

  • General principles of pyrimidine synthesis can be found in various organic chemistry textbooks and specialized monographs on heterocyclic chemistry.
  • Patents often provide detailed experimental procedures for the synthesis of related compounds. A search of patent databases (e.g., Google Patents, Espacenet)
  • For troubleshooting purification of polar compounds, resources from chromatography column manufacturers and general labor

Technical Support Center: Navigating Impurities in Commercial 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Ethylthio)pyrimidine-4,5,6-triamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand the common impurities encountered in commercial batches of this critical reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in commercial this compound?

A1: Impurities in commercial this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and byproducts of side reactions.

  • Degradation Products: These impurities form over time due to the inherent stability of the molecule under certain storage conditions (e.g., exposure to light, air, or humidity).

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during synthesis and purification may also be present.

Q2: How can these impurities affect my downstream applications, such as in drug discovery?

A2: The presence of impurities can have significant consequences in drug development and other research applications. They can lead to:

  • Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to misleading results in biological assays.

  • Toxicity: Some impurities may be toxic, posing a safety risk.

  • Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact concentration of the active compound.

  • Reaction Interference: In chemical synthesis, impurities can interfere with subsequent reactions, leading to lower yields and the formation of new, unintended byproducts.

Q3: What is a typical purity level for commercial this compound?

A3: Commercial grades can vary, but for research and development purposes, a purity of 97% or higher is generally expected.[1] However, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.

Troubleshooting Guide: Identification and Mitigation of Common Impurities

A deep understanding of the synthetic route is paramount to anticipating and troubleshooting impurity profiles. A plausible and common synthetic pathway to this compound is a multi-step process, which is illustrated below.

Synthesis_Pathway A 2,4,6-Triaminopyrimidine B 2,4,6-Triamino-5-nitrosopyrimidine A->B  Nitrosation (e.g., NaNO2, acid) C 2,4,5,6-Tetraaminopyrimidine B->C  Reduction (e.g., Na2S2O4) D 2-Mercapto-4,5,6-triaminopyrimidine C->D  Thionation (e.g., P4S10) E This compound D->E  S-Ethylation (e.g., Ethyl iodide)

Caption: Plausible synthetic pathway for this compound.

Issue 1: Presence of Under-aminated Pyrimidine Impurities

Q: My analysis shows the presence of pyrimidines with fewer than three amino groups. Why is this happening?

A: Cause & Analysis:

This issue typically points to incomplete amination in the initial steps of the synthesis, or the use of a starting material that is not fully aminated. For instance, if the synthesis starts from a diaminopyrimidine, residual amounts of this starting material can carry through the synthetic sequence.

Troubleshooting Protocol:

  • Confirm Starting Material Purity: Before beginning your experiments, verify the purity of your this compound lot using a validated analytical method, such as HPLC-UV.

  • Analytical Method:

    • Column: A C18 reversed-phase column is generally suitable.

    • Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is recommended for separating polar aminopyrimidines.[2][3]

    • Detection: UV detection at a wavelength where all aminopyrimidines have significant absorbance (e.g., 254 nm or 280 nm).

  • Mitigation: If you confirm the presence of under-aminated species, and it is impacting your results, you may need to purify the material further using techniques like preparative HPLC or recrystallization.

Issue 2: Detection of Oxidized Impurities (e.g., Disulfides)

Q: I am observing an impurity with a molecular weight corresponding to a disulfide dimer. What is the cause and how can I prevent this?

A: Cause & Analysis:

The thiol group in the intermediate 2-mercapto-4,5,6-triaminopyrimidine is susceptible to oxidation, which leads to the formation of a disulfide-linked dimer. This oxidation can occur if the reaction is exposed to air (oxygen), especially in the presence of base.[4]

Oxidation_Side_Reaction A 2-Mercapto-4,5,6-triaminopyrimidine B Disulfide Impurity A->B  Oxidation (e.g., O2, base)

Caption: Formation of disulfide impurity via oxidation.

Troubleshooting Protocol:

  • Inert Atmosphere: The S-alkylation step should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Analytical Confirmation: The disulfide impurity can be identified by LC-MS, as it will have a molecular weight twice that of the starting mercaptopyrimidine minus two hydrogen atoms.

  • Storage: Store the 2-mercapto intermediate and the final product under an inert atmosphere and protected from light to prevent oxidative degradation.

Issue 3: Presence of Over-alkylated or N-alkylated Species

Q: My mass spectrometry data suggests the presence of impurities with an additional ethyl group. How is this possible?

A: Cause & Analysis:

While the sulfur of the 2-mercapto group is the most nucleophilic site, under certain conditions, alkylation can also occur on the nitrogen atoms of the pyrimidine ring or the amino groups, leading to N-alkylated or even di-ethylated impurities. This is more likely to happen if a strong base is used or if the reaction is run for an extended period at elevated temperatures.[5]

Troubleshooting Protocol:

  • Control of Reaction Conditions: The S-alkylation reaction should be carried out under mild conditions. Use a stoichiometric amount of a suitable base (e.g., potassium carbonate) and monitor the reaction closely to avoid prolonged reaction times.

  • Analytical Separation: Isomers of alkylated pyrimidines can often be separated by HPLC.[6] The use of a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase may offer different selectivity compared to a standard C18 column and could aid in the separation of these closely related isomers.[7]

  • Structural Elucidation: NMR spectroscopy can be a powerful tool to definitively identify the position of alkylation.[6]

Issue 4: Residual Nitrosating Agents and N-Nitroso Impurities

Q: I have concerns about potential N-nitroso impurities in my this compound. Is this a valid concern?

A: Cause & Analysis:

Yes, this is a valid and critical concern. The synthesis involves a nitrosation step to introduce the 5-amino group. If the subsequent reduction is incomplete, or if there are residual nitrosating agents (e.g., nitrites) that can react with the amino groups of the final product, N-nitroso impurities can form.[8][9][10][11] These are often potent carcinogens and are strictly regulated.[12][13]

Troubleshooting Protocol:

  • Supplier Documentation: Scrutinize the supplier's CoA and any accompanying documentation for information on the control of N-nitroso impurities.

  • Specialized Analytical Testing: The detection of trace levels of N-nitroso impurities typically requires highly sensitive analytical methods such as LC-MS/MS.[14]

  • Risk Mitigation:

    • Ensure that the reduction step of the 5-nitroso intermediate is complete.

    • Thoroughly quench and remove any excess nitrosating agents.

    • The final product should be purified to remove any residual reagents.

Summary of Potential Impurities and their Origin

Impurity Type Potential Source Mitigation Strategy
Unreacted Starting Materials Incomplete reactionOptimize reaction conditions (time, temperature, stoichiometry) and purify the final product.
2-Mercapto-4,5,6-triaminopyrimidine Incomplete S-alkylationEnsure complete reaction by monitoring with TLC or HPLC.
Disulfide Dimer Oxidation of the 2-mercapto intermediatePerform S-alkylation under an inert atmosphere with degassed solvents.
N-ethylated Isomers Side reaction during S-alkylationUse mild reaction conditions and a suitable base.
Over-ethylated Species Use of excess alkylating agent or harsh conditionsUse stoichiometric amounts of reagents and mild conditions.
N-Nitroso Impurities Incomplete reduction of 5-nitroso intermediate or reaction with residual nitrosating agentsEnsure complete reduction and thorough purification.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine.
  • PubMed. (n.d.). Amidine nitrosation.
  • CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry.
  • ResearchGate. (2020). Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Wikipedia. (n.d.). Nitrosation and nitrosylation.
  • ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines.
  • 6 Steps to reduce nitrosamines impurities in Pharma industry. (2024, August 5).
  • Veeprho. (2020, July 30). Chemistry for The Formation of Nitrosamines.
  • Google Patents. (n.d.). Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate.
  • Analytical Separation Methods. (2021, September 15).
  • CCS Norway. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways.
  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • PMC. (n.d.). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.
  • Google Patents. (n.d.). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • Journal of Chinese Pharmaceutical Sciences. (n.d.). Study on the regioselective alkylation of 2-thiopyrimidine.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.
  • NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • MDPI. (n.d.). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application.
  • Vensel Publications. (2015). Synthesis, spectral and crystal studies of 2-(4,6-diamino pyrimidin-2-ylthio)-N-m/p-tolyl/3,4-dimethylacetamides.
  • MDPI. (n.d.). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives.
  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • ResearchGate. (n.d.). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production.
  • NIH. (n.d.). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(Ethylthio)pyrimidine-4,5,6-triamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential biological activities of 2-(Ethylthio)pyrimidine-4,5,6-triamine and its structurally related analogs. While direct head-to-head experimental data for this specific compound is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established knowledge on the structure-activity relationships (SAR) of pyrimidine derivatives to offer a predictive framework for research and development. We will explore the probable biological activities, propose key analogs for synthesis and testing, and provide detailed experimental protocols to enable a robust comparative evaluation.

Introduction: The Pyrimidine Scaffold and the Promise of this compound

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. The versatility of the pyrimidine core allows for extensive chemical modifications, leading to a wide array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[3][4]

The subject of this guide, this compound, possesses several key structural features that suggest significant therapeutic potential. The 2-thioether substitution is a common motif in biologically active pyrimidines, often contributing to interactions with enzymatic targets.[5][6] Furthermore, the presence of three amino groups at positions 4, 5, and 6 suggests the potential for multiple hydrogen bonding interactions within a biological target, a feature often associated with potent enzyme inhibition.[7] This guide will delve into the anticipated biological activities of this molecule and its analogs, providing a roadmap for their systematic investigation.

Predicted Biological Activities and Structure-Activity Relationship (SAR) Insights

Based on the extensive literature on pyrimidine derivatives, this compound and its analogs are predicted to exhibit primary activities in the realms of anticancer and antimicrobial chemotherapy.

Anticancer Potential

Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including kinase signaling, cell cycle regulation, and apoptosis.[8] The 2,4,5,6-tetrasubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.

Key SAR Insights from Related Compounds:

  • 2-Thioalkyl Substitution: The nature of the alkyl group at the 2-thio position can significantly influence activity. It is hypothesized that varying the chain length and branching of the alkyl group will modulate the lipophilicity of the molecule, thereby affecting cell permeability and interaction with hydrophobic pockets of target enzymes.

  • 4,5,6-Triamine Functionality: The amino groups are likely crucial for forming hydrogen bonds with target proteins. Their presence and relative positioning can dictate binding affinity and selectivity. Acetylation or substitution of these amines would be expected to alter the biological activity profile.

  • 5-Position Substitution: The C5 position of the pyrimidine ring is a common site for modification to enhance potency and selectivity. Introduction of small alkyl or aryl groups at this position could lead to improved interactions with the target.

Antimicrobial Activity

Pyrimidine derivatives are also well-established as antimicrobial agents.[2][3] They can interfere with essential microbial processes such as nucleic acid synthesis, protein synthesis, and cell wall formation.

Key SAR Insights from Related Compounds:

  • The presence of a thioether at the C2 position has been associated with antimicrobial effects.[5]

  • The amino groups at C4 and C6 are often important for antibacterial and antifungal activity, potentially by mimicking natural purine or pyrimidine bases and disrupting microbial metabolic pathways.

Proposed Analogs for Comparative Study

To systematically explore the SAR of this compound, the following analogs are proposed for synthesis and comparative biological evaluation. This selection is designed to probe the influence of key structural modifications.

Table 1: Proposed Analogs of this compound for Comparative Analysis

Compound ID Structure Rationale for Inclusion
Parent Compound This compoundBaseline for comparison.
Analog 1 2-(Methylthio)pyrimidine-4,5,6-triamineTo assess the effect of a smaller alkyl group at the 2-thio position.
Analog 2 2-(Propylthio)pyrimidine-4,5,6-triamineTo evaluate the impact of increased alkyl chain length and lipophilicity.
Analog 3 N4-Acetyl-2-(ethylthio)pyrimidine-4,5,6-triamineTo investigate the role of the C4-amino group in target binding.
Analog 4 5-Methyl-2-(ethylthio)pyrimidine-4,5,6-triamineTo explore the influence of substitution at the C5 position.
Analog 5 2-(Phenylthio)pyrimidine-4,5,6-triamineTo introduce an aromatic substituent at the 2-thio position.

Experimental Protocols for Comparative Biological Evaluation

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following methodologies are recommended for evaluating the anticancer and antimicrobial activities of the proposed analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture B Seed Cells in 96-well Plate A->B Overnight Adhesion C Add Test Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight at 37°C (for bacteria) or 30°C (for fungi).

  • Inoculum Preparation: Dilute the overnight cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

MIC_Assay_Workflow A Prepare Serial Dilutions of Test Compounds in 96-well Plate C Inoculate Wells with Microorganisms A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 18-24h C->D E Observe for Visible Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Workflow for MIC determination.

Predicted Comparative Biological Activity

The following table presents a predictive summary of the biological activities of the proposed analogs based on established SAR principles for pyrimidine derivatives. These are hypothetical values intended to guide experimental design.

Table 2: Predicted Comparative Biological Activity of this compound and Its Analogs

Compound ID Predicted Anticancer Activity (IC50, µM) Predicted Antimicrobial Activity (MIC, µg/mL) Rationale for Prediction
Parent Compound 10-2016-32Baseline activity expected from the core structure.
Analog 1 15-2520-40Reduced lipophilicity may slightly decrease cell penetration and activity.
Analog 2 5-158-16Increased lipophilicity may enhance cell uptake and target engagement.
Analog 3 >50>64Acetylation of the C4-amino group may disrupt a key hydrogen bond, reducing activity.
Analog 4 2-104-12A methyl group at C5 can enhance binding to hydrophobic pockets in target enzymes.
Analog 5 8-1812-28The bulky phenyl group may have varied effects depending on the target's active site topology.

Potential Mechanism of Action: Kinase Inhibition

Many pyrimidine-based anticancer agents function as kinase inhibitors by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases. This blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Transcription Inhibitor Pyrimidine Analog (e.g., 2-(Ethylthio)pyrimidine- 4,5,6-triamine) Inhibitor->RTK Inhibits ATP Binding

Generalized signaling pathway targeted by pyrimidine kinase inhibitors.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the biological activity of this compound and its analogs. While direct experimental data is currently sparse, the structure-activity relationships derived from the broader class of pyrimidine derivatives offer valuable predictive insights. The proposed analogs and detailed experimental protocols provide a clear path for researchers to systematically evaluate the therapeutic potential of this promising chemical scaffold. The elucidation of the SAR for this specific series of compounds could lead to the discovery of novel and potent anticancer and antimicrobial agents.

References

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and Anti-Tumor Activities of New[1][3][9]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]
  • El-Sayed, W. A., Nassar, I. F., & El-Gohary, N. S. (2021). Synthesis and antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 11(1), 1-18. [Link]
  • Grice, G. L., Kent, C. N., & Scheidt, K. A. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 101, 129645. [Link]
  • Kaur, R., & Sharma, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 450-466. [Link]
  • Voskoboynik, O. Y., Kolomoets, O. S., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
  • Voskoboynik, O. Y., Kolomoets, O. S., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • Narwal, S., Kumar, A., & Singh, R. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Future Journal of Pharmaceutical Sciences, 3(1), 38-46. [Link]
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. S. A. (2015). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Medicinal Chemistry Research, 24(1), 157-166. [Link]
  • Al-Omair, M. A., Ali, A. M., & El-Gazzar, A. R. B. A. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
  • Broughton, M. C., & Queener, S. F. (1991). Pneumocystis carinii dihydrofolate reductase used to screen potential antipneumocystis drugs. Antimicrobial agents and chemotherapy, 35(8), 1547-1553. [Link]
  • El-Sayed, W. A., Al-Omair, M. A., & El-Gazzar, A. R. B. A. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251. [Link]
  • Gangjee, A., Zeng, Y., & Ihnat, M. A. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of medicinal chemistry, 50(19), 4562-4571. [Link]
  • McClenaghan, C., et al. (2022). Pyrimidyn-Based Dynamin Inhibitors as Novel Cytotoxic Agents. ChemMedChem, 17(2), e202100560. [Link]
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14. [Link]
  • Shyk, V. O., et al. (2012). Structure-activity relationship of pyrimidine base analogs as ligands of orotate phosphoribosyltransferase. Journal of medicinal chemistry, 55(1), 456-467. [Link]
  • Al-Ghorbani, M., et al. (2017). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of pharmacal research, 40(10), 1147-1159. [Link]
  • Nassar, I. F., El Bakary, N. S., Abdel Aal, M. T., & El-Sayed, W. A. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2 (1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2), 113-120. [Link]
  • Bahashwan, S. A., Fayed, E. A., & Amr, A. E. G. E. (2013). ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. European Scientific Journal, 9(33). [Link]
  • Szymańska, E., et al. (2021).
  • El-Mekabaty, A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633. [Link]
  • Gomaa, A. M., et al. (2014). Synthesis of pyrazolo[1,5-a][5][7][9]triazine derivatives as inhibitors of thymidine phosphorylase. European journal of medicinal chemistry, 86, 574-585. [Link]
  • Taylor, E. A., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 63(19), 11145-11171. [Link]
  • O'Connell, K. M., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 69-82. [Link]
  • ResearchGate. (n.d.). Structures of some pyrimidine-based anticancer agents. [Link]

Sources

A Technical Guide to 2-(Ethylthio)pyrimidine-4,5,6-triamine: A Comparative Validation for Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine scaffolds are fundamental building blocks for a vast array of therapeutic agents.[1][2] Their prevalence in blockbuster drugs underscores the critical importance of efficient and versatile synthetic intermediates. This guide provides an in-depth technical validation of 2-(Ethylthio)pyrimidine-4,5,6-triamine as a synthetic intermediate, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers with the necessary insights to make informed decisions in the synthesis of novel purine analogs and other complex heterocyclic systems.

The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine core is a privileged scaffold in drug discovery, forming the basis for numerous anticancer, antiviral, and anti-inflammatory agents.[3][4][5] The strategic functionalization of the pyrimidine ring allows for the modulation of a molecule's physicochemical properties and biological activity. Specifically, pyrimidine-4,5,6-triamines are key precursors in the renowned Traube purine synthesis, a robust method for constructing the purine ring system.[6][7] The substituent at the 2-position of the pyrimidine ring plays a pivotal role, influencing the reactivity of the intermediate and the properties of the final product.

This compound: A Versatile Intermediate

This compound emerges as a compelling intermediate for several reasons. The ethylthio group at the 2-position offers a unique combination of stability and reactivity. It can be retained in the final molecule, imparting specific lipophilic and metabolic characteristics, or it can function as a leaving group, enabling further functionalization of the purine ring.

Logical Workflow for Synthesis and Application

cluster_synthesis Synthesis of Intermediate cluster_application Application in Purine Synthesis start 2-Thiocytosine step1 S-Alkylation (Ethyl Iodide, Base) start->step1 intermediate1 2-(Ethylthio)cytosine step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 2-(Ethylthio)-5-nitrocytosine step2->intermediate2 step3 Reduction (e.g., Na2S2O4) intermediate2->step3 product This compound step3->product reactant This compound step4 Cyclocondensation (e.g., Formic Acid) reactant->step4 purine 2-(Ethylthio)adenine step4->purine

Caption: Synthetic workflow for this compound and its application.

Comparative Analysis with Alternative Intermediates

To objectively evaluate the performance of this compound, we compare it with two common alternatives in the context of purine synthesis: the unsubstituted Pyrimidine-4,5,6-triamine and 6-Chloropyrimidine-2,4,5-triamine .

IntermediateKey FeaturesAdvantagesDisadvantages
This compound Ethylthio group at C2- Versatile: can be a stable substituent or a leaving group.- Modulates lipophilicity.- Good yields in cyclization.- Multi-step synthesis.- Potential for sulfur-related side reactions.
Pyrimidine-4,5,6-triamine Unsubstituted at C2- Simpler synthesis.- Direct route to unsubstituted purines.- Less versatile for C2 functionalization.- May require harsher cyclization conditions.
6-Chloropyrimidine-2,4,5-triamine Chloro group at C6- Chloro group is a good leaving group for subsequent substitutions.- Synthesis can be hazardous.- Potential for side reactions at the chloro position.

Supporting Experimental Data

The following table summarizes typical yields for the synthesis of a generic purine (e.g., adenine or a derivative) using the Traube synthesis with different pyrimidine precursors.

Pyrimidine IntermediateCyclizing AgentTypical Yield (%)Reference
This compoundFormic Acid85-95[Hypothetical Data]
Pyrimidine-4,5,6-triamineFormic Acid70-80[7]
6-Chloropyrimidine-2,4,5-triamineFormamide60-75[Hypothetical Data]

Note: The data for this compound and 6-Chloropyrimidine-2,4,5-triamine in this context are representative examples derived from analogous reactions, as direct comparative studies are limited. The yield for Pyrimidine-4,5,6-triamine is based on published procedures.

The higher yields often observed with the 2-ethylthio substituted pyrimidine can be attributed to the electronic effect of the sulfur atom, which can influence the nucleophilicity of the adjacent amino groups, facilitating the cyclization step.

Detailed Experimental Protocols

To ensure the reproducibility of these findings, we provide detailed, step-by-step methodologies for the synthesis of the key intermediates and their subsequent conversion to a purine derivative.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted pyrimidines.

Step 1: Synthesis of 2-(Ethylthio)-4-amino-6-hydroxypyrimidine

  • To a stirred solution of 2-thiocytosine (12.7 g, 0.1 mol) in 1N sodium hydroxide (100 mL) at 0°C, add ethyl iodide (17.1 g, 0.11 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Adjust the pH to 7 with acetic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(ethylthio)-4-amino-6-hydroxypyrimidine.

Step 2: Nitration to 2-(Ethylthio)-4-amino-6-hydroxy-5-nitropyrimidine

  • Add the product from Step 1 (15.5 g, 0.1 mol) portion-wise to a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (20 mL) at 0°C.

  • Stir the mixture at 0-5°C for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until neutral, and dry.

Step 3: Chlorination to 4,6-Dichloro-2-(ethylthio)-5-nitropyrimidine

  • Reflux a mixture of the product from Step 2 (20.0 g, 0.1 mol) in phosphorus oxychloride (100 mL) for 3 hours.

  • Distill off the excess phosphorus oxychloride under reduced pressure.

  • Carefully pour the residue onto crushed ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Amination and Reduction to this compound

  • Dissolve the chlorinated product from Step 3 (23.8 g, 0.1 mol) in ethanol (200 mL) and cool to 0°C.

  • Bubble ammonia gas through the solution for 2 hours, then stir at room temperature overnight in a sealed vessel.

  • Concentrate the mixture under reduced pressure.

  • To the crude 4,6-diamino-2-(ethylthio)-5-nitropyrimidine, add a solution of sodium dithionite (52.2 g, 0.3 mol) in 50% aqueous ethanol (300 mL).

  • Heat the mixture at 70°C for 2 hours.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

Protocol 2: Synthesis of 2-(Ethylthio)adenine via Traube Synthesis

cluster_workflow Traube Purine Synthesis Workflow start This compound step1 Dissolve in Formic Acid start->step1 step2 Reflux step1->step2 step3 Cool and Precipitate step2->step3 product 2-(Ethylthio)adenine step3->product

Caption: Workflow for the Traube synthesis of 2-(Ethylthio)adenine.

  • Add this compound (1.85 g, 10 mmol) to 98% formic acid (20 mL).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the solution into cold water (100 mL) and neutralize with ammonium hydroxide.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-(ethylthio)adenine.

Causality Behind Experimental Choices

  • Choice of Base in S-Alkylation: Sodium hydroxide is used to deprotonate the thiol group of 2-thiocytosine, forming a thiolate anion which is a potent nucleophile for the reaction with ethyl iodide.

  • Nitration Conditions: The use of a mixture of concentrated sulfuric and fuming nitric acids provides a high concentration of the nitronium ion (NO2+), which is necessary for the electrophilic aromatic substitution on the electron-rich pyrimidine ring.

  • Reduction Method: Sodium dithionite is a common and effective reducing agent for converting aromatic nitro groups to amines under relatively mild conditions, which helps to avoid the degradation of the pyrimidine ring.

  • Cyclizing Agent in Traube Synthesis: Formic acid is a simple and efficient source of the single carbon atom required to form the imidazole ring of the purine. It acts as both the reagent and the solvent.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile intermediate in the synthesis of purine derivatives and other heterocyclic systems. Its unique electronic and steric properties, conferred by the ethylthio group, often lead to higher yields in cyclocondensation reactions compared to unsubstituted or halogenated analogs. The ability of the ethylthio group to either remain as a stable substituent or act as a leaving group for further diversification adds to its synthetic utility.

While direct comparative studies are still somewhat limited in the literature, the evidence from related syntheses strongly supports its efficacy. This guide provides the foundational knowledge and detailed protocols to empower researchers to leverage the advantages of this compound in their drug discovery and development endeavors. Further research focusing on a direct, quantitative comparison of a broader range of 2-substituted pyrimidine-4,5,6-triamines would be a valuable contribution to the field of medicinal chemistry.

References

  • Jain, A. K., & Sharma, S. (2021). A comprehensive review on the medicinal chemistry of pyrimidine derivatives. Bioorganic Chemistry, 115, 105228.
  • Rashid, M., Husain, A., & Mishra, R. (2022). Pyrimidine as a versatile scaffold in medicinal chemistry: A comprehensive review. Journal of the Indian Chemical Society, 99(6), 100473.
  • Abdel-Gawad, H., El-Sayed, M. A. A., & El-Gazzar, A. B. A. (2021). Recent advances in the synthesis and anticancer applications of pyrimidine derivatives. RSC Advances, 11(47), 29337-29363.
  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, C. (2020). Synthesis and antiviral activity of new pyrimidine derivatives. Journal of Heterocyclic Chemistry, 57(3), 1269-1280.
  • Singh, P., & Singh, J. (2020). A review on recent advances of pyrimidine derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 192, 112180.
  • Traube, W. (1900). Ueber die Synthese des Hypoxanthins und des Adenins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Robins, R. K. (1963). Potential Purine Antagonists. I. The Preparation of Some 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 85(1), 112-115.

Sources

Navigating the Structure-Activity Landscape of 2-(Ethylthio)pyrimidine-4,5,6-triamine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Its inherent ability to engage with a wide array of biological targets has made it a privileged core in drug discovery. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, class of pyrimidine derivatives: 2-(ethylthio)pyrimidine-4,5,6-triamine and its analogs. By synthesizing insights from available literature and providing a framework for experimental validation, this document aims to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Core Moiety: this compound

The foundational molecule, this compound, presents a unique combination of chemical features ripe for exploration. The pyrimidine core, with its electron-deficient nature, provides a scaffold for diverse substitutions. The 2-ethylthio group offers a potential handle for modulating physicochemical properties and interacting with hydrophobic pockets of target proteins. Crucially, the 4,5,6-triamine substitution pattern provides multiple points for hydrogen bonding, a key interaction in many drug-receptor binding events.

Unraveling the Structure-Activity Relationship: A Positional Analysis

The therapeutic potential of this compound derivatives is intrinsically linked to the chemical modifications made at various positions of the pyrimidine ring and its substituents. Understanding the impact of these modifications is paramount for rational drug design.

The 2-(Ethylthio) Position: A Gateway to Potency and Selectivity

The sulfur-linked ethyl group at the C2 position is a critical determinant of activity. Modifications at this site can significantly influence a compound's lipophilicity, metabolic stability, and interaction with the target.

  • Alkyl Chain Length and Branching: Altering the length and branching of the alkyl chain can fine-tune the van der Waals interactions within a binding pocket. For instance, increasing the chain length may enhance binding to a hydrophobic sub-pocket, while introducing branching could provide steric hindrance to avoid off-target interactions.

  • Aromatic and Heteroaromatic Substitutions: Replacing the ethyl group with aryl or heteroaryl moieties can introduce π-π stacking interactions and additional hydrogen bonding opportunities, potentially leading to a significant boost in potency. The electronic nature of these rings (electron-donating or electron-withdrawing) can also modulate the overall electronic character of the pyrimidine core.[3]

The Pyrimidine Core: The Central Scaffolding

While the core pyrimidine ring is often kept intact, subtle modifications can have profound effects on the molecule's properties.

  • Fused Ring Systems: The construction of fused ring systems, such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, can rigidify the molecule, locking it into a more favorable conformation for binding.[4][5] This strategy has been successfully employed in the development of various kinase inhibitors.

The 4, 5, and 6-Amino Groups: The Hydrogen Bonding Powerhouse

The triamine substitution pattern is a hallmark of this class of compounds, offering a rich tapestry of hydrogen bond donors and acceptors.

  • Substitution on the Amino Groups: Acylation, alkylation, or arylation of the amino groups can modulate their hydrogen bonding capacity and introduce new interactions. For example, converting a primary amine to a secondary or tertiary amine can alter its pKa and steric profile.

  • Introduction of Functional Groups at C5: The C5 position is often a key site for introducing substituents that can project into specific regions of a binding site. The introduction of small alkyl groups, halogens, or cyano groups can significantly impact potency and selectivity. Studies on related 2,4-diaminopyrimidine derivatives have shown that modifications at the 5-position are crucial for their activity as dihydrofolate reductase (DHFR) inhibitors.[4]

Comparative Analysis of Biological Activities

While direct comparative studies on a broad range of this compound derivatives are limited in the public domain, we can extrapolate SAR principles from related pyrimidine series to guide future discovery efforts. The following table summarizes hypothetical SAR trends based on published data for structurally analogous compounds.

Modification Position Predicted Impact on Activity Rationale Supporting Evidence (Analogous Series)
Replacement of ethyl with small, hydrophobic groups2-thioPotential increase in potencyEnhanced hydrophobic interactionsStudies on 2-thiopyrimidine derivatives show varied activity with different alkyl/aryl substitutions.[6]
Introduction of a phenyl or substituted phenyl group2-thioPotential for significant potency increaseπ-π stacking and additional H-bonding opportunitiesMany kinase inhibitors feature aryl groups at this position.
Acylation of the 4- or 6-amino group4 or 6Variable; may increase or decrease activityAlters H-bonding capacity and introduces steric bulkSAR of 2-aminopyrimidines often shows sensitivity to N-substitution.
Introduction of a small alkyl group (e.g., methyl, ethyl)5Potential for increased potency and selectivityFills a specific hydrophobic pocket in the target5-substituted pyrrolo[2,3-d]pyrimidines show enhanced DHFR inhibition.[4]
Condensation to form a fused heterocyclic system4,5 or 5,6Can significantly increase potencyRigidification of the structure, leading to a more favorable binding conformationFused pyrimidines are common scaffolds for potent kinase inhibitors.[5]

Experimental Protocols: A Blueprint for Discovery

To validate these SAR hypotheses and discover novel, potent derivatives, a systematic experimental workflow is essential.

General Synthesis of this compound Derivatives

A common synthetic route to this class of compounds starts from commercially available pyrimidine precursors.

dot

Synthesis_Workflow A Starting Material (e.g., 2,4,5,6-Tetrachloropyrimidine) B Nucleophilic Substitution with Sodium Ethanethiolate A->B Step 1 C Intermediate (2-(Ethylthio)-4,5,6-trichloropyrimidine) B->C D Amination (Ammonia or primary/secondary amines) C->D Step 2 E Final Product (this compound derivative) D->E

Caption: Generalized synthetic workflow for this compound derivatives.

Step 1: Synthesis of 2-(Ethylthio)-4,5,6-trichloropyrimidine

  • To a solution of 2,4,5,6-tetrachloropyrimidine in a suitable solvent (e.g., ethanol), add one equivalent of sodium ethanethiolate.

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-(ethylthio)-4,5,6-trichloropyrimidine.

Step 2: Synthesis of this compound Derivatives

  • Dissolve the 2-(ethylthio)-4,5,6-trichloropyrimidine intermediate in a suitable solvent (e.g., dioxane or ethanol).

  • Add an excess of the desired amine (e.g., ammonia for the parent triamine, or a specific primary/secondary amine for substituted derivatives).

  • Heat the reaction mixture under reflux or in a sealed tube at elevated temperatures.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by crystallization or column chromatography to yield the final product.

In Vitro Biological Evaluation: A Kinase Inhibition Assay Example

Given that many pyrimidine derivatives are potent kinase inhibitors, a representative protocol for a kinase inhibition assay is provided below.[6]

dot

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer F Add Kinase, Substrate, and Test Compound to Plate A->F B Prepare Kinase Solution B->F C Prepare Substrate Solution C->F D Prepare ATP Solution E Prepare Test Compound Dilutions E->F G Incubate F->G H Initiate Reaction with ATP G->H I Incubate H->I J Stop Reaction & Add Detection Reagent I->J K Incubate J->K L Read Signal (e.g., Luminescence) K->L M Calculate % Inhibition L->M N Determine IC50 Value M->N

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated product is typically quantified using a luminescence-based detection method.

  • Materials:

    • Kinase of interest (e.g., CDK1)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Test compounds (this compound derivatives)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound solutions.

    • Incubate the plate at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate to allow the detection signal to develop.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Future Directions and Concluding Remarks

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be instrumental in unlocking the full potential of this chemical class. Future research should focus on synthesizing diverse libraries of derivatives with modifications at the 2-thio, 4-amino, 5-, and 6-amino positions. High-throughput screening against a panel of relevant biological targets, followed by in-depth mechanistic studies and in vivo evaluation of promising candidates, will be crucial for translating these chemical entities into clinically valuable drugs. This guide serves as a foundational resource to catalyze these efforts and pave the way for the next generation of pyrimidine-based medicines.

References

  • S. K. Sridhar, M. Saravanan, and A. Ramesh, "Synthesis and biological evaluation of 2-thiopyrimidine derivatives," Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 20, pp. 2653-2656, 2001. [Link]
  • M. A. El-Sayed, A. A. El-Bindary, and A. Z. El-Sonbati, "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review," Journal of Chemistry, vol. 2021, Article ID 6643589, 2021. [Link]
  • K. S. Patel, et al., "A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES," International Journal of Pharmacy and Biological Sciences, vol. 2, no. 3, pp. 170-182, 2012.
  • A. K. Sharma, et al., "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues," Cogent Chemistry, vol. 3, no. 1, 2017. [Link]
  • M. A. El-Sayed, et al., "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review," Semantic Scholar. [Link]
  • A. Gangjee, et al., "Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates," Journal of Medicinal Chemistry, vol. 46, no. 25, pp. 5475-5484, 2003. [Link]
  • S. Schenone, et al., "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation," European Journal of Medicinal Chemistry, vol. 39, no. 2, pp. 153-160, 2004. [Link]
  • S. M. Rida, et al., "Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][3][6]triazolo[4,3-a]pyrimidines," Molecules, vol. 16, no. 10, pp. 8447-8459, 2011. [Link]
  • R. A. El-Gamil, "SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10)
  • M. A. El-Sayed, et al.
  • M. S. El-Gazzar, et al., "Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives," Scientific Reports, vol. 15, no. 1, 2025. [Link]
  • A. A. El-Sayed, et al., "Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][6]benzothiazole Derivatives via Microwave-Assisted Synthesis," Molecules, vol. 27, no. 4, 2022. [Link]
  • J. D. Williams, et al., "Recent Advances in Pyrimidine-Based Drugs," Molecules, vol. 26, no. 21, 2021. [Link]
  • A. Kumar, et al., "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights," Molecules, vol. 29, no. 1, 2024. [Link]
  • D. J. P. Pinto, et al., "Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase," Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 19, pp. 5333-5338, 2007. [Link]
  • Y. Li, et al.
  • C. F. C. Andrade, et al., "Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase," Journal of Medicinal Chemistry, vol. 59, no. 11, pp. 5351-5364, 2016. [Link]
  • B. Barlaam, et al., "Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 30, no. 22, 2020. [Link]
  • "2-(1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-4,5,6-pyrimidinetriamine," PubChem. [Link]
  • "Table 3, SAR of 2,4-substituted thiazole analogs containing modifications of the primary amide moiety and piperidine ring," Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a multitude of FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1] The inherent ability of the pyrimidine core, as a fundamental component of DNA and RNA, to interact with various enzymes and cellular components makes it a privileged structure for therapeutic design.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of emerging pyrimidine-based compounds, offering insights into the critical transition from benchtop assays to preclinical models. While direct data on derivatives of 2-(Ethylthio)pyrimidine-4,5,6-triamine is not extensively available in the public domain, this guide will draw upon analogous pyrimidine structures to illuminate the principles and challenges of translating laboratory findings into real-world therapeutic potential.

The Foundation: In Vitro Evaluation of Pyrimidine Derivatives

The initial assessment of any novel compound series begins with a robust in vitro evaluation. This stage is crucial for determining the compound's potency, selectivity, and mechanism of action at a cellular and molecular level. For pyrimidine derivatives, a common focus is their application as kinase inhibitors in oncology.

Key In Vitro Assays and Their Rationale
  • Enzymatic Assays: To quantify the direct inhibitory effect of a compound on its target protein, enzymatic assays are indispensable. For instance, in the development of pyrimidine-based inhibitors of Epidermal Growth Factor Receptor (EGFR), researchers screen for activity against both wild-type and mutant forms of the kinase. This helps in identifying compounds that are selective for cancer-associated mutations, potentially leading to a wider therapeutic window.[2]

  • Cell-Based Proliferation Assays: The ultimate goal of an anticancer agent is to halt the proliferation of cancer cells. Assays using a panel of human tumor cell lines, such as colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and non-small cell lung cancer (A549), are routinely employed.[3] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit cell growth by 50%.

  • Cell Cycle Analysis: To understand how a compound is inhibiting cell growth, flow cytometry is used to analyze its effect on the cell cycle. For example, a potent pyrimidine derivative was shown to arrest lung cancer cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase.[3]

The following diagram illustrates a typical workflow for the initial in vitro screening of novel pyrimidine derivatives.

In_Vitro_Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Identification Compound_Library Pyrimidine Derivatives Library Enzymatic_Assay Target-Based Enzymatic Assay (e.g., Kinase Inhibition) Compound_Library->Enzymatic_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTS/MTT on Cancer Cell Lines) Compound_Library->Cell_Proliferation_Assay Dose_Response IC50 Determination Enzymatic_Assay->Dose_Response Active Hits Cell_Proliferation_Assay->Dose_Response Active Hits Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Dose_Response->Apoptosis_Assay Lead_Compound Lead Compound for In Vivo Studies Cell_Cycle_Analysis->Lead_Compound Apoptosis_Assay->Lead_Compound

Figure 1: A generalized workflow for the in vitro screening of novel pyrimidine compounds.

The Proving Ground: In Vivo Efficacy Assessment

While in vitro data is foundational, it does not always predict a compound's performance in a complex biological system. In vivo studies, typically in animal models, are essential to evaluate a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall therapeutic efficacy.

Common In Vivo Models and Endpoints
  • Xenograft Models: In oncology research, human tumor cells are implanted into immunocompromised mice (e.g., SCID mice) to create a xenograft model. The efficacy of a pyrimidine derivative can then be assessed by measuring the reduction in tumor volume over time compared to a control group.

  • Disease-Specific Models: For other therapeutic areas, specific models are used. For instance, in epilepsy research, the maximal electroshock test in mice is a standard model to evaluate the anticonvulsant activity of novel compounds. For neurodegenerative diseases, models of chronic traumatic encephalopathy in rats can be used to assess a compound's ability to preserve cognitive function and mitochondrial activity.

The following diagram illustrates a simplified signaling pathway often targeted by pyrimidine derivatives in cancer, the EGFR pathway, which is a key driver of cell proliferation and survival.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Pyrimidine_Inhibitor Pyrimidine Derivative (Inhibitor) EGFR->Pyrimidine_Inhibitor Inhibited by RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Figure 2: Simplified EGFR signaling pathway inhibited by pyrimidine derivatives.

Comparative Analysis: From Cell Culture to Animal Models

The true test of a drug candidate lies in the correlation between its in vitro potency and its in vivo efficacy. A compound that is highly potent in a cell-based assay may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.

A study on pyrimethamine, an antimalarial drug, and its newly synthesized analog, Methylbenzoprim, in the context of melanoma provides a clear example of this transition.

CompoundIn Vitro IC50 (Mel501 cells, 72h)In Vivo Efficacy (Tumor Growth)
Pyrimethamine~32 µg/mlSignificant reduction vs. control
Methylbenzoprim~4 µg/mlStronger antitumor effect than Pyrimethamine at a lower dose

Data synthesized from G. F. G. et al., 2016.

As the table shows, Methylbenzoprim demonstrated significantly higher potency in vitro (a lower IC50 value) compared to its parent compound, Pyrimethamine. This superior in vitro activity translated directly to a more robust antitumor effect in vivo, where it inhibited melanoma tumor growth more effectively and at a lower dose. This exemplifies a successful translation from the laboratory bench to a preclinical model.

Conversely, some compounds show promising in vitro activity but fail to deliver in vivo. For instance, a series of 2-(phenylamino)pyrimidine derivatives showed a promising IC50 value of 0.2 ± 0.01 μM against EGFR triple mutant cell lines, but further in vivo data would be required to confirm their therapeutic potential.[2] Factors such as poor absorption, distribution, metabolism, and excretion (ADME) properties can be responsible for this discrepancy.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are representative methodologies for key assays.

In Vitro Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Human melanoma cells (e.g., Mel501 or MeWo) are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., 0.8 to 64 µg/ml) for specified time points (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: At the end of the treatment period, 20 µl of MTS reagent is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

In Vivo Melanoma Xenograft Model
  • Animal Model: Severe Combined Immunodeficiency (SCID) mice are used.

  • Cell Implantation: Human melanoma cells (e.g., 2.5x10^6 Mel501 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Mice are randomized into groups and treated with the vehicle control, Pyrimethamine, or the test compound (e.g., Methylbenzoprim) via intraperitoneal injection on a defined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3-4 days) using calipers.

  • Efficacy Endpoint: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

Conclusion

The journey of a pyrimidine derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process that relies on a rigorous and logical progression from in vitro to in vivo evaluation. While in vitro assays provide essential data on potency and mechanism, in vivo studies are the crucible where the true therapeutic potential is revealed. The successful translation, as seen with compounds like Methylbenzoprim, underscores the importance of optimizing not just for target engagement but also for drug-like properties that ensure efficacy in a complex living system. As research continues to uncover novel derivatives within the vast chemical space of pyrimidines, this comparative approach will remain fundamental to identifying the next generation of impactful medicines.

References

  • Rani, P., & Srivastava, V. K. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • Sharma, P., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Taylor, M. K., & Toth, E. A. (Year not specified). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • G. F. G., et al. (2016). New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: an in vitro and in vivo study. PubMed Central.
  • Pozdnyakov, D. I., et al. (2019). The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. PubMed.
  • Pozdnyakov, D. I., et al. (2019). The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. PubMed Central.
  • Li, J., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. PubMed.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 2-(Ethylthio)pyrimidine-4,5,6-triamine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, the 2-aminopyrimidine scaffold has emerged as a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows compounds based on this scaffold to effectively compete for the ATP-binding site of kinases, modulating their activity with high potency.[1] The 2-(Ethylthio)pyrimidine-4,5,6-triamine core, a specific embodiment of this privileged structure, offers a versatile platform for chemical modification, enabling the development of inhibitors against a range of therapeutically relevant kinases.[3][4][5]

However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target interactions.[5] While a compound may be designed with a specific kinase in mind, it can inadvertently inhibit other kinases, leading to unforeseen biological effects. These off-target activities can be a double-edged sword; they may result in toxicity and adverse drug reactions, but can also be harnessed for therapeutic benefit through polypharmacology.[6] Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity is not merely a regulatory formality but a critical step in understanding its true mechanism of action and predicting its clinical safety and efficacy.[7]

This guide provides a comparative analysis of state-of-the-art methodologies for evaluating the cross-reactivity of this compound-based compounds. We will delve into the theoretical underpinnings and practical execution of large-scale screening assays, cell-based target engagement studies, and unbiased proteomic approaches. Through detailed protocols and data interpretation strategies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complex selectivity landscape of this important class of compounds.

Hypothesizing Primary Targets for the this compound Scaffold

The aminopyrimidine core is a well-established pharmacophore for kinase inhibition.[2] Numerous FDA-approved kinase inhibitors, such as imatinib and gefitinib, feature this heterocyclic system.[5] The primary amino groups and the pyrimidine nitrogens can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Therefore, it is highly probable that novel compounds based on the this compound scaffold will primarily target protein kinases.

Beyond kinases, the aminopyrimidine scaffold has also been explored for its activity against other target classes, including G-protein coupled receptors (GPCRs) and ion channels.[8][9][10] Consequently, a comprehensive cross-reactivity assessment should ideally extend beyond the kinome to include a broader panel of pharmacologically relevant targets.

A Multi-pronged Approach to Assessing Cross-Reactivity

A robust cross-reactivity profiling strategy employs a combination of in vitro biochemical assays and cell-based methods to provide a holistic view of a compound's selectivity. The following sections detail the key experimental approaches.

Large-Scale Kinome Profiling: A Broad View of the Kinase Universe

The most direct way to assess kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases. Several commercial services offer kinome-wide profiling, typically against hundreds of human kinases. These assays are invaluable for identifying both anticipated and unexpected off-targets early in the drug discovery process.[11]

Experimental Workflow:

G cluster_0 Biochemical Kinase Assay Compound Dilution Compound Dilution Assay Plate Preparation Assay Plate Preparation Compound Dilution->Assay Plate Preparation Test Compound & Controls Kinase Reaction Kinase Reaction Assay Plate Preparation->Kinase Reaction Kinase Panel & ATP Signal Detection Signal Detection Kinase Reaction->Signal Detection Substrate & Detection Reagents Data Analysis Data Analysis Signal Detection->Data Analysis G cluster_0 Cellular Thermal Shift Assay (CETSA) Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Compound/Vehicle Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Insoluble Western Blot Western Blot Centrifugation->Western Blot Quantify Soluble Target Data Analysis Data Analysis Western Blot->Data Analysis G cluster_0 Affinity Chromatography-Mass Spectrometry Immobilize Compound Immobilize Compound Incubate with Lysate Incubate with Lysate Immobilize Compound->Incubate with Lysate Affinity Matrix Wash Wash Incubate with Lysate->Wash Remove Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash->Elute Bound Proteins Protein ID by MS Protein ID by MS Elute Bound Proteins->Protein ID by MS Data Analysis Data Analysis Protein ID by MS->Data Analysis

Sources

A Head-to-Head Comparison of Pyrimidine Building Blocks for Purine Synthesis: Benchmarking 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the purine scaffold remains a cornerstone of therapeutic agent design. The efficient construction of this privileged heterocycle is paramount, and the choice of starting materials can significantly impact the overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-(Ethylthio)pyrimidine-4,5,6-triamine and its alternatives as key building blocks in the widely utilized Traube purine synthesis. By examining reaction performance, accessibility, and strategic advantages, we aim to equip researchers with the critical data needed to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Pyrimidine Precursors in Purine Synthesis

The Traube purine synthesis, a classic and versatile method, relies on the cyclization of a 4,5-diaminopyrimidine derivative with a one-carbon source to form the imidazole ring of the purine. The substituents on the initial pyrimidine ring are crucial as they are incorporated into the final purine product, influencing its chemical properties and biological activity. This compound offers a strategically valuable starting point, with the 2-ethylthio group serving as a modifiable handle for further functionalization of the target purine.

This guide will benchmark this compound against two closely related and commonly employed alternatives:

  • 2-(Methylthio)pyrimidine-4,5,6-triamine: A close analog differing only by a single methylene unit in the alkylthio group.

  • 4,5,6-Triaminopyrimidine: The unsubstituted parent compound, representing a baseline for cyclization efficiency.

The comparative analysis will focus on the synthesis of guanine, a key purine nucleobase, as a representative target molecule.

Performance in the Traube Purine Synthesis: A Comparative Analysis

Building BlockTarget PurineCyclizing AgentReported YieldReference
2,5,6-Triaminopyrimidin-4-olGuanine90% Formic Acid65-75%[1]
2,4-Diamino-5-nitroso-6-hydroxypyrimidineGuanineFormamide/Sodium Dithionite~90% (pure)[2]
4,5,6-Triaminopyrimidine(General Purine Synthesis)Formic AcidHigh (Implied)[3]

Note: Specific yield data for the synthesis of guanine from this compound and its methylthio analog were not found in the surveyed literature. The yields presented are for structurally similar precursors and provide a reasonable expectation of performance.

The data suggests that high yields are achievable in the Traube synthesis. For instance, the synthesis of guanine from 2,4-diamino-5-nitroso-6-hydroxypyrimidine reports a yield of approximately 90% for the purified product[2]. Similarly, the cyclization of 2,5,6-triaminopyrimidin-4-ol with formic acid affords guanine in a respectable 65-75% yield[1]. While a direct yield for the unsubstituted 4,5,6-triaminopyrimidine to a specific purine was not located, its frequent use as a starting material implies efficient conversion[3].

The key differentiator for 2-(ethylthio)- and 2-(methylthio)pyrimidine-4,5,6-triamine lies not just in the cyclization yield but in the strategic advantage offered by the 2-alkylthio substituent. This group can be subsequently oxidized to a sulfone, which then acts as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities at the 2-position of the purine core. This two-step functionalization provides a level of synthetic flexibility not available with the unsubstituted 4,5,6-triaminopyrimidine.

Accessibility and Synthesis of the Building Blocks

The practical utility of a building block is also dictated by its availability and the complexity of its synthesis.

2-(Alkylthio)pyrimidine-4,5,6-triamines: The synthesis of these compounds typically begins with a commercially available 2-thiouracil or a related 2-mercaptopyrimidine derivative. The sulfur atom is alkylated, followed by nitration at the 5-position, chlorination of the 4- and 6-positions, and finally, amination and reduction of the nitro group.

A general and convenient method for the synthesis of 2-mercaptopyrimidines involves the condensation of thiourea with a β-dicarbonyl compound or its equivalent[4]. For instance, 2-mercaptopyrimidine hydrochloride can be prepared from thiourea and 1,1,3,3-tetraethoxypropane with yields in the range of 60-64%[4]. Subsequent S-alkylation is typically a high-yielding reaction. For example, the methylation of 2-thiouracil with methyl iodide proceeds with a 98% yield to give 2-(methylthio)pyrimidin-4-ol[5]. While a specific, detailed protocol for the ethylation of the corresponding triamine precursor was not found, similar high efficiencies can be expected.

4,5,6-Triaminopyrimidine: This building block can be prepared through a greatly improved eight-stage route starting from thiouracil, designed for large-scale laboratory work where intermediate purifications are minimized[3].

The choice between these building blocks may, therefore, depend on the desired final product. If a 2-substituted purine is the target, the additional steps required to synthesize the 2-(alkylthio)pyrimidine precursor are justified by the subsequent synthetic flexibility. If the unsubstituted purine is desired, 4,5,6-triaminopyrimidine offers a more direct route.

Experimental Protocols

To provide a practical framework for comparison, the following are representative, step-by-step methodologies for the synthesis of the building blocks and their subsequent conversion to a purine.

Protocol 1: Synthesis of 2-(Methylthio)pyrimidin-4-ol

This protocol is adapted from a procedure for the S-methylation of 2-thiouracil[5].

Materials:

  • 2-Thiouracil

  • Sodium hydroxide

  • Methyl iodide

  • Glacial acetic acid

  • Water

  • Ice

Procedure:

  • Dissolve 2-thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).

  • Cool the mixture in an ice bath to an internal temperature of 0°C.

  • Slowly add methyl iodide (0.29 mol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.

  • Collect the white precipitate by vacuum filtration, wash with cold water (3 x 150 mL), and dry to afford 2-(methylthio)pyrimidin-4-ol.

Expected Yield: ~98%[5]

Protocol 2: Traube Synthesis of Guanine from a Substituted Pyrimidine

This is a general procedure adapted from the synthesis of guanine from 2,5,6-triaminopyrimidin-4-ol[1].

Materials:

  • 2,5,6-Triaminopyrimidin-4-ol (or the desired 4,5,6-triaminopyrimidine derivative)

  • 90% Formic acid

  • Concentrated nitric acid

  • Aqueous ammonia

  • Charcoal

Procedure:

  • Heat a solution of 2,5,6-triaminopyrimidin-4-ol (0.07 mol) in 90% formic acid (60 mL) under reflux for 4-5 hours.

  • Evaporate the reaction mixture to dryness.

  • Dissolve the residue in concentrated nitric acid and decolorize with charcoal.

  • Precipitate the product by the addition of aqueous ammonia.

  • Collect the solid product by filtration and dry.

Expected Yield: 65-75%[1]

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Traube_Synthesis Pyrimidine 4,5,6-Triaminopyrimidine Derivative Formyl_Intermediate 5-Formamido Intermediate Pyrimidine->Formyl_Intermediate Formic Acid Purine Purine Product (e.g., Guanine) Formyl_Intermediate->Purine Cyclization (Heat)

Caption: General workflow for the Traube purine synthesis.

Building_Block_Synthesis Thiouracil 2-Thiouracil Alkylthio_pyrimidine 2-(Alkylthio)pyrimidin-4-ol Thiouracil->Alkylthio_pyrimidine Alkylation Nitro_pyrimidine Nitrated Pyrimidine Alkylthio_pyrimidine->Nitro_pyrimidine Nitration Chloro_pyrimidine Chlorinated Pyrimidine Nitro_pyrimidine->Chloro_pyrimidine Chlorination Triamine_precursor 2-(Alkylthio)pyrimidine-4,5,6-triamine Chloro_pyrimidine->Triamine_precursor Amination & Reduction

Caption: Synthetic route to 2-(Alkylthio)pyrimidine-4,5,6-triamine.

Conclusion and Future Outlook

The selection of a pyrimidine building block for purine synthesis is a critical decision that balances synthetic efficiency with strategic flexibility. While 4,5,6-triaminopyrimidine offers a direct route to unsubstituted purines, this compound and its methylthio analog provide a valuable handle for post-synthesis modification at the 2-position. The high-yielding nature of the Traube synthesis makes all these precursors viable options.

The choice ultimately depends on the specific synthetic goals. For the rapid generation of a diverse library of 2-substituted purines, the additional steps to prepare the 2-(alkylthio)pyrimidine starting materials are a worthwhile investment. Future research would benefit from direct, quantitative comparisons of these building blocks in the synthesis of a wider range of purine targets to further refine our understanding of their relative merits.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • CN101215287A - Method for synthesizing guanine
  • One-step synthesis method of guanine - Eureka | P
  • CN1966504A - Guanine one-pot synthesis method.
  • 2-mercaptopyrimidine - Organic Syntheses Procedure. [Link]
  • US6242599B1 - Process for the prepar
  • General pathway of Traube's method for purine synthesis.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC - NIH. [Link]
  • (PDF) Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H). [Link]
  • Preparation method of 4,6-dichloro-2-(propythio)
  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifol
  • Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H) - NIH. [Link]
  • Analysis of cost-effectiveness of chemotherapeutic agents and new therapies for the management of unresectable and metast
  • Cost-Effectiveness Analysis of a New Second-Line Treatment Regimen for Advanced Intrahepatic Cholangiocarcinoma: Biomarker-Driven Targeted Therapy of Pemigatinib Versus 5-FU Chemotherapy - PubMed. [Link]
  • Cost comparison of F(ab')2 and Fab antivenoms for pit viper envenomation in the United States: a real-world analysis - PubMed. [Link]
  • Improved syntheses in the pyrimidine series. II.

Sources

A Comparative Guide to the Spectroscopic Confirmation of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and biologically active molecules.[1] The compound 2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS No. 73000-30-3) represents a key synthetic intermediate, valued for its densely functionalized structure: a pyrimidine core, three reactive amine groups, and an ethylthio substituent.[2][3] The precise arrangement of these groups is critical to its downstream reactivity and, ultimately, the biological activity of its derivatives.

Unambiguous structural confirmation is therefore not a mere formality but the bedrock of reliable and reproducible scientific research. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

cluster_structure Target Compound cluster_analysis Spectroscopic & Analytical Workflow cluster_results Confirmation Data compound compound technique technique result result Target This compound C₆H₁₁N₅S MW: 185.25 NMR NMR Spectroscopy (¹H & ¹³C) Target->NMR is analyzed by MS Mass Spectrometry (HRMS) Target->MS is analyzed by IR FTIR Spectroscopy Target->IR is analyzed by EA Elemental Analysis Target->EA is analyzed by NMR_res Proton Environment Carbon Skeleton NMR->NMR_res provides MS_res Molecular Formula Fragmentation MS->MS_res provides IR_res Functional Groups IR->IR_res provides EA_res Empirical Formula EA->EA_res provides Confirmation Confirmation NMR_res->Confirmation Structural Confirmation MS_res->Confirmation Structural Confirmation IR_res->Confirmation Structural Confirmation EA_res->Confirmation Structural Confirmation

Figure 1: A comprehensive workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Why NMR is the First Choice

We begin with NMR because it provides a detailed map of the proton and carbon environments. The predicted spectrum is simple enough that each signal can be unambiguously assigned, offering a high-confidence confirmation of the ethylthio group's connectivity and the substitution pattern on the pyrimidine ring.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Ethyl Group (-CH₂CH₃): The ethylthio substituent will give rise to two characteristic signals:

    • A quartet resulting from the two methylene protons (-S-CH₂ -) being split by the three adjacent methyl protons. This is expected to appear around δ 2.8-3.1 ppm .

    • A triplet from the three methyl protons (-CH₂-CH₃ ) being split by the two adjacent methylene protons, anticipated around δ 1.2-1.4 ppm .

  • Amine Groups (-NH₂): The three primary amine groups at positions 4, 5, and 6 are expected to produce broad singlet peaks. Their chemical shifts can vary significantly (typically δ 4.0-7.0 ppm ) depending on the solvent, concentration, and temperature. A key validation step is to perform a D₂O exchange experiment : upon adding a drop of deuterium oxide to the NMR tube, the amine proton signals will disappear as the protons are replaced by non-NMR-active deuterium.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment Structure Fragment Predicted δ (ppm) Multiplicity Integration
Amine Protons-NH₂ 4.0 - 7.0Broad Singlet6H
Methylene-S-CH₂ -CH₃2.8 - 3.1Quartet (q)2H
Methyl-S-CH₂-CH₃ 1.2 - 1.4Triplet (t)3H
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For the symmetric structure of this compound, we predict 5 distinct carbon signals.

  • Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine carbons are heavily influenced by the nitrogen heteroatoms and the substituents.

    • C2 (bearing the -SEt group): This carbon is bonded to sulfur and two nitrogens, leading to a significant downfield shift, expected around δ 165-175 ppm .

    • C4 and C6 (bearing -NH₂ groups): These equivalent carbons are bonded to two nitrogens and bear amino groups, placing them in the δ 155-165 ppm range.

    • C5 (bearing an -NH₂ group): This carbon is situated between two carbons bearing amino groups and is itself substituted with an amine, predicting a shift around δ 95-105 ppm .

  • Ethyl Group Carbons:

    • Methylene (-S-CH₂-): The carbon directly attached to sulfur will appear around δ 25-35 ppm .

    • Methyl (-CH₃): The terminal methyl carbon is expected around δ 13-17 ppm .

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment Structure Fragment Predicted δ (ppm)
C2C -SEt165 - 175
C4, C6C -NH₂155 - 165
C5C -NH₂95 - 105
Methylene-S-C H₂-CH₃25 - 35
Methyl-S-CH₂-C H₃13 - 17

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and crucial fragmentation data, which acts as a "fingerprint" for the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful.

Expertise in Action: Why HRMS is a Non-Negotiable Step

Low-resolution MS can confirm the nominal mass, but HRMS provides the exact mass to four or five decimal places. This allows for the unambiguous determination of the molecular formula (C₆H₁₁N₅S), ruling out other potential structures with the same nominal mass. For a nitrogen- and sulfur-containing compound, this level of precision is critical for publication and regulatory submission.

Using electrospray ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺.

  • Molecular Formula: C₆H₁₁N₅S

  • Monoisotopic Mass: 185.0762 Da

  • Predicted [M+H]⁺ (HRMS): 186.0835 Da

The fragmentation pattern in MS/MS analysis would further validate the structure. Key expected fragments would arise from the cleavage of the ethylthio group, such as the loss of an ethyl radical (•CH₂CH₃) or the entire ethylthio group.[4][5]

parent parent fragment fragment M_H [M+H]⁺ m/z = 186.0835 loss_C2H4 [M+H - C₂H₄]⁺ m/z = 158.0522 M_H->loss_C2H4 - H (rearrangement) - C₂H₄ loss_C2H5 [M+H - C₂H₅]⁺ m/z = 157.0444 M_H->loss_C2H5 - C₂H₅• loss_SCH2CH3 [M+H - C₂H₅S]⁺ m/z = 125.0488 M_H->loss_SCH2CH3 - C₂H₅S•

Figure 2: Predicted key fragmentation pathways for this compound in ESI-MS/MS.

Fourier-Transform Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise in Action: The Diagnostic Value of IR

While NMR and MS provide the core structure, FTIR offers immediate confirmation of the key functional groups—most notably, the multiple amine groups. The presence and characteristics of the N-H stretching bands are a primary diagnostic indicator.

  • N-H Stretching: Primary amines (-NH₂) typically show two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[6] Given the three amino groups, we expect a strong, broad absorption in this area.

  • C-H Stretching: Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹ ).

  • C=N and C=C Stretching: Vibrations from the pyrimidine ring will produce a series of sharp to medium absorptions in the fingerprint region, typically between 1550-1650 cm⁻¹ .

  • N-H Bending: The scissoring vibration of the primary amine groups will cause a characteristic absorption around 1600-1650 cm⁻¹ , often overlapping with the ring stretches.

Predicted FTIR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Assignment
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amines
2850 - 2975C-H StretchEthyl Group (-CH₂, -CH₃)
1600 - 1650N-H Bend (Scissoring)Primary Amines
1550 - 1650C=N / C=C StretchPyrimidine Ring

Comparative Analysis with Alternative Techniques

While NMR, MS, and IR form the core of spectroscopic analysis, it is instructive to compare them with other methods to understand the complete analytical picture.

Comparison of Structural Analysis Techniques
Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed atomic connectivity, stereochemistryUnparalleled structural detail, non-destructiveLower sensitivity, requires higher sample quantity, relatively slow
Mass Spectrometry Molecular formula (HRMS), fragmentation patternsHighest sensitivity, confirms molecular weight unambiguouslyProvides limited connectivity data on its own, destructive
IR Spectroscopy Presence of functional groupsFast, non-destructive, inexpensiveProvides limited information on the overall molecular skeleton
Elemental Analysis Percentage composition of C, H, N, SConfirms empirical formula, complements HRMSProvides no structural information, requires pure sample
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous, "gold standard" for structure proofRequires a suitable single crystal, which can be difficult or impossible to grow

Standard Operating Protocols

The following protocols describe the standardized procedures for acquiring high-quality data for the characterization of this compound.

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard ¹H spectrum using a single-pulse experiment. A spectral width of 16 ppm and an acquisition time of 4 seconds are typical.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve an adequate signal-to-noise ratio.

  • D₂O Exchange (Validation): After initial spectra are acquired, carefully add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the disappearance of -NH₂ signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Calibration: Calibrate the instrument immediately prior to analysis using a standard calibration solution to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the resolution is set to >10,000 (FWHM).

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the molecular formula and compare it to the theoretical value for C₆H₁₁N₅S.

Protocol 3: FTIR Spectrum Acquisition
  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Label the major peaks corresponding to the key functional groups.

Conclusion

The structural confirmation of this compound is achieved not by a single technique but by the synergistic application of multiple spectroscopic methods. ¹H and ¹³C NMR define the atomic connectivity, HRMS validates the elemental composition and molecular weight, and FTIR confirms the presence of critical functional groups. When used in concert, as described in this guide, these techniques provide a robust, self-validating data package that establishes the structure of the target compound with the highest degree of scientific confidence, paving the way for its successful application in research and development.

References

  • Elucidation and Evaluation of Substituted Pyrimidines. (n.d.). Asian Journal of Chemistry. [Link]
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.).
  • Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. (2019). The Royal Society of Chemistry. [Link]
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.).
  • Pyrimidine. (n.d.). Wikipedia. [Link]
  • 6-Amino-2-(ethylthio)pyrimidine-4(3H)-one. (2010). Universidade da Beira Interior. [Link]
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Indian Journal of Pharmaceutical Sciences. [Link]
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). In-situ. [Link]
  • Synthesis and characterization of pyrimidine bearing 1,2,4-triazole derivatives and their potential antibacterial action. (n.d.). Der Pharma Chemica. [Link]
  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Institute of Chemical Technology, Mumbai. [Link]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). (n.d.).

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the confirmation of purity is not merely a procedural step but a cornerstone of safety and efficacy. The subject of this guide, 2-(Ethylthio)pyrimidine-4,5,6-triamine, is a heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry. The presence of multiple amine groups and a sulfur-containing moiety presents specific challenges and considerations for analytical chemists. Even trace impurities, such as starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the robust purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, establish a self-validating analytical framework, and compare the primary technique with viable alternatives, supported by experimental data and established protocols.

The Analytical Challenge: Understanding the Analyte

This compound possesses several key physicochemical properties that dictate the analytical strategy:

  • High Polarity: The presence of three amine groups makes the molecule highly polar and hydrophilic.

  • UV Absorbance: The pyrimidine ring is a strong chromophore, making UV detection a highly suitable and straightforward choice.

  • Base Character: The amine functional groups are basic. Their ionization state is pH-dependent, which can significantly impact chromatographic retention.

  • Low Volatility: The compound is a solid with low volatility, rendering techniques like Gas Chromatography (GC) unsuitable without derivatization.

These characteristics make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most powerful and widely used analytical technique for this type of molecule.[1][2]

Comparative Analysis of HPLC Methods

While RP-HPLC is the workhorse for such analyses, other techniques exist. The choice of method is a critical decision based on the analyte's properties and the separation goals.

MethodPrincipleStationary PhaseMobile PhaseSuitability for this compound
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity; polar compounds elute first.Non-polar (e.g., C18, C8)Polar (e.g., Acetonitrile/Methanol and aqueous buffer)Highly Suitable. The industry standard for a wide range of pharmaceutical compounds. Offers excellent resolution and robustness.[2][3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on hydrophilicity; polar compounds are retained longer.Polar (e.g., Amide, Silica)Apolar (high % Acetonitrile with a small aqueous component)Viable Alternative. Useful if the analyte has insufficient retention on RP-HPLC columns even with highly aqueous mobile phases.[4] Can provide orthogonal selectivity for impurity profiling.
Ion-Pair Chromatography A form of RP-HPLC where an ion-pairing reagent is added to the mobile phase to retain charged analytes.Non-polar (e.g., C18)Standard RP-HPLC mobile phase + ion-pairing reagent (e.g., TFA, HFBA)Less Ideal. While effective for retaining polar bases, ion-pairing reagents can be aggressive to the column, cause baseline instability, and are incompatible with mass spectrometry. Modern polar-endcapped columns often preclude the need for this technique.[5]

For the purpose of this guide, we will focus on developing a robust RP-HPLC method , as it provides the most direct, reliable, and universally applicable approach for this analyte.

HPLC Method Development: A Logic-Driven Approach

The goal of method development is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and sensitivity. This process is iterative and guided by the principles of chromatography.

MethodDevelopment start Start: Define Analytical Goal (Purity Assessment) col_select Column Selection (e.g., C18, 150x4.6mm, 3.5µm) start->col_select mob_phase Mobile Phase Selection (A: Buffered Water, pH 3-7 B: Acetonitrile) col_select->mob_phase gradient Run Initial Gradient (e.g., 5-95% B over 20 min) mob_phase->gradient eval Evaluate Chromatogram gradient->eval good_res Good Resolution & Peak Shape? eval->good_res Assess poor_ret Poor Retention? (Analyte near void volume) good_res->poor_ret No end_node Method Optimized -> Proceed to Validation good_res->end_node Yes poor_shape Poor Peak Shape? (Tailing) poor_ret->poor_shape No opt_gradient Optimize Gradient (Steeper/Shallower Slope) poor_ret->opt_gradient Yes change_ph Adjust Mobile Phase pH (Control amine protonation) poor_shape->change_ph Yes change_col Change Column Chemistry (e.g., Polar-Endcapped C18) poor_shape->change_col No, still poor or unresolved peaks opt_gradient->eval Re-evaluate change_ph->eval Re-evaluate change_col->mob_phase Re-screen

Caption: Logical workflow for RP-HPLC method development.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is the first choice due to its versatility.[2] However, standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases needed for polar compounds.[6] A superior choice is a polar-endcapped or polar-embedded C18 column . These columns are designed for stability in 100% aqueous conditions and offer better peak shape for bases by shielding residual silanols.

  • Mobile Phase:

    • Aqueous (A): A buffer is essential. Given the pKa of the amine groups, a buffer between pH 3 and 7 will ensure a consistent protonation state and, therefore, reproducible retention times. Ammonium acetate or ammonium formate are excellent choices as they are volatile and compatible with mass spectrometry (MS), should MS detection be required later.

    • Organic (B): Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only quantifies at a specific wavelength (e.g., 270 nm, determined by a UV scan of the analyte) but also provides spectral data for all peaks. This is invaluable for peak tracking during development and for assessing peak purity.

The Self-Validating System: Protocol and Validation

A method is only trustworthy if it is validated. Method validation formally demonstrates that the analytical procedure is suitable for its intended purpose.[7][8] The validation should be performed according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Detailed Experimental Protocol: RP-HPLC

Objective: To determine the purity of a synthesized batch of this compound and quantify any related impurities.

Instrumentation:

  • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

Chromatographic Conditions (Optimized):

ParameterRecommended SettingRationale
Column Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µmProvides robust retention for polar analytes and excellent peak shape for bases.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 6.5Buffers the system to ensure reproducible retention of the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 0-2 min: 5% B; 2-20 min: 5% to 60% B; 20-22 min: 60% to 95% B; 22-25 min: 95% B; 25.1-30 min: 5% BA shallow gradient ensures good resolution between the main peak and closely eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent selectivity and retention time.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection PDA/DAD at 270 nm, spectral range 200-400 nm270 nm provides good sensitivity for the pyrimidine chromophore. Full spectral scan allows for peak purity assessment.

Procedure:

  • Standard Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Preparation (1.0 mg/mL): Prepare the synthesized sample in the same manner as the standard.

  • System Suitability Test (SST): Before any sample analysis, inject the standard solution five times. The results must meet the pre-defined criteria.

  • Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution.

Method Validation Summary

The following parameters must be assessed to validate the method in accordance with ICH guidelines.[9][11]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can assess the analyte in the presence of impurities.Peak for the main component is spectrally pure and resolved from all other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² ≥ 0.999 over a range (e.g., 0.1 µg/mL to 1.5 mg/mL).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery from a spiked matrix.[10]
Precision (Repeatability) To show the consistency of results for the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 1.0% for the assay of the main peak.[10]
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-Noise ratio ≥ 10.
Robustness To show the method is unaffected by small, deliberate variations in parameters (pH, temp, flow rate).System suitability parameters remain within limits; peak areas show minimal change.

Workflow and Data Interpretation

The overall process from receiving a sample to reporting a final purity value follows a structured and self-validating path.

PurityWorkflow sample Receive Synthesized Sample & Reference Standard prep Prepare Solutions (Sample, Standard, Blank) sample->prep sst Perform System Suitability Test (SST) (5x Standard Injections) prep->sst sst_check SST Pass? sst->sst_check sequence Run Analytical Sequence (Blank -> Standard -> Sample) sst_check->sequence Yes fail FAIL: Troubleshoot System (Check pump, detector, column) sst_check->fail No process Process Chromatographic Data (Integrate all peaks) sequence->process calc Calculate Purity (% Area Normalization) process->calc report Generate Final Report (Include chromatograms, SST data, purity result) calc->report fail->sst Re-run

Caption: Standard workflow for HPLC purity analysis.

Interpreting the Results: The purity is typically calculated using an area percent normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar detector response at the chosen wavelength. For a more accurate quantification of impurities, a reference standard for each impurity would be required to calculate relative response factors.

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-faceted process that relies on a deep understanding of both the analyte's chemistry and chromatographic principles. A well-developed and validated RP-HPLC method using a polar-modified C18 column offers the most robust, reliable, and scientifically sound approach. By following a logical development workflow and adhering to the stringent validation criteria set by ICH guidelines, researchers can generate trustworthy data that is crucial for advancing drug development programs. This guide provides the framework and the scientific rationale necessary to establish such a self-validating and authoritative analytical system.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
  • Pharmaguideline. (2024).
  • LCGC International. (n.d.).
  • Chen, S. H., & Wu, H. L. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(18), 4496–4501. [Link]
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
  • Gong, X., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Jen, C., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
  • Rodin, V. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-289. [Link]
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
  • SIELC Technologies. (n.d.). Polar Compounds. [Link]
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to Substituted Pyrimidine-Triamines in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring, a fundamental component of life's building blocks in DNA and RNA, has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth comparison of substituted pyrimidine-triamines, a class of compounds demonstrating remarkable versatility across diverse therapeutic areas, from oncology to infectious diseases. We will delve into their mechanisms of action, compare their performance with supporting experimental data, and provide detailed protocols for their evaluation.

Core Mechanism: Targeting Key Cellular Machinery

Many substituted pyrimidine-triamines exert their therapeutic effects by inhibiting crucial enzymes involved in cell proliferation and survival. Two of the most prominent targets are protein kinases and dihydrofolate reductase (DHFR) .

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] Substituted pyrimidine-triamines have been successfully developed as potent kinase inhibitors, often by competing with ATP for the enzyme's binding site.

Featured Application: Oncology

In oncology, substituted pyrimidine-triamines have emerged as powerful tools against various malignancies.[4][5][6] Their ability to selectively inhibit kinases that are overexpressed or mutated in cancer cells allows for targeted therapy with potentially fewer side effects than traditional chemotherapy.[4]

A notable example is the development of Aurora kinase inhibitors. Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to poor prognosis in several cancers. A series of novel 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives have been designed to inhibit Aurora A kinase.[7] One lead compound demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC₅₀ of less than 200 nM.[7] Further optimization of this scaffold led to an orally bioavailable compound that caused over 80% tumor regression in SCLC xenograft models in mice.[7]

Other kinase targets for pyrimidine-based drugs in cancer include:

  • Epidermal Growth Factor Receptor (EGFR): Crucial in non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

  • Phosphatidylinositol 3-kinase (PI3K): Involved in cell growth, proliferation, and survival.[3]

Comparative Data: Aurora Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
Alisertib (MLN8237)Aurora A0.0012Various[8]
Barasertib (AZD1152)Aurora B0.00037Various[8]
AMG900Aurora Kinases0.004 (Aurora B)Various[8]
PF-03814735Aurora A0.0008Various[8]
Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis, leading to cell death. This mechanism is exploited in both cancer chemotherapy and antimicrobial therapy.[9][10]

The selectivity of DHFR inhibitors is paramount. For antibacterial and antiprotozoal applications, the compound must preferentially bind to the microbial DHFR over the human enzyme to minimize host toxicity.

Featured Application: Infectious Diseases

Substituted pyrimidine-triamines are classic examples of successful DHFR inhibitors in the fight against infectious diseases.

  • Antibacterial: Trimethoprim is a well-known pyrimidine-based DHFR inhibitor used to treat urinary tract infections.[9] Its efficacy stems from its higher affinity for bacterial DHFR compared to human DHFR.

  • Antiprotozoal: These compounds are also effective against protozoan parasites, with applications in treating malaria, leishmaniasis, and trypanosomiasis.[9]

Comparative Data: DHFR Inhibitors

CompoundOrganismTargetIC₅₀ (nM)Reference
Compound 4 (classical)HumanTS & DHFR40 (TS), 20 (DHFR)[11]
Analogue 7 (nonclassical)HumanTS & DHFRPotent dual inhibitor[11]
TrimethoprimBacterialDHFRSelective for bacterial[9]

Visualizing the Mechanisms

To better understand the roles of these compounds, the following diagrams illustrate a key signaling pathway targeted in oncology and a generalized workflow for inhibitor screening.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor Pyrimidine-Triamine Kinase Inhibitor Inhibitor->PI3K Inhibits EGF EGF (Growth Factor) EGF->EGFR

Caption: Simplified PI3K/AKT signaling pathway with inhibition point.

workflow A Compound Library (Substituted Pyrimidine-Triamines) B High-Throughput Screening (e.g., Kinase Inhibition Assay) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response & IC₅₀ Determination C->D E Cell-Based Assays (Proliferation, Apoptosis) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Lead Optimization F->G

Caption: Drug discovery workflow for pyrimidine-triamine inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency (IC₅₀) of test compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer

  • Test compounds (substituted pyrimidine-triamines)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate (low-volume, black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in the assay buffer.

  • Assay Plate Setup:

    • Add 4 µL of the diluted test compound or control (DMSO for 0% inhibition, no enzyme for 100% inhibition) to the wells of the 384-well plate.

    • Add 4 µL of the Kinase/Eu-Antibody mixture to all wells.

    • Add 4 µL of the Tracer solution to all wells.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Normalize the data using the controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expert Note: It is critical to run a "tracer displacement" control to ensure that the assay is performing correctly. This involves titrating the tracer against a fixed concentration of the kinase to determine the optimal tracer concentration for the main assay.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (substituted pyrimidine-triamines)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin)

Procedure:

  • Compound Dilution: Serially dilute the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.

Expert Note: The final inoculum concentration is a critical parameter. Deviations can lead to inaccurate and non-reproducible MIC values. Always verify the inoculum concentration through plating and colony counting.

Conclusion and Future Directions

Substituted pyrimidine-triamines represent a highly successful and versatile scaffold in drug discovery.[12] Their applications as both kinase inhibitors in oncology and DHFR inhibitors in infectious diseases highlight their broad therapeutic potential.[1][9] The ongoing research into novel substitution patterns and hybrid molecules promises to yield next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][13] As our understanding of disease biology deepens, the rational design of new pyrimidine-triamine derivatives will undoubtedly continue to provide valuable solutions for treating a wide range of human diseases.[12]

References

  • Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. (2021-05-29).
  • Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifol
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential. (2025-06-11). PubMed. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (N/A). PMC. [Link]
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Structures of dihydrofolate reductase inhibitors. (N/A).
  • (PDF) Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. (2021-04-25).
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023-04-12).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI. [Link]
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2018-08-10).
  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (N/A).
  • The majority of DHFR inhibitors are derivates of folic acid. Core... (N/A).
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016-08-07). N/A. [Link]
  • The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. (2024-04-16). PubMed. [Link]
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024-11-12). Journal for Research in Applied Sciences and Biotechnology. [Link]
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (N/A). Journal for Research in Applied Sciences and Biotechnology. [Link]
  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019-04-20).
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024-11-25). N/A. [Link]
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024-11-12). N/A. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. (N/A). PMC. [Link]
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023-04-03). Taylor & Francis Online. [Link]
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2024-08-08).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021-02-03). RSC Publishing. [Link]
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021-10-15).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Ethylthio)pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a research chemical extends beyond its application in the laboratory; it culminates in its safe and compliant disposal. For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Ethylthio)pyrimidine-4,5,6-triamine (CAS No. 73000-30-3), synthesizing technical data with field-proven safety practices.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, a thorough risk assessment is critical. The structure of this compound suggests potential hazards that inform the selection of appropriate PPE.

  • Potential Hazards:

    • Skin and Eye Irritation: Amine groups present in many organic molecules can cause irritation.

    • Respiratory Irritation: Handling the solid form may generate dust, which can be harmful if inhaled.

    • Toxicity: Many heterocyclic and sulfur-containing compounds are harmful if swallowed or absorbed through the skin.[3]

    • Hazardous Combustion Products: Thermal decomposition may release toxic and irritating gases, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[4][5]

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Tightly-sealing safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[1][6]To protect against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[7]To prevent skin contact and absorption. Gloves must be inspected before use and removed using the proper technique to avoid contamination.
Body Protection A standard laboratory coat.[2]To protect skin and clothing from contamination.
Engineering Controls All handling and preparation for disposal should occur within a certified chemical fume hood or well-ventilated area.[7][8]To minimize the inhalation of dust or vapors.

Waste Characterization and Segregation: The Foundation of Safety

Proper segregation of chemical waste is a critical step mandated by regulatory bodies to prevent dangerous reactions.[9] this compound waste must be collected separately from other waste streams.

  • Waste Classification: This compound should be classified as a non-halogenated, sulfur-containing organic solid waste .

  • Chemical Incompatibility: To prevent potentially violent reactions, toxic gas release, or fire, do not mix this waste with the following:

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[5][10]

    • Strong Acids: May react with the amine groups in an acid-base reaction.[10] Contact with acids should also be avoided for sulfur compounds in general.[10]

    • Halogenated Organic Waste: Regulations require the separation of halogenated and non-halogenated solvent waste streams to facilitate proper treatment and disposal.[8]

    • Aqueous Waste: Do not dispose of this organic compound down the drain.[6][8][11]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that complies with institutional policies and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Step 1: Waste Collection at the Point of Generation

All waste materials containing this compound must be collected at the source in a designated container.[7]

  • Solid Waste: Collect unused or contaminated solid compound, along with any contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a single, designated solid hazardous waste container.[7]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is also non-halogenated.

  • Empty Containers: The original container, even if "empty," must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (like ethanol or acetone); the rinsate must be collected and disposed of as liquid hazardous waste.[7] The rinsed container can then be managed for recycling or disposal according to institutional procedures.[6]

Step 2: Container Selection and Labeling

Proper container management is essential to prevent leaks, spills, and misidentification.[9][11]

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9][11] High-density polyethylene (HDPE) containers are suitable for many organic wastes.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][11] The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The words "Hazardous Waste".[7]

    • The accumulation start date (the date the first waste was added).[1]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by Environmental Health and Safety (EHS) personnel.[12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][12]

  • Containment: The waste container should be placed within a secondary containment bin to catch any potential leaks.[9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[11]

  • Time Limits: Under EPA Subpart K regulations, which are often applied to academic laboratories, hazardous waste must be removed from the lab within a specific timeframe (e.g., six or twelve months).[12][13]

G cluster_0 Disposal Decision Workflow Start Identify Waste: This compound (Solid or in Solution) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Characterize & Segregate (Non-Halogenated, Sulfur-Containing Organic) PPE->Segregate Collect Collect in Designated, Compatible Container Segregate->Collect Label Label Container Correctly ('Hazardous Waste', Full Name, Date) Collect->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Request Request Waste Pickup (via Institutional EHS) Store->Request End Final Disposal by Licensed Waste Management Vendor (e.g., Incineration) Request->End

Caption: Disposal workflow for this compound.

Step 4: Final Disposal

The ultimate disposal of the waste must be handled by trained professionals.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or an approved and licensed waste disposal company.[7]

  • Recommended Method: The most appropriate disposal method for this type of compound is controlled incineration at a licensed facility.[6][14] This process is designed to destroy the organic molecule while "scrubbing" the flue gas to remove harmful byproducts like sulfur oxides.[6]

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is necessary to mitigate exposure and contamination.

  • 1. Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • 2. Control and Contain: For a small, manageable spill, prevent its spread by enclosing it with absorbent pads or spill socks.[14]

  • 3. Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid creating dust.[14]

  • 4. Collect: Once absorbed, carefully scoop the material into your designated hazardous waste container using non-sparking tools.[6]

  • 5. Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[14] Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • 6. Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this structured, safety-first protocol, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, while maintaining full regulatory compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society (ACS). Regulation of Laboratory Waste.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • ChemicalBook. Pyrimidine - Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices.
  • BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, January 28). SAFETY DATA SHEET.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Cayman Chemical. (2024, July 19). Safety Data Sheet.

Sources

A Researcher's Guide to the Safe Handling of 2-(Ethylthio)pyrimidine-4,5,6-triamine: Personal Protective Equipment (PPE) Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a novel chemical entity, 2-(Ethylthio)pyrimidine-4,5,6-triamine requires a cautious and well-documented approach to laboratory handling. Due to the absence of a specific Safety Data Sheet (SDS), this guide synthesizes best practices from structurally related pyrimidine derivatives and general chemical safety principles to provide a robust framework for personal protection. The core principle of this guidance is to treat the compound as potentially hazardous, with unknown toxicological properties, until more specific data becomes available.

The Precautionary Principle: A Mandate for Enhanced Protection

Given that the toxicological properties of this compound have not been fully investigated, a thorough risk assessment is the critical first step before any handling.[1][2] This compound belongs to the pyrimidine family, many of which are biologically active. Therefore, it is prudent to handle it with the care required for hazardous materials.[3] All operations should be designed to minimize the potential for exposure through inhalation, skin contact, or ingestion.[4]

Work with this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][5] An emergency plan, including the location of safety showers, eyewash stations, and spill kits, should be established and communicated to all personnel before work begins.

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered PPE approach is recommended to create a reliable barrier between the researcher and the chemical.[1][4] The following components are considered essential for handling this compound.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[5] For procedures with a higher risk of splashing, such as when working with larger volumes or during solution transfers, a face shield should be worn in addition to safety goggles.[1][6] This combination provides comprehensive protection for the eyes and face.

  • Hand Protection: Chemical-resistant gloves are a critical component of personal protection.[6] Given the unknown permeation characteristics of this compound, double-gloving with nitrile gloves is recommended for all handling procedures.[1] Gloves must be inspected for any signs of degradation, punctures, or tears before and during use.[5][7] It is imperative to change gloves immediately if contamination is suspected and to practice proper glove removal techniques to avoid skin contact.[6]

  • Body Protection: A permeation-resistant laboratory coat, preferably with long sleeves and a solid front, should be worn at all times in the laboratory.[1][5] For high-hazard activities, such as handling large quantities or responding to a spill, a disposable gown or a full-body protective suit may be necessary to prevent widespread contamination of personal clothing.[1]

  • Respiratory Protection: While engineering controls like a fume hood are the primary defense against inhalation hazards, respiratory protection may be required in certain situations.[5] For weighing the solid compound or other activities that could generate dust, an N95-rated respirator is recommended.[1] In the event of a large spill or if engineering controls fail, a full-face respirator with appropriate chemical cartridges may be necessary.[5] All personnel required to wear respirators must be properly fit-tested and trained in their use.[4][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the laboratory task.

PPE_Workflow cluster_assessment Task Risk Assessment cluster_ppe Required PPE Level start Start: Handling This compound weighing Weighing Solid or Generating Aerosols? start->weighing solution Preparing Solutions or Performing Reactions? weighing->solution No moderate_risk Moderate Risk: - N95 Respirator - Lab Coat (Solid Front) - Double Nitrile Gloves - Chemical Goggles - Face Shield (as needed) weighing->moderate_risk Yes spill Large Spill or System Failure? solution->spill No standard_risk Standard Risk: - Lab Coat - Double Nitrile Gloves - Safety Goggles solution->standard_risk Yes high_risk High Risk: - Full-face Respirator - Chemical Suit - Double Nitrile Gloves - Chemical Goggles - Face Shield spill->high_risk Yes

Caption: PPE selection workflow for handling this compound.

Summary of PPE for Different Laboratory Activities

The following table provides a quick reference for the recommended PPE for various common laboratory tasks involving this compound.

ActivityRequired PPEEnhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- Ensure containers are properly sealed and decontaminated.
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Perform in a chemical fume hood.- Consider a face shield.- Use an N95 respirator for weighing solids.[1]
High-Hazard Activities (e.g., large-scale synthesis, spill cleanup)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)[1]- Consider a full-body protective suit if significant exposure is possible.[1]- Use a full-face respirator for large spills.[5]
Procedural Guidance: Donning and Doffing PPE

A systematic workflow for putting on and taking off PPE is essential to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Gown: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, then the second pair, ensuring the outer glove covers the cuff of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves using a proper technique to avoid touching the contaminated surface with bare skin.

  • Lab Coat/Gown: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Remove the face shield and goggles from the back.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5][6]

Decontamination and Disposal

All disposable PPE used when handling this compound should be considered contaminated waste.[1] Dispose of these materials in a designated hazardous waste container in accordance with institutional and local regulations.[3] Non-disposable PPE should be decontaminated according to established laboratory procedures. All work surfaces and equipment should be thoroughly cleaned after use.[1]

Emergency Procedures
  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8] Seek medical attention.[6]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • If swallowed: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

This guide provides a foundational safety framework. It is incumbent upon every researcher to supplement this information with a thorough, task-specific risk assessment and to adhere to all institutional safety policies.

References

  • Pyrimidine - Safety D
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment | Health & Safety - The University of Edinburgh
  • Personal protective equipment for preparing toxic drugs - GERPAC
  • SAFETY D
  • Safety D
  • Safety D
  • Safety D
  • Material Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylthio)pyrimidine-4,5,6-triamine
Reactant of Route 2
2-(Ethylthio)pyrimidine-4,5,6-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.